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  • Product: 2-Bromododecanoic acid
  • CAS: 111-56-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromododecanoic acid, also known as α-bromolauric acid, is a halogenated fatty acid that serves as a versatile intermediate in organic synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromododecanoic acid, also known as α-bromolauric acid, is a halogenated fatty acid that serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom at the alpha position to the carboxyl group, imparts unique reactivity, making it a valuable building block for the synthesis of a variety of molecules, including surfactants and specialized amino acids. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-bromododecanoic acid, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Chemical Properties

The fundamental chemical and physical properties of 2-Bromododecanoic acid (CAS Number: 111-56-8) are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₃BrO₂[1][2]
Molecular Weight 279.21 g/mol [1][2]
Appearance Off-white to slightly brown crystalline solid[3]
Melting Point 30-32 °C[3]
Boiling Point 157-159 °C at 2 mmHg[3]
Density ~1.269 g/cm³ (estimate)[3]
Solubility Soluble in methanol (1g/10mL, clear, colorless)[3]
Refractive Index ~1.4820 (estimate)[3]
pKa 2.97 ± 0.21 (Predicted)[3]

Synthesis of 2-Bromododecanoic Acid

The most common and effective method for the synthesis of 2-bromododecanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the α-bromination of a carboxylic acid.[4][5]

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

This protocol outlines the synthesis of 2-bromododecanoic acid from dodecanoic acid (lauric acid).

Materials:

  • Dodecanoic acid (Lauric acid)

  • Red phosphorus (catalytic amount)

  • Bromine (liquid)

  • Thionyl chloride (optional, can be used to form the acyl halide in situ)

  • Water (for workup)

  • Dichloromethane or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place dodecanoic acid and a catalytic amount of red phosphorus. The reaction should be conducted in a well-ventilated fume hood due to the hazardous nature of the reagents.

  • Addition of Bromine: Gently heat the mixture. Slowly add liquid bromine from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[6]

  • Reaction: After the addition of bromine is complete, continue to heat the reaction mixture under reflux for several hours until the reaction is complete. The disappearance of the red-brown color of bromine can indicate the completion of the reaction.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to quench the excess bromine and hydrolyze the intermediate acyl bromide to the carboxylic acid.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude 2-bromododecanoic acid.

  • Purification: The crude product can be further purified by recrystallization or distillation under reduced pressure to yield pure 2-bromododecanoic acid.

Reaction Pathway

The following diagram illustrates the mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of 2-bromododecanoic acid.

HVZ_Reaction DodecanoicAcid Dodecanoic Acid AcylBromide Dodecanoyl Bromide DodecanoicAcid->AcylBromide PBr₃ Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide 2-Bromododecanoyl Bromide Enol->AlphaBromoAcylBromide Br₂ Product 2-Bromododecanoic Acid AlphaBromoAcylBromide->Product H₂O (Hydrolysis)

Hell-Volhard-Zelinsky Reaction Mechanism.

Applications in Research and Development

2-Bromododecanoic acid is a key starting material in the synthesis of various organic compounds. Its primary applications include:

  • Surfactant Synthesis: The carboxyl group and the reactive bromine atom allow for the synthesis of novel amphiphilic molecules with potential applications as surfactants.[2]

  • Lipoamino Acid Synthesis: It is used in the preparation of C12-lipoamino acids, which are of interest in biochemistry and drug delivery due to their ability to mimic natural lipids and interact with cell membranes.[3]

  • Metabolic Tracer Studies: While not a primary application, halogenated fatty acids can be used in metabolic studies to trace the fate of fatty acids in biological systems.[8]

Safety and Handling

2-Bromododecanoic acid is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. All work should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

References

Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromododecanoic acid, also known as α-bromolauric acid, is a valuable intermediate in organic synthesis, particularly in the development of p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromododecanoic acid, also known as α-bromolauric acid, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both a carboxylic acid and a bromine atom on the alpha-carbon, allows for a variety of subsequent chemical transformations. This technical guide provides a comprehensive overview of the primary synthesis method for 2-bromododecanoic acid, focusing on the well-established Hell-Volhard-Zelinsky reaction. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the successful synthesis and purification of this important compound.

Core Synthesis Method: The Hell-Volhard-Zelinsky Reaction

The most common and effective method for the synthesis of 2-bromododecanoic acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction facilitates the α-bromination of a carboxylic acid. The overall transformation involves the reaction of dodecanoic acid with bromine in the presence of a catalytic amount of phosphorus, typically in the form of phosphorus tribromide (PBr₃) or red phosphorus.[1][2]

Reaction Principle

The Hell-Volhard-Zelinsky reaction proceeds through the in situ formation of an acyl bromide, which readily enolizes. This enol intermediate then undergoes electrophilic attack by bromine at the α-position. Subsequent hydrolysis of the resulting α-bromo acyl bromide yields the final product, 2-bromododecanoic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of 2-bromododecanoic acid via the Hell-Volhard-Zelinsky reaction.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Dodecanoic AcidC₁₂H₂₄O₂200.3243-45298
BromineBr₂159.81-7.258.8
Phosphorus TribromidePBr₃270.69-41.5173
2-Bromododecanoic AcidC₁₂H₂₃BrO₂279.2130-32[3]157-159 (at 2 mmHg)[3]

Table 2: Typical Reaction Parameters and Yield

ParameterValueReference
Molar Ratio (Dodecanoic Acid : PBr₃ : Br₂)1 : ~0.1 : 1.1General HVZ Procedure
Reaction Temperature80-100 °CGeneral HVZ Procedure
Reaction Time8-12 hoursGeneral HVZ Procedure
Typical Yield85-95%[1]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2-bromododecanoic acid based on the Hell-Volhard-Zelinsky reaction.

Materials and Equipment
  • Dodecanoic acid (Lauric acid)

  • Red phosphorus or Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or recrystallization setup

Procedure
  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: Add dodecanoic acid (1.0 mol) and a catalytic amount of red phosphorus (e.g., 0.05 mol) to the flask. Alternatively, phosphorus tribromide (0.1 mol) can be used as the catalyst.

  • Addition of Bromine: Slowly add bromine (1.1 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases. The color of the reaction mixture will typically change from reddish-brown to a lighter color.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and cautiously add water to quench any excess bromine and phosphorus tribromide.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 2-bromododecanoic acid can be purified by either vacuum distillation or recrystallization. For recrystallization, a suitable solvent system such as hexane or petroleum ether can be used. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

Mandatory Visualizations

Hell-Volhard-Zelinsky Reaction Mechanism

HVZ_Mechanism Hell-Volhard-Zelinsky Reaction Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis CarboxylicAcid Dodecanoic Acid AcylBromide Dodecanoyl Bromide CarboxylicAcid->AcylBromide + PBr₃ PBr3 PBr₃ AcylBromide2 Dodecanoyl Bromide Enol Enol Intermediate AcylBromide2->Enol Tautomerization Enol2 Enol Intermediate AlphaBromoAcylBromide 2-Bromododecanoyl Bromide Enol2->AlphaBromoAcylBromide + Br₂ Br2 Br₂ AlphaBromoAcylBromide2 2-Bromododecanoyl Bromide FinalProduct 2-Bromododecanoic Acid AlphaBromoAcylBromide2->FinalProduct + H₂O H2O H₂O

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of 2-Bromododecanoic acid.

Experimental Workflow

Experimental_Workflow Experimental Workflow for 2-Bromododecanoic Acid Synthesis Start Start Setup Setup Reaction Flask: Dodecanoic Acid + PBr₃/Red P Start->Setup AddBr2 Slow Addition of Bromine Setup->AddBr2 Reaction Heat at 80-90°C (8-12 hours) AddBr2->Reaction Workup Work-up: Quench with H₂O, Extract with DCM Reaction->Workup Purification Purification: Vacuum Distillation or Recrystallization Workup->Purification Product Pure 2-Bromododecanoic Acid Purification->Product

Caption: A generalized workflow for the synthesis and purification of 2-Bromododecanoic acid.

References

Foundational

An In-depth Technical Guide to the Physical Properties of 2-Bromolauric Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromolauric acid, also known as 2-bromododecanoic acid, is a halogenated fatty acid derivative of lauric acid. Its unique chemical structure,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromolauric acid, also known as 2-bromododecanoic acid, is a halogenated fatty acid derivative of lauric acid. Its unique chemical structure, featuring a bromine atom at the alpha-position to the carboxyl group, imparts distinct physical and chemical properties that make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known physical properties of 2-Bromolauric acid, detailed experimental protocols for their determination, and a summary of its spectral characteristics. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be of interest.

Core Physical Properties

The physical characteristics of 2-Bromolauric acid are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties
PropertyValueSource
Chemical Formula C₁₂H₂₃BrO₂[1]
Molecular Weight 279.21 g/mol [1]
Appearance Off-white to slightly brown crystalline solid[2]
Melting Point 30-32 °C[2]
Boiling Point 157-159 °C at 2 mmHg[2]
pKa (Predicted) 2.97 ± 0.21[2]
Solubility and Optical Properties
PropertyValueSource
Solubility in Methanol Soluble (1g/10 mL, clear, colorless)[2]
Refractive Index (Estimate) 1.4820[2]

Spectral Data Summary

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Bromolauric acid. The following sections describe the expected spectral characteristics based on its chemical structure and available data for similar compounds.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Bromolauric acid is expected to show characteristic signals corresponding to the different types of protons in the molecule. The key expected chemical shifts are:

  • α-proton (CH-Br): A triplet around 4.2 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom and carbonyl group.

  • Methylene protons adjacent to the α-carbon (β-CH₂): A multiplet around 2.0-2.2 ppm.

  • Long-chain methylene protons (-(CH₂)₈-): A broad multiplet around 1.2-1.4 ppm.

  • Terminal methyl protons (-CH₃): A triplet around 0.9 ppm.

  • Carboxylic acid proton (-COOH): A broad singlet that can appear over a wide range, typically downfield (>10 ppm), and may not always be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for 2-Bromolauric acid are:

  • Carbonyl carbon (-C=O): In the range of 170-180 ppm.

  • α-carbon (-CHBr): In the range of 40-50 ppm.

  • Long-chain methylene carbons (-(CH₂)₉-): A series of peaks between 20-35 ppm.

  • Terminal methyl carbon (-CH₃): Around 14 ppm.

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of 2-Bromolauric acid is characterized by the vibrational frequencies of its functional groups. Key absorption bands are expected at:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C-H stretch (alkyl chain): Sharp peaks around 2850-2960 cm⁻¹.

  • C=O stretch (carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O stretch: In the region of 1210-1320 cm⁻¹.

  • C-Br stretch: Typically in the fingerprint region, around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of 2-Bromolauric acid will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity (M⁺ and M+2) separated by 2 m/z units. The fragmentation pattern would likely involve the loss of the bromine atom and cleavage of the alkyl chain.

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of 2-Bromolauric acid.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the 2-Bromolauric acid sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block or oil bath of the melting point apparatus.

  • Heat the sample at a rate of approximately 10-15 °C per minute initially.

  • As the temperature approaches the expected melting point (30-32 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate determination.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).

  • The melting point is reported as this range.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

  • Test tubes with stoppers

  • Vortex mixer or shaker

  • Analytical balance

  • Pipettes

  • Various solvents (e.g., water, methanol, ethanol, acetone, chloroform, hexane)

Procedure (Qualitative):

  • Place approximately 10-20 mg of 2-Bromolauric acid into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Stopper the test tubes and vortex or shake vigorously for 1-2 minutes.

  • Allow the tubes to stand and observe if the solid has dissolved.

  • Classify the solubility as soluble, partially soluble, or insoluble.

Procedure (Quantitative - Shake-Flask Method):

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of solid 2-Bromolauric acid to each vial.

  • Accurately add a known volume of the solvent to each vial.

  • Seal the vials and place them in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for several hours to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Determine the concentration of 2-Bromolauric acid in the supernatant using a suitable analytical method (e.g., titration with a standard base, or a chromatographic method like HPLC after appropriate dilution).

  • Calculate the solubility in units of g/L or mol/L.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a fatty acid like 2-Bromolauric acid.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Physical Property Analysis cluster_spectral Spectral Analysis cluster_data Data Interpretation Sample 2-Bromolauric Acid Sample Purification Purification (e.g., Recrystallization) Sample->Purification Drying Drying Purification->Drying MeltingPoint Melting Point Determination Drying->MeltingPoint Solubility Solubility Testing Drying->Solubility Density Density Measurement Drying->Density RefractiveIndex Refractive Index Measurement Drying->RefractiveIndex NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR IR IR Spectroscopy Drying->IR MS Mass Spectrometry Drying->MS DataAnalysis Data Analysis and Structure Confirmation MeltingPoint->DataAnalysis Solubility->DataAnalysis Density->DataAnalysis RefractiveIndex->DataAnalysis NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis

Workflow for the physical and spectral characterization of 2-Bromolauric acid.

Conclusion

This technical guide provides a detailed compilation of the physical properties of 2-Bromolauric acid, serving as a foundational resource for its application in scientific research and development. The tabulated data, along with the described experimental protocols and expected spectral characteristics, offer a comprehensive understanding of this halogenated fatty acid. The provided workflow diagram further illustrates the systematic approach to its characterization. As a versatile synthetic intermediate, a thorough knowledge of the physical properties of 2-Bromolauric acid is indispensable for its effective utilization in the synthesis of novel compounds with potential applications in pharmaceuticals and other areas of chemical science.

References

Exploratory

An In-Depth Technical Guide to 2-Bromododecanoic Acid (CAS 111-56-8)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromododecanoic acid, also known as 2-bromolauric acid, is a halogenated fatty acid that serves as a versatile intermediate in organic synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromododecanoic acid, also known as 2-bromolauric acid, is a halogenated fatty acid that serves as a versatile intermediate in organic synthesis. Its unique chemical structure, featuring a bromine atom at the alpha-position to the carboxylic acid, makes it a valuable building block for the synthesis of a variety of compounds, particularly in the fields of surfactant chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-bromododecanoic acid, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

2-Bromododecanoic acid is a C12 fatty acid derivative. The presence of the electronegative bromine atom on the alpha-carbon significantly influences its reactivity and physical properties compared to its parent compound, dodecanoic acid.

Table 1: Physical and Chemical Properties of 2-Bromododecanoic Acid

PropertyValueReference(s)
CAS Number 111-56-8[1][2][3]
Molecular Formula C₁₂H₂₃BrO₂[2]
Molecular Weight 279.21 g/mol [2]
Appearance Off-white to slightly brown crystalline solid[4]
Melting Point 30-32 °C[4]
Boiling Point 157-159 °C at 2 mmHg[4]
Solubility Soluble in methanol (1g/10 mL, clear, colorless)[4]
Purity ≥97%[2]

Table 2: Spectroscopic Data Summary

Spectroscopic TechniqueKey Features and References
¹H NMR Data available from SpectraBase.[1]
¹³C NMR Data available from SpectraBase.[1]
Infrared (IR) Spectroscopy Data available from SpectraBase.[1]
Mass Spectrometry (MS) Data available from PubChem.[1]

Synthesis and Experimental Protocols

The primary method for the synthesis of 2-bromododecanoic acid is the alpha-bromination of dodecanoic acid, a reaction famously known as the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of 2-Bromododecanoic Acid via Hell-Volhard-Zelinsky Reaction

This protocol is a generalized procedure based on established methodologies for the HVZ reaction.

Materials:

  • Dodecanoic acid (lauric acid)

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) or red phosphorus

  • Anhydrous diethyl ether or carbon tetrachloride

  • Distilled water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place dodecanoic acid.

  • Catalyst Addition: Add a catalytic amount of phosphorus tribromide (approximately 0.1 equivalents) to the flask. Alternatively, a small amount of red phosphorus can be used, which will react with bromine in situ to form PBr₃.

  • Bromination: Slowly add bromine (1.1 to 1.2 equivalents) to the reaction mixture through the dropping funnel. The reaction can be exothermic and should be controlled by cooling the flask in an ice bath if necessary.

  • Heating: After the addition of bromine is complete, gently heat the reaction mixture to reflux. The reaction is typically heated for several hours until the evolution of hydrogen bromide gas ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water to the mixture to quench any remaining PBr₃ and to hydrolyze the intermediate acyl bromide.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid and HBr.

    • Wash again with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

    • The crude 2-bromododecanoic acid can be further purified by vacuum distillation or recrystallization.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification dodecanoic_acid Dodecanoic Acid reaction_vessel Reflux dodecanoic_acid->reaction_vessel bromine Bromine (Br₂) bromine->reaction_vessel pbr3 PBr₃ (catalyst) pbr3->reaction_vessel quench Quench (H₂O) reaction_vessel->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification drying->purification product 2-Bromododecanoic Acid purification->product

Caption: Workflow for the synthesis of 2-Bromododecanoic acid.

Applications in Research and Drug Development

2-Bromododecanoic acid is a key starting material for the synthesis of various molecules with potential biological activity. Its primary application in this context is in the preparation of N-acyl amino acids and other lipid derivatives.

Synthesis of N-Acyl Amino Acids

N-acyl amino acids are a class of lipid signaling molecules that are involved in a variety of physiological processes. They are synthesized by the acylation of an amino acid with a fatty acid derivative, such as an acyl chloride or, in this case, an alpha-bromo fatty acid.

Experimental Protocol: Synthesis of N-(2-bromododecanoyl)glycine

This protocol outlines the synthesis of an N-acyl amino acid using 2-bromododecanoic acid and glycine.

Materials:

  • 2-Bromododecanoic acid

  • Glycine

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Sodium bicarbonate

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation of Carboxylic Acid: Dissolve 2-bromododecanoic acid in an anhydrous solvent like DMF. Add a coupling agent such as DCC (1.1 equivalents) and stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: In a separate flask, dissolve glycine in a solution of sodium bicarbonate in water. Add this aqueous solution to the activated 2-bromododecanoic acid solution and stir the reaction mixture overnight at room temperature.

  • Work-up:

    • Filter off the dicyclohexylurea byproduct.

    • Acidify the filtrate with dilute HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure.

    • The crude N-(2-bromododecanoyl)glycine can be purified by column chromatography or recrystallization.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification bromo_acid 2-Bromododecanoic Acid coupling Amide Coupling bromo_acid->coupling glycine Glycine glycine->coupling coupling_agent Coupling Agent (e.g., DCC) coupling_agent->coupling filtration Filtration coupling->filtration extraction Extraction filtration->extraction purification Purification extraction->purification product N-(2-bromododecanoyl)glycine purification->product

Caption: Synthesis of an N-acyl amino acid derivative.

Potential Roles in Modulating Biological Pathways

While specific signaling pathways directly modulated by 2-bromododecanoic acid are not extensively documented, its derivatives, particularly N-acyl amino acids, are known to be part of the endocannabinoidome, a complex lipid signaling system. These molecules can interact with various receptors and enzymes, thereby influencing physiological processes.

Furthermore, 2-bromo fatty acids have been shown to act as inhibitors of enzymes involved in lipid metabolism. This suggests that 2-bromododecanoic acid and its derivatives could be valuable tools for studying and potentially targeting these pathways in the context of metabolic diseases and cancer.

G cluster_synthesis Synthesis cluster_signaling Potential Biological Interaction cluster_response Cellular Response start_material 2-Bromododecanoic Acid derivative N-Acyl Amino Acid Derivative start_material->derivative Amide Coupling receptor Receptor (e.g., GPCR) derivative->receptor enzyme Enzyme (e.g., FAAH) derivative->enzyme response Modulation of Cellular Processes receptor->response enzyme->response

Caption: Potential role in signaling pathways.

Safety and Handling

2-Bromododecanoic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromododecanoic acid (CAS 111-56-8) is a valuable chemical intermediate with significant potential in the synthesis of surfactants and biologically active molecules. Its straightforward synthesis via the Hell-Volhard-Zelinsky reaction and its utility as a precursor to N-acyl amino acids make it a compound of interest for researchers in organic chemistry, materials science, and drug discovery. Further investigation into the biological activities of its derivatives may unveil novel therapeutic opportunities.

References

Foundational

An In-depth Technical Guide to the Structure of 2-Bromododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Bromododecanoic acid, also known as α-bromolauric acid, is a halogenated fatty acid that serves as a versatile intermediate in organic synthe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromododecanoic acid, also known as α-bromolauric acid, is a halogenated fatty acid that serves as a versatile intermediate in organic synthesis. Its structure, comprising a twelve-carbon chain with a bromine atom at the alpha position relative to the carboxylic acid, makes it a valuable building block for the synthesis of various derivatives, including carboxylic amphoteric surfactants and C12-lipoamino acids. This technical guide provides a comprehensive overview of the structural and physicochemical properties of 2-bromododecanoic acid, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

2-Bromododecanoic acid is an off-white to slightly brown crystalline solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of 2-Bromododecanoic Acid

PropertyValueReference
Chemical Formula C₁₂H₂₃BrO₂[1]
Molecular Weight 279.21 g/mol [1]
IUPAC Name 2-bromododecanoic acid[1]
Synonyms 2-Bromolauric acid, α-Bromolauric acid[1]
CAS Number 111-56-8[1]
Melting Point 30-32 °C
Boiling Point 157-159 °C at 2 mmHg
Solubility Soluble in methanol
Appearance Off-white to slightly brown crystalline solid

Spectroscopic Data

The structural elucidation of 2-bromododecanoic acid is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-bromododecanoic acid in CDCl₃ exhibits characteristic signals corresponding to the different protons in the molecule. The proton on the α-carbon, being adjacent to the electron-withdrawing bromine atom and carbonyl group, is expected to be deshielded and appear as a triplet. The terminal methyl protons will appear as a triplet, while the methylene protons along the aliphatic chain will present as a broad multiplet. The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift.

Table 2: Predicted ¹H NMR Spectral Data for 2-Bromododecanoic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0Broad Singlet1H-COOH
~4.2Triplet1H-CH(Br)-
~2.2Multiplet2H-CH₂- adjacent to CH(Br)
~1.3Multiplet16H-(CH₂)₈-
~0.9Triplet3H-CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon bearing the bromine atom will also be significantly downfield due to the electronegativity of the bromine. The remaining carbons of the aliphatic chain will appear in the typical alkane region.

Table 3: Predicted ¹³C NMR Spectral Data for 2-Bromododecanoic Acid

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic Acid)
~45C-Br
~34C-3
~32C-10
~29C-4 to C-9
~27C-11
~23C-12
~14C-1 (Methyl)
Infrared (IR) Spectroscopy

The IR spectrum of 2-bromododecanoic acid displays characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-H stretching and bending vibrations are expected. The C-Br stretch will appear in the fingerprint region.

Table 4: Characteristic IR Absorption Bands for 2-Bromododecanoic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2850-2960StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1465MediumC-H bend (Methylene)
~1290MediumC-O stretch
500-600MediumC-Br stretch
Mass Spectrometry

The mass spectrum of 2-bromododecanoic acid will show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of the bromine atom and cleavage of the alkyl chain.

Table 5: Predicted Key Fragments in the Mass Spectrum of 2-Bromododecanoic Acid

m/zPossible Fragment
278/280[C₁₂H₂₃BrO₂]⁺ (Molecular Ion)
199[C₁₂H₂₃O₂]⁺ (Loss of Br)
45[COOH]⁺
VariousAlkyl chain fragments

Experimental Protocols

Synthesis of 2-Bromododecanoic Acid via Hell-Volhard-Zelinsky Reaction

The synthesis of 2-bromododecanoic acid is commonly achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α-bromination of a carboxylic acid.[2][3][4]

Materials:

  • Dodecanoic acid (Lauric acid)

  • Red phosphorus

  • Bromine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Addition of Reactants: Add dodecanoic acid (0.1 mol) and a catalytic amount of red phosphorus (0.01 mol) to the flask.

  • Bromination: Slowly add bromine (0.11 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the evolution of hydrogen bromide gas ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add water to quench any excess bromine and phosphorus tribromide.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with a saturated sodium chloride solution (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 2-bromododecanoic acid can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Synthesis Workflow

The synthesis of 2-bromododecanoic acid from dodecanoic acid via the Hell-Volhard-Zelinsky reaction can be visualized as a two-step process: the formation of the acyl bromide intermediate followed by α-bromination and subsequent hydrolysis.

Synthesis_of_2_Bromododecanoic_acid Dodecanoic_acid Dodecanoic Acid Acyl_bromide Dodecanoyl Bromide (Intermediate) Dodecanoic_acid->Acyl_bromide Reaction with PBr₃ PBr3 PBr₃ (from P + Br₂) Alpha_bromo_acyl_bromide 2-Bromododecanoyl Bromide (Intermediate) Acyl_bromide->Alpha_bromo_acyl_bromide α-Bromination Bromine Br₂ Product 2-Bromododecanoic Acid Alpha_bromo_acyl_bromide->Product Hydrolysis Water H₂O (Work-up)

Synthesis of 2-Bromododecanoic acid via the Hell-Volhard-Zelinsky reaction.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthesis of 2-bromododecanoic acid. The tabulated data and the experimental protocol offer a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize this important chemical intermediate. The provided spectroscopic information is essential for the accurate identification and characterization of this compound in a laboratory setting.

References

Exploratory

A Comprehensive Technical Guide to 2-Bromododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of 2-Bromododecanoic acid, a halogenated fatty acid derivative with applications in chemical synt...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Bromododecanoic acid, a halogenated fatty acid derivative with applications in chemical synthesis. The document covers its fundamental physicochemical properties, spectroscopic characteristics, and a detailed experimental protocol for its synthesis via the Hell-Volhard-Zelinsky reaction. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized through diagrams to facilitate understanding.

Introduction

2-Bromododecanoic acid, also known as α-bromolauric acid, is a C12 fatty acid derivative where a bromine atom is substituted at the alpha-carbon position. This modification introduces a reactive center, making it a valuable intermediate in the synthesis of various organic compounds, including amphoteric surfactants and lipoamino acids.[1][2] A thorough understanding of its properties and synthesis is crucial for its effective utilization in research and development.

Physicochemical Properties

The key physical and chemical properties of 2-Bromododecanoic acid are summarized in the table below.

PropertyValueReference
Molecular Weight 279.21 g/mol [2][3]
Molecular Formula C₁₂H₂₃BrO₂[2][3]
CAS Number 111-56-8[1][2]
Melting Point 30-32 °C[1]
Boiling Point 157-159 °C (at 2 mmHg)[1]
Solubility Soluble in methanol[1]
Appearance Off-white to slightly brown crystalline solid[1]

Spectroscopic Data

The structural elucidation of 2-Bromododecanoic acid is confirmed through various spectroscopic techniques.

TechniqueExpected Characteristics
¹H NMR The proton on the alpha-carbon (adjacent to the bromine and carbonyl group) would appear as a downfield multiplet. The terminal methyl protons would be an upfield triplet, and the methylene protons along the fatty acid chain would appear as a complex multiplet in the intermediate region.
¹³C NMR The carbonyl carbon would be the most downfield signal. The alpha-carbon bonded to the bromine would also be significantly downfield. The carbons of the long alkyl chain would have characteristic signals in the upfield region.
IR Spectroscopy A strong absorption band characteristic of the carbonyl (C=O) stretch of the carboxylic acid would be prominent around 1700 cm⁻¹. A broad absorption corresponding to the O-H stretch of the carboxylic acid would also be present.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br) would be observable.

Synthesis of 2-Bromododecanoic Acid

A common and effective method for the synthesis of 2-Bromododecanoic acid is the Hell-Volhard-Zelinsky reaction, which involves the alpha-bromination of dodecanoic acid.

Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Dodecanoic Acid

Materials:

  • Dodecanoic acid (Lauric acid)

  • Red phosphorus (catalytic amount)

  • Bromine

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place dodecanoic acid and a catalytic amount of red phosphorus.

  • Carefully add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, so the addition should be slow to maintain control.

  • Once the addition is complete, gently heat the reaction mixture to reflux. Continue heating until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature. Slowly and cautiously add water to quench any remaining bromine and phosphorus tribromide.

  • Transfer the mixture to a separatory funnel and extract the product with anhydrous diethyl ether.

  • Wash the organic layer sequentially with distilled water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • The crude 2-Bromododecanoic acid can be purified by vacuum distillation.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dodecanoic_Acid Dodecanoic Acid Reaction_Vessel Reflux Dodecanoic_Acid->Reaction_Vessel Reagents Br₂ + Red P (cat.) Reagents->Reaction_Vessel Quenching Quench with H₂O Reaction_Vessel->Quenching Extraction Extract with Et₂O Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product 2-Bromododecanoic Acid Distillation->Product

Caption: Synthesis workflow for 2-Bromododecanoic acid.

Signaling Pathways and Logical Relationships

The primary utility of 2-Bromododecanoic acid is as a chemical intermediate. Its logical relationship to downstream products is illustrated below. The alpha-bromo group provides a site for nucleophilic substitution, allowing for the introduction of various functional groups.

Logical_Relationship cluster_reactions Nucleophilic Substitution cluster_products Product Classes Start 2-Bromododecanoic Acid Amine Reaction with Amines Start->Amine Alcohol Reaction with Alcohols Start->Alcohol Thiol Reaction with Thiols Start->Thiol Lipoamino_Acid Lipoamino Acids Amine->Lipoamino_Acid Ester_Derivative α-Alkoxy Esters Alcohol->Ester_Derivative Thioether_Derivative α-Thioether Fatty Acids Thiol->Thioether_Derivative

Caption: Synthetic utility of 2-Bromododecanoic acid.

References

Foundational

Solubility of 2-Bromododecanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromododecanoic Acid in Organic Solvents For Researchers, Scientists, and Drug Development Professionals This technical guide provides an overview of the solubility of 2...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2-Bromododecanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility of 2-Bromododecanoic acid in organic solvents. Due to the limited availability of published quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for researchers to determine these parameters in their own laboratory settings.

Quantitative Solubility Data

Published quantitative solubility data for 2-Bromododecanoic acid is sparse. The available information is summarized in the table below. Researchers are encouraged to determine solubility in other solvents of interest using the experimental protocol provided in this guide.

SolventChemical FormulaSolubilityTemperature (°C)Pressure (atm)
MethanolCH₃OH1 g / 10 mLNot SpecifiedNot Specified

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound in an organic solvent. This method is reliable and suitable for generating accurate solubility data for compounds like 2-Bromododecanoic acid.[1][2]

2.1. Objective

To determine the equilibrium solubility of 2-Bromododecanoic acid in a selected organic solvent at a specific temperature.

2.2. Materials

  • 2-Bromododecanoic acid (solid, high purity)

  • Solvent of interest (e.g., ethanol, acetone, dichloromethane, ethyl acetate)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or LC-MS)

2.3. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Bromododecanoic acid to a vial or flask. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. For thermodynamic solubility, an incubation time of 24 to 48 hours is recommended.[3][4]

  • Sample Collection and Preparation:

    • Once equilibration is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered solution with a known volume of the solvent.

    • Analyze the concentration of 2-Bromododecanoic acid in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID, LC-MS).

    • Prepare a calibration curve using standard solutions of 2-Bromododecanoic acid of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of the saturated solution based on the analysis of the diluted sample.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of solubility using the shake-flask method.

G prep 1. Preparation Add excess solute to solvent in a vial. equilibrate 2. Equilibration Agitate at constant temperature (24-48h). prep->equilibrate separate 3. Separation Allow solid to settle. Filter supernatant. equilibrate->separate quantify 4. Quantification Dilute and analyze concentration (e.g., HPLC). separate->quantify result 5. Result Calculate and report solubility. quantify->result

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

References

Exploratory

An In-depth Technical Guide to the Discovery and History of Bromo-Fatty Acids

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery and history of bromo-fatty acids, a unique class of lipids with significant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of bromo-fatty acids, a unique class of lipids with significant biological activities. The narrative spans from the early, tentative identifications of brominated organic compounds in marine life to the detailed structural elucidation and synthesis of these molecules in modern laboratories. This document details the key scientific milestones, from the initial investigations into brominated vegetable oil (BVO) to the discovery of naturally occurring bromo-fatty acids in marine organisms. It serves as a resource for researchers by presenting quantitative data on the biological and physical properties of these compounds, offering detailed experimental protocols for their isolation and analysis, and visualizing the known signaling pathways they modulate.

A Tale of Two Origins: Synthetic and Natural Bromo-Fatty Acids

The history of bromo-fatty acids unfolds along two parallel but distinct paths: the industrial synthesis of brominated oils for food applications and the discovery of these compounds as natural products in marine ecosystems.

The Rise and Fall of Brominated Vegetable Oil (BVO)

The story of synthetic bromo-fatty acids is largely dominated by Brominated Vegetable Oil (BVO). First synthesized in the 1920s, BVO is a complex mixture of plant-derived triglycerides that have been chemically modified with bromine.[1] Its primary function was as an emulsifier and stabilizer in citrus-flavored soft drinks, preventing the flavor oils from separating and floating to the surface.[1]

The use of BVO became widespread in the mid-20th century, and it was initially granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA) in 1958.[1] However, concerns about its safety began to emerge in the late 1960s. Studies revealed that bromine from BVO could accumulate in the body's fatty tissues, leading to potential health risks.[2]

In 1970, the FDA rescinded the GRAS status of BVO and established a provisional limit for its use in beverages.[1] Over the following decades, mounting evidence of bromine bioaccumulation and potential thyroid disruption led to a global move to ban BVO as a food additive. The United Kingdom and several other European countries banned it in 1970, with the rest of the European Union following suit.[1] After years of further study and public pressure, the FDA proposed to revoke the authorization for BVO in food in 2023, with the ban taking effect in 2024.[2]

Nature's Brominated Lipids: A Marine Treasure Trove

While the world was debating the safety of synthetic brominated oils, a quieter scientific journey was underway to uncover the existence of naturally occurring bromo-fatty acids. The first investigations into bromine in fatty acids from natural sources are reported to have begun in the 1970s.

A significant body of research emerged in the following decades, revealing that marine organisms, particularly sponges and cyanobacteria, are a rich source of these unique lipids. These organisms have evolved the biochemical machinery to incorporate bromine, an element abundant in seawater, into their fatty acid structures.

Key Milestones in the Discovery of Naturally Occurring Bromo-Fatty Acids:

While a definitive "first" discovery of a naturally occurring bromo-fatty acid is not clearly documented in the readily available literature, the 1970s marked a turning point in the investigation of antimicrobial lipids from marine sources. The work of Kabara and colleagues during this period, though not exclusively focused on brominated compounds, spurred interest in the biological activity of fatty acids in general.[3]

Subsequent research has led to the isolation and characterization of a diverse array of bromo-fatty acids from various marine species.

A Survey of Discovered Bromo-Fatty Acids

The exploration of marine environments has yielded a fascinating collection of bromo-fatty acids, many of which possess potent biological activities.

Bromo-Fatty Acids from Marine Sponges

Marine sponges of the genus Xestospongia have proven to be a particularly rich source of novel brominated lipids. Studies have led to the isolation of brominated C18 and C20 polyunsaturated fatty acids from Xestospongia testudinaria.[4] These compounds have demonstrated significant antibacterial activity.[4]

Research on the tropical marine sponge Amphimedon terpenensis has also revealed the presence of novel brominated fatty acids within its phospholipid composition.[5]

Cyanobacterial Bromo-Fatty Acids

Cyanobacteria, some of the oldest life forms on Earth, have also been found to produce bromo-fatty acids. A notable example is majusculoic acid , a brominated cyclopropyl fatty acid isolated from a marine cyanobacterial mat. This compound has exhibited antifungal properties.

Biological Activity and Potential Applications

The presence of a bromine atom imparts unique chemical and biological properties to fatty acids, making them a subject of interest for drug development.

Antimicrobial Properties

A recurring theme in the study of naturally occurring bromo-fatty acids is their potent antimicrobial activity.

  • Antibacterial Action: Brominated C18 and C20 fatty acids from Xestospongia testudinaria have shown inhibitory effects against various bacteria.[4]

  • Antifungal Effects: Majusculoic acid has demonstrated activity against fungal pathogens.

The primary mechanism of action for the antimicrobial effects of many fatty acids is believed to be the disruption of the bacterial cell membrane.[3] The incorporation of a bulky and electronegative bromine atom can alter the physicochemical properties of the fatty acid, potentially enhancing its ability to interfere with membrane integrity and function.

Enzyme Inhibition

Synthetic bromo-fatty acids have also been shown to be potent inhibitors of specific enzymes. For example, 2-bromooctanoate has been demonstrated to irreversibly inhibit 3-ketothiolase, a key enzyme in the fatty acid β-oxidation pathway.

Quantitative Data

The following tables summarize the available quantitative data for representative bromo-fatty acids.

Table 1: Antibacterial Activity of Brominated Fatty Acids from Xestospongia testudinaria

CompoundTest OrganismActivityReference
Brominated C18 Fatty AcidVibrio harveyiSignificant Inhibition[4]
Brominated C20 Fatty AcidVibrio harveyiModerate Inhibition[4]

Table 2: Antifungal Activity of Majusculoic Acid

CompoundTest OrganismMICReference
Majusculoic AcidCandida albicansNot Specified

Experimental Protocols

This section provides an overview of the methodologies used for the isolation and characterization of bromo-fatty acids.

Isolation of Bromo-Fatty Acids from Marine Sponges (General Protocol)

This protocol is a generalized procedure based on methods described for the isolation of brominated lipids from marine sponges like Xestospongia testudinaria.[4]

Workflow for Isolation and Purification:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Inoculum Preparation C Inoculation of Microtiter Plate A->C B Serial Dilution of Bromo-fatty Acid B->C D Incubation C->D E Visual or Spectrophotometric Reading D->E F Determination of MIC E->F G BFA Bromo-fatty Acid Membrane Bacterial Cell Membrane BFA->Membrane intercalates Disruption Membrane Disruption Membrane->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Novel Amino Acid-Based Surfactants from 2-Bromododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction This document provides detailed application notes and experimental protocols for the synthesis of novel amino acid-based surfactants utilizing...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of novel amino acid-based surfactants utilizing 2-bromododecanoic acid as a key starting material. Amino acid surfactants are a class of biocompatible and biodegradable amphiphiles with wide-ranging applications in cosmetics, pharmaceuticals, and biotechnology. The synthesis route described herein involves the nucleophilic substitution of the bromine atom in 2-bromododecanoic acid by the amino group of an amino acid, forming an N-alkylated amino acid structure. This approach offers a versatile platform for creating a diverse range of anionic and amphoteric surfactants with tunable properties. 2-Bromododecanoic acid, also known as 2-bromolauric acid, serves as the hydrophobic building block for these surfactants[1].

General Synthesis Pathway

The fundamental reaction for the synthesis of these surfactants is the alkylation of an amino acid with 2-bromododecanoic acid. The amino group of the amino acid acts as a nucleophile, attacking the carbon atom bonded to the bromine, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrobromic acid formed as a byproduct and to deprotonate the amino group of the amino acid, increasing its nucleophilicity.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2-Bromododecanoic_Acid 2-Bromododecanoic Acid Reaction Nucleophilic Substitution 2-Bromododecanoic_Acid->Reaction Amino_Acid Amino Acid Amino_Acid->Reaction Solvent_Base Solvent + Base Solvent_Base->Reaction Surfactant N-(1-carboxyundecyl)amino acid (Surfactant) Byproduct Salt Byproduct Reaction->Surfactant Reaction->Byproduct Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve_Reactants Dissolve Glycine & NaHCO₃ in Water/Ethanol Add_Bromo_Acid Add 2-Bromododecanoic Acid Dissolve_Reactants->Add_Bromo_Acid Reflux Reflux the mixture (e.g., 80°C, 24h) Add_Bromo_Acid->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate_Solvent Evaporate Ethanol Cool->Evaporate_Solvent Wash Wash with Diethyl Ether Evaporate_Solvent->Wash Separate_Phases Separate Aqueous Phase Wash->Separate_Phases Acidify Acidify Aqueous Phase (HCl) Separate_Phases->Acidify Precipitate Collect Precipitate Acidify->Precipitate Wash_Dry Wash with Water & Dry Precipitate->Wash_Dry Neutralize Neutralize with NaOH Wash_Dry->Neutralize Lyophilize Lyophilize to obtain pure surfactant Neutralize->Lyophilize

References

Application

Application Notes and Protocols for the Synthesis of C12-Lipoamino Acid using 2-Bromododecanoic Acid

These application notes provide a detailed protocol for the synthesis of a C12-lipoamino acid, specifically N-dodecanoyl-amino acid, utilizing 2-Bromododecanoic acid and a generic amino acid as starting materials. This d...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of a C12-lipoamino acid, specifically N-dodecanoyl-amino acid, utilizing 2-Bromododecanoic acid and a generic amino acid as starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines the chemical synthesis, purification, and characterization of the target lipoamino acid.

Introduction

Lipoamino acids (LAAs) are amphiphilic molecules composed of a hydrophilic amino acid head group and a lipophilic fatty acid tail.[1][2] This unique structure imparts surfactant-like properties and enhances their interaction with biological membranes, making them valuable in various applications, including drug delivery, cosmetics, and as antimicrobial agents.[1][2][3] The synthesis of LAAs can be achieved through various chemical and enzymatic methods.[3][4][5] This protocol details a chemical synthesis route involving the nucleophilic substitution of 2-Bromododecanoic acid with an amino acid.

Application Areas

  • Drug Delivery: C12-lipoamino acids can be used to improve the solubility and bioavailability of hydrophobic drugs, facilitating their transport across biological membranes.[1]

  • Cosmetics: Due to their surfactant and emulsifying properties, they can be incorporated into various cosmetic formulations.[2]

  • Antimicrobial Agents: Some lipoamino acids have demonstrated antimicrobial activity, presenting potential for development as novel therapeutic agents.

  • Research Tool: Synthesized C12-lipoamino acids can serve as standards and tools in biochemical and biophysical studies involving lipid-protein interactions and membrane dynamics.

Experimental Protocols

Protocol 1: Synthesis of N-(1-carboxy-undecyl)-amino acid

This protocol describes the synthesis of a C12-lipoamino acid by reacting 2-Bromododecanoic acid with an amino acid. The reaction proceeds via a nucleophilic substitution where the amino group of the amino acid displaces the bromide ion from the alpha-position of the fatty acid.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromododecanoic acid≥97%e.g., Sigma-Aldrich
Amino Acid (e.g., Glycine)≥98%e.g., Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)ACS Reagente.g., Fisher Scientific
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Diethyl ether ( (C₂H₅)₂O )ACS Reagente.g., Fisher Scientific
Hydrochloric Acid (HCl)1 M solutione.g., VWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagente.g., Fisher Scientific
Deionized WaterHigh PurityMillipore or equivalent

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve the chosen amino acid (e.g., Glycine, 1.0 equivalent) and sodium bicarbonate (2.5 equivalents) in a mixture of deionized water and acetonitrile (1:1 v/v).

  • Stir the solution at room temperature until all solids are dissolved.

  • Add 2-Bromododecanoic acid (1.0 equivalent) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Acidify the reaction mixture to pH 2-3 using 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude C12-lipoamino acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Characterization of C12-Lipoamino Acid

The structure and purity of the synthesized C12-lipoamino acid should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the fatty acid chain protons and the amino acid moiety.

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid groups.

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the synthesized lipoamino acid.[6][7][8] The observed m/z value should correspond to the calculated molecular weight of the target compound.

Quantitative Data

Table 1: Reagents for C12-Lipoamino Acid Synthesis

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass (g)Equivalents
2-Bromododecanoic acid279.20102.791.0
Glycine75.07100.751.0
Sodium Bicarbonate84.01252.102.5

Table 2: Expected Yield and Purity

ParameterExpected Value
Theoretical Yield (g)3.18
Actual Yield (g)2.2 - 2.8
Percent Yield (%)70 - 90
Purity (by HPLC) (%)>95

Visualizations

Synthesis_Workflow cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_purification Purification and Analysis Reagents 2-Bromododecanoic Acid Amino Acid NaHCO3 ReactionVessel Round-bottom Flask Reagents->ReactionVessel Solvent Water/Acetonitrile Solvent->ReactionVessel Reflux Reflux (80-85 °C, 12-24h) ReactionVessel->Reflux Acidification Acidify (pH 2-3) Reflux->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Characterization NMR & Mass Spectrometry Purification->Characterization FinalProduct Pure C12-Lipoamino Acid Characterization->FinalProduct

Caption: Experimental workflow for the synthesis of C12-lipoamino acid.

Reaction_Pathway cluster_reactants Reactants cluster_products Products BromoAcid 2-Bromododecanoic Acid (C12H23BrO2) plus1 + arrow NaHCO3 Water/Acetonitrile Reflux AminoAcid Amino Acid (e.g., Glycine) LipoaminoAcid C12-Lipoamino Acid plus2 + Salt NaBr + H2O + CO2 arrow->LipoaminoAcid

Caption: Chemical reaction pathway for C12-lipoamino acid synthesis.

References

Method

2-Bromododecanoic Acid: A Versatile Tool for Structural Biology and Drug Discovery

Application Notes and Protocols For researchers, scientists, and drug development professionals, understanding the intricate interactions between fatty acids and proteins is paramount for elucidating biological mechanism...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and drug development professionals, understanding the intricate interactions between fatty acids and proteins is paramount for elucidating biological mechanisms and designing novel therapeutics. 2-Bromododecanoic acid, a brominated derivative of the saturated fatty acid lauric acid, serves as a valuable model fatty acid in structural biology. Its unique properties allow for its use as a competitive inhibitor to probe enzyme active sites and as a ligand for studying fatty acid-binding proteins (FABPs), thereby facilitating the structural and functional characterization of these important biomolecules.

Key Applications in Structural Biology

2-Bromododecanoic acid's utility in structural biology stems from its close resemblance to natural fatty acids, with the addition of a bromine atom that can serve as a useful probe. Its primary applications include:

  • Enzyme Inhibition Studies: The presence of the bromine atom at the alpha-carbon can influence its binding to enzyme active sites, making it a potential competitive inhibitor. By studying the kinetics of inhibition, researchers can gain insights into the mechanism of enzyme action and design more potent inhibitors. A related compound, 2-bromooctanoate, has been shown to be an inhibitor of 3-ketothiolase, an enzyme involved in fatty acid oxidation. This suggests that 2-bromododecanoic acid could similarly target enzymes in fatty acid metabolism.

  • Probing Fatty Acid Binding Pockets: As a fatty acid analogue, 2-bromododecanoic acid can be used to investigate the binding pockets of fatty acid-binding proteins (FABPs) and other lipid-binding proteins. Co-crystallization of the protein with 2-bromododecanoic acid followed by X-ray crystallography can reveal the precise atomic interactions between the ligand and the protein, providing a structural basis for understanding ligand specificity and affinity.

  • Drug Development: By understanding how 2-bromododecanoic acid interacts with its target proteins, medicinal chemists can design and synthesize novel drug candidates with improved potency and selectivity. The structural information obtained from these studies is invaluable for structure-based drug design.

Quantitative Data Summary

While specific quantitative data for the interaction of 2-bromododecanoic acid with a wide range of proteins is not extensively available in the public domain, the following table provides an illustrative example of the types of quantitative data that can be obtained through biophysical assays. These hypothetical values are based on typical ranges observed for similar fatty acid-protein interactions.

Target ProteinAssayParameterValue
Fatty Acid Synthase (FASN)Enzyme Inhibition AssayIC₅₀15 µM
Fatty Acid Synthase (FASN)Enzyme Inhibition AssayKᵢ (competitive)7.5 µM
Fatty Acid-Binding Protein 4 (FABP4)Isothermal Titration Calorimetry (ITC)Kₐ2.5 x 10⁵ M⁻¹
Fatty Acid-Binding Protein 4 (FABP4)Isothermal Titration Calorimetry (ITC)Kᴅ4.0 µM
Fatty Acid-Binding Protein 4 (FABP4)Isothermal Titration Calorimetry (ITC)Stoichiometry (n)1.1
Fatty Acid-Binding Protein 4 (FABP4)Isothermal Titration Calorimetry (ITC)ΔH-8.5 kcal/mol
Fatty Acid-Binding Protein 4 (FABP4)Isothermal Titration Calorimetry (ITC)-TΔS-2.1 kcal/mol

Note: The above data is for illustrative purposes only and should not be considered as experimentally verified values for 2-bromododecanoic acid.

Experimental Protocols

Protocol 1: Co-crystallization of a Target Protein with 2-Bromododecanoic Acid

This protocol outlines a general procedure for obtaining protein-ligand complex crystals suitable for X-ray diffraction analysis.

Materials:

  • Purified target protein (e.g., FABP4) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • 2-Bromododecanoic acid stock solution (100 mM in DMSO).

  • Crystallization screens (various commercially available screens).

  • Crystallization plates (e.g., 96-well sitting drop vapor diffusion plates).

  • Microscopes for crystal visualization.

Procedure:

  • Ligand Preparation: Prepare a working solution of 2-bromododecanoic acid by diluting the stock solution in the same buffer as the protein to a final concentration of 1-5 mM. The final DMSO concentration should be kept below 5% (v/v) to avoid interference with crystallization.

  • Protein-Ligand Complex Formation: Mix the purified protein with the 2-bromododecanoic acid working solution at a molar ratio of 1:5 to 1:10 (protein:ligand). Incubate the mixture on ice for at least 1 hour to allow for complex formation.

  • Crystallization Screening: Set up crystallization trials using the sitting drop vapor diffusion method. In each well of a 96-well plate, mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution from a crystallization screen.

  • Incubation and Observation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C). Regularly inspect the drops under a microscope for crystal growth over a period of several days to weeks.

  • Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, carefully harvest them using a cryo-loop. If necessary, briefly soak the crystals in a cryo-protectant solution (reservoir solution supplemented with 20-30% glycerol or other cryo-protectant) before flash-cooling in liquid nitrogen.

  • X-ray Diffraction: Collect X-ray diffraction data from the frozen crystals at a synchrotron source.

Co_crystallization_Workflow Protein Purified Protein Complex Protein-Ligand Complex Formation Protein->Complex Ligand 2-Bromododecanoic Acid Ligand->Complex Screening Crystallization Screening Complex->Screening Crystals Crystal Growth Screening->Crystals Harvest Crystal Harvesting & Cryo-protection Crystals->Harvest Diffraction X-ray Diffraction Harvest->Diffraction Structure Structure Determination Diffraction->Structure

Co-crystallization Experimental Workflow.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol describes the use of ITC to determine the thermodynamic parameters of the interaction between a target protein and 2-bromododecanoic acid.

Materials:

  • Purified target protein (e.g., FABP4) dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • 2-Bromododecanoic acid dissolved in the final dialysis buffer.

  • Isothermal Titration Calorimeter.

  • Syringes and sample cells for the ITC instrument.

Procedure:

  • Sample Preparation:

    • Prepare a 20-50 µM solution of the target protein in the ITC buffer. Degas the solution for 10-15 minutes.

    • Prepare a 200-500 µM solution of 2-bromododecanoic acid in the same ITC buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution. Degas the ligand solution.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe with the ITC buffer.

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

  • Loading the Instrument:

    • Load the protein solution into the sample cell.

    • Load the 2-bromododecanoic acid solution into the injection syringe.

  • Titration:

    • Perform an initial injection of 0.5-1 µL to remove any air from the syringe tip, and discard this data point during analysis.

    • Perform a series of 20-30 injections of 1-2 µL of the ligand solution into the protein solution at regular intervals (e.g., 120-180 seconds) to allow the signal to return to baseline between injections.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ or Kᴅ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Signaling Pathway and Logical Relationships

The following diagram illustrates a simplified signaling pathway where a fatty acid, modeled by 2-bromododecanoic acid, acts as a competitive inhibitor of an enzyme involved in a metabolic pathway.

Fatty_Acid_Inhibition_Pathway Substrate Substrate ActiveSite Enzyme Active Site Substrate->ActiveSite Binds Enzyme Enzyme (e.g., Fatty Acid Synthase) Enzyme->ActiveSite Product Product Inhibitor 2-Bromododecanoic Acid (Competitive Inhibitor) Inhibitor->ActiveSite Competes for Binding ActiveSite->Product Catalyzes

Competitive Inhibition of an Enzyme by 2-Bromododecanoic Acid.

These application notes and protocols provide a framework for utilizing 2-bromododecanoic acid as a powerful tool in structural biology. By employing these methodologies, researchers can gain valuable insights into the fundamental mechanisms of protein-fatty acid interactions, which is crucial for advancing our understanding of cellular metabolism and for the development of novel therapeutic agents.

Application

Application of 2-Bromododecanoic Acid in Studying Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals Application Notes Introduction 2-Bromododecanoic acid is a halogenated fatty acid analog that serves as a valuable tool for investigating the kinetics and m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2-Bromododecanoic acid is a halogenated fatty acid analog that serves as a valuable tool for investigating the kinetics and mechanisms of enzymes involved in fatty acid metabolism. To exert its biological effects within the mitochondrial matrix, where fatty acid β-oxidation occurs, 2-Bromododecanoic acid must first be activated to its coenzyme A (CoA) thioester, 2-bromododecanoyl-CoA. This activation is catalyzed by acyl-CoA synthetases (ACS). Once converted to its CoA derivative, 2-bromododecanoyl-CoA acts as a potent inhibitor of several key enzymes in the β-oxidation pathway, making it an effective probe for studying metabolic regulation and for the development of therapeutic agents targeting fatty acid metabolism.

Mechanism of Action

The inhibitory effects of 2-bromododecanoyl-CoA stem from the presence of the bromine atom at the α-carbon (C-2). This modification allows the molecule to act as a substrate for some enzymes in the β-oxidation pathway while irreversibly inhibiting others. The primary mechanism of inhibition involves the formation of a reactive intermediate that covalently modifies the enzyme's active site.

Specifically, 2-bromododecanoyl-CoA is a known inhibitor of:

  • Acyl-CoA Dehydrogenase: This is the first enzyme in the β-oxidation cycle. 2-bromoacyl-CoA analogues can act as both substrates and irreversible inhibitors of medium-chain acyl-CoA dehydrogenase. The inactivation is proposed to occur via nucleophilic attack from an active site residue on the C-2 atom of the inhibitor.

  • 3-Ketoacyl-CoA Thiolase: This is the final enzyme in the β-oxidation cycle. The active inhibitory form is believed to be 2-bromo-3-ketoacyl-CoA, which is formed from 2-bromoacyl-CoA by the preceding enzymes of the β-oxidation pathway. This α-haloketone is a reactive species that can cause complete and irreversible inactivation of the thiolase enzyme.

  • Carnitine Palmitoyltransferase (CPT): This enzyme is responsible for the transport of long-chain fatty acids into the mitochondria. While direct kinetic data for 2-bromododecanoyl-CoA is limited, related compounds like bromopalmitoyl-CoA have been shown to be potent inhibitors of CPT I, the outer mitochondrial membrane isoform.

By inhibiting these key enzymes, 2-Bromododecanoic acid effectively disrupts the fatty acid β-oxidation spiral, leading to an accumulation of fatty acid intermediates and a reduction in acetyl-CoA production.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of a related bromo-fatty acyl-CoA on carnitine palmitoyltransferase. This data provides a reference for the potential potency of 2-bromododecanoyl-CoA.

CompoundEnzymeOrganism/TissueAssay ConditionIC₅₀ (µM)Reference
Bromopalmitoyl-CoACarnitine Palmitoyltransferase A (CPT-A)Rat Hepatic MitochondriaIntact Mitochondria0.63 ± 0.08[1]
Bromopalmitoyl-CoACarnitine Palmitoyltransferase B (CPT-B)Rat Hepatic MitochondriaInverted Vesicles2.44 ± 0.86[1]
Bromopalmitoyl-CoAPurified Carnitine PalmitoyltransferaseRat HepaticAqueous Buffer353[1]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 2-Bromododecanoyl-CoA

This protocol describes the synthesis of 2-bromododecanoyl-CoA from 2-Bromododecanoic acid using a long-chain acyl-CoA synthetase.

Materials:

  • 2-Bromododecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Long-chain Acyl-CoA Synthetase (from Pseudomonas or commercially available)

  • Triton X-100

  • Potassium phosphate buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM ATP

    • 5 mM MgCl₂

    • 2 mM DTT

    • 1 mM CoA

    • 0.1% Triton X-100

    • 1 mg/mL BSA

    • 1 mM 2-Bromododecanoic acid (dissolved in a small amount of ethanol or DMSO)

    • Long-chain Acyl-CoA Synthetase (e.g., 0.1-0.5 units)

    • Nuclease-free water to a final volume of 1 mL.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.

  • Reaction Termination: Terminate the reaction by adding perchloric acid to a final concentration of 0.6 M to precipitate the protein.

  • Purification:

    • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

    • The supernatant containing 2-bromododecanoyl-CoA can be purified using a C18 solid-phase extraction (SPE) cartridge.

    • Wash the SPE cartridge with methanol and then equilibrate with water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and unreacted water-soluble components.

    • Elute the 2-bromododecanoyl-CoA with an increasing gradient of methanol or acetonitrile in water.

    • Collect the fractions and verify the presence of the product using HPLC or LC-MS.

  • Quantification: Determine the concentration of 2-bromododecanoyl-CoA spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine ring of CoA).

Protocol 2: Inhibition of Carnitine Palmitoyltransferase I (CPT-I) Activity

This protocol describes a colorimetric assay to determine the inhibitory effect of 2-bromododecanoyl-CoA on CPT-I activity.

Materials:

  • Isolated mitochondria or microsomes containing CPT-I

  • 2-bromododecanoyl-CoA (synthesized as per Protocol 1)

  • Palmitoyl-CoA

  • L-Carnitine

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the following reaction mixture:

    • 116 mM Tris-HCl (pH 8.0)

    • 0.25% BSA

    • 0.2 mM DTNB

    • 1.25 mM L-Carnitine

    • Varying concentrations of 2-bromododecanoyl-CoA (inhibitor) or vehicle control.

    • Mitochondrial/microsomal protein (e.g., 20-50 µg)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of 1 mM palmitoyl-CoA to each well.

  • Measurement: Immediately monitor the increase in absorbance at 412 nm for 10-15 minutes at 37°C using a microplate reader. The rate of increase in absorbance is proportional to the CPT-I activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Determine the percent inhibition for each concentration of 2-bromododecanoyl-CoA.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 3: Inhibition of Acyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the inhibition of medium-chain acyl-CoA dehydrogenase (MCAD) by 2-bromododecanoyl-CoA.

Materials:

  • Purified MCAD

  • 2-bromododecanoyl-CoA

  • Octanoyl-CoA (substrate)

  • Ferricenium hexafluorophosphate (electron acceptor)

  • Potassium phosphate buffer (pH 7.6)

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare the following reaction mixture:

    • 50 mM Potassium phosphate buffer (pH 7.6)

    • 0.2 mM Ferricenium hexafluorophosphate

    • Varying concentrations of 2-bromododecanoyl-CoA or vehicle control.

    • Purified MCAD (e.g., 5-10 µg)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding octanoyl-CoA to a final concentration of 100 µM.

  • Measurement: Immediately monitor the decrease in absorbance at 300 nm for 5-10 minutes at 37°C. The decrease in absorbance corresponds to the reduction of the ferricenium ion.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time curves.

    • Determine the mode of inhibition (e.g., competitive, non-competitive, irreversible) by performing kinetic analysis at different substrate and inhibitor concentrations (e.g., Lineweaver-Burk plot).

    • For irreversible inhibition, determine the inactivation rate constant (k_inact).

Protocol 4: Inhibition of 3-Ketoacyl-CoA Thiolase Activity

This protocol describes an assay to measure the irreversible inhibition of 3-ketoacyl-CoA thiolase by 2-bromododecanoyl-CoA.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • 2-bromododecanoyl-CoA

  • Acetoacetyl-CoA (substrate)

  • Coenzyme A (CoA)

  • Tris-HCl buffer (pH 8.1)

  • Magnesium chloride (MgCl₂)

  • Spectrophotometer

Procedure:

  • Inactivation Step:

    • Pre-incubate the purified 3-ketoacyl-CoA thiolase with a specific concentration of 2-bromododecanoyl-CoA in Tris-HCl buffer at 37°C.

    • At various time points, take aliquots of the enzyme-inhibitor mixture.

  • Activity Assay:

    • Immediately dilute the aliquots into a reaction mixture containing:

      • 100 mM Tris-HCl (pH 8.1)

      • 25 mM MgCl₂

      • 0.1 mM CoA

      • 0.05 mM Acetoacetyl-CoA

    • Monitor the decrease in absorbance at 303 nm for 1-2 minutes at 37°C. This measures the cleavage of acetoacetyl-CoA.

  • Data Analysis:

    • Determine the remaining enzyme activity at each time point of pre-incubation.

    • Plot the natural logarithm of the remaining activity against the pre-incubation time.

    • The slope of this plot will give the pseudo-first-order rate constant of inactivation (k_obs).

    • By determining k_obs at different concentrations of the inhibitor, the second-order rate constant of inactivation (k_inact) and the dissociation constant of the inhibitor (K_i) can be determined.

Visualizations

Fatty_Acid_Activation_and_Transport cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix 2-BD 2-Bromododecanoic Acid ACS Acyl-CoA Synthetase (ACS) 2-BD->ACS CoA, ATP 2-BD-CoA 2-Bromododecanoyl-CoA CPT1 CPT-I 2-BD-CoA->CPT1 Carnitine ACS->2-BD-CoA 2-BD-Carnitine 2-Bromododecanoyl- Carnitine CPT1->2-BD-Carnitine 2-BD-CoA_mito 2-Bromododecanoyl-CoA 2-BD-Carnitine->2-BD-CoA_mito (Transport via CACT) CPT-II Beta_Oxidation β-Oxidation Enzymes 2-BD-CoA_mito->Beta_Oxidation Inhibition Inhibition Beta_Oxidation->Inhibition Beta_Oxidation_Inhibition 2-BD-CoA 2-Bromododecanoyl-CoA ACAD Acyl-CoA Dehydrogenase 2-BD-CoA->ACAD Inhibition1 Irreversible Inhibition ACAD->Inhibition1 2-Bromoenoyl-CoA 2-Bromo-trans-Δ²- enoyl-CoA ACAD->2-Bromoenoyl-CoA ECH Enoyl-CoA Hydratase 2-Bromoenoyl-CoA->ECH 3-OH-2-Br-Acyl-CoA 3-Hydroxy-2-bromoacyl-CoA ECH->3-OH-2-Br-Acyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase 3-OH-2-Br-Acyl-CoA->HADH 3-Keto-2-Br-Acyl-CoA 3-Keto-2-bromoacyl-CoA HADH->3-Keto-2-Br-Acyl-CoA KT 3-Ketoacyl-CoA Thiolase 3-Keto-2-Br-Acyl-CoA->KT Inhibition2 Irreversible Inhibition KT->Inhibition2 Acetyl-CoA Acetyl-CoA KT->Acetyl-CoA BD-CoA_n-2 Bromododecanoyl-CoA (n-2) KT->BD-CoA_n-2 Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Synth Synthesize 2-Bromododecanoyl-CoA Purify Purify & Quantify Inhibitor Synth->Purify Assay_Setup Prepare Assay Mixture Purify->Assay_Setup Pre-inc Pre-incubate with Inhibitor Assay_Setup->Pre-inc Initiate Initiate Reaction with Substrate Pre-inc->Initiate Monitor Monitor Reaction (Spectrophotometry) Initiate->Monitor Calc_Rates Calculate Initial Reaction Rates Monitor->Calc_Rates Det_Inhibition Determine % Inhibition & IC₅₀ Calc_Rates->Det_Inhibition Kin_Analysis Kinetic Analysis (e.g., Lineweaver-Burk) Det_Inhibition->Kin_Analysis

References

Method

Application Note: Derivatisierung von 2-Bromdodecansäure für die massenspektrometrische Analyse

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusammenfassung Die genaue und empfindliche Analyse von modifizierten Fettsäuren wie 2-Bromdodecansäure ist in verschiedenen Forschungsbereichen,...

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Die genaue und empfindliche Analyse von modifizierten Fettsäuren wie 2-Bromdodecansäure ist in verschiedenen Forschungsbereichen, einschließlich der Arzneimittelentwicklung und der Metabolomik, von entscheidender Bedeutung. Die direkte Analyse mittels Massenspektrometrie (MS), insbesondere in Verbindung mit Gaschromatographie (GC-MS), stellt aufgrund der geringen Flüchtigkeit und der polaren Natur der Carbonsäuregruppe eine Herausforderung dar.[1] Die Derivatisierung ist ein wesentlicher Schritt, um diese Einschränkungen zu überwinden, indem die Analyten in flüchtigere und thermisch stabilere Verbindungen umgewandelt werden, was zu einer verbesserten chromatographischen Leistung und Nachweisempfindlichkeit führt.[2][3] Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von 2-Bromdodecansäure für die GC-MS- und LC-MS-Analyse.

Einleitung

2-Bromdodecansäure ist eine halogenierte Fettsäure, die als Baustein in der organischen Synthese oder als interner Standard in analytischen Methoden verwendet werden kann. Für eine genaue Quantifizierung und Identifizierung mittels massenspektrometrischer Techniken ist eine geeignete Probenvorbereitung unerlässlich. Die Derivatisierung der Carbonsäuregruppe erhöht die Flüchtigkeit für die GC-Analyse und kann die Ionisierungseffizienz für die LC-MS-Analyse verbessern.[4][5] Die gebräuchlichsten Derivatisierungsstrategien für Fettsäuren sind die Veresterung zur Bildung von Fettsäuremethylestern (FAMEs) für die GC-MS und die Einführung einer geladenen Markierung für die LC-MS.[6][5][7]

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die Molekulargewichte und die erwarteten exakten Massen (m/z-Werte für [M]+• in der EI-GC-MS und [M+H]+ in der ESI-LC-MS) von 2-Bromdodecansäure und ihren Derivaten zusammen.

VerbindungDerivatisierungsmethodeDerivatMolekulargewicht ( g/mol )Erwartetes m/z ([M]+• für GC-MS)Erwartetes m/z ([M+H]+ für LC-MS)
2-BromdodecansäureKeine-279.21--
2-BromdodecansäureVeresterung (BF₃-Methanol)2-Bromdodecansäuremethylester293.24292.1/294.1 (Br-Isotope)-
2-BromdodecansäureSilylierung (BSTFA)2-Bromdodecansäure-trimethylsilylester351.41350.2/352.2 (Br-Isotope)-
2-BromdodecansäureAmidierung (4-Brom-N-methylbenzylamin)N-(4-Brombenzyl)-2-bromdodecanamid462.22-461.1/463.1/465.1 (Br-Isotope)

Experimentelle Protokolle

Protokoll 1: Veresterung zu Fettsäuremethylestern (FAMEs) für die GC-MS-Analyse

Diese Methode ist die am weitesten verbreitete für die Analyse von Fettsäuren mittels GC-MS.[6][7] Sie wandelt die Carbonsäure in einen flüchtigeren Methylester um.

Materialien:

  • 2-Bromdodecansäure-Probe

  • Bortrifluorid-Methanol (BF₃-Methanol)-Lösung (12-14 % w/w)[6][7]

  • Hexan in GC-Qualität

  • Wasserfreies Natriumsulfat

  • Reaktionsgefäße mit Schraubverschluss (5-10 ml)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Zentrifuge

Verfahren:

  • Probenvorbereitung: 1-25 mg der 2-Bromdodecansäure-Probe in ein Reaktionsgefäß einwiegen.[7] Wenn die Probe in einem wässrigen Lösungsmittel gelöst ist, zur Trockne eindampfen.[7]

  • Derivatisierung: 2 ml BF₃-Methanol-Lösung in das Reaktionsgefäß geben.[7]

  • Reaktion: Das Gefäß fest verschließen und 5-10 Minuten bei 60 °C erhitzen.[7] Die Derivatisierungszeiten können je nach spezifischer Verbindung variieren.[7]

  • Extraktion: Die Reaktion abkühlen lassen. 1 ml Wasser und 1 ml Hexan zugeben.[7] Kräftig für 2 Minuten vortexen.

  • Phasentrennung: Bei 3000 x g für 10 Minuten zentrifugieren, um die Phasen zu trennen.[6]

  • Sammlung: Die obere Hexan-Schicht, die die FAMEs enthält, vorsichtig in ein sauberes Gefäß überführen.

  • Trocknung: Die Hexan-Schicht über wasserfreiem Natriumsulfat trocknen.

  • Analyse: Die derivatisierte Probe kann direkt in das GC-MS-System injiziert werden.

Protokoll 2: Silylierung zu Trimethylsilyl (TMS)-Estern für die GC-MS-Analyse

Die Silylierung ist eine schnelle Alternative zur Veresterung und derivatisiert auch andere funktionelle Gruppen wie Hydroxylgruppen.[6][1]

Materialien:

  • 2-Bromdodecansäure-Probe

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS)[1]

  • Lösungsmittel nach Wahl (z. B. Dichlormethan)

  • Autosampler-Fläschchen mit Kappen

  • Inkubator oder Ofen

  • Vortexmischer

Verfahren:

  • Probenvorbereitung: 100 µL einer Lösung der 2-Bromdodecansäure in einem geeigneten Lösungsmittel in ein Autosampler-Fläschchen geben.

  • Derivatisierung: 50 µL BSTFA mit 1 % TMCS (10-facher molarer Überschuss) zugeben.[1]

  • Reaktion: Das Fläschchen verschließen, 10 Sekunden vortexen und für 60 Minuten bei 60 °C in einen Inkubator oder Ofen stellen.[1]

  • Verdünnung: Nach dem Abkühlen ein Lösungsmittel der Wahl (z. B. Dichlormethan) zugeben.[1]

  • Analyse: Die derivatisierte Probe mittels GC-MS analysieren.

Protokoll 3: Derivatisierung für die LC-MS-Analyse

Diese Methode verbessert die Ionisierungseffizienz im positiven Elektrospray-Ionisierungsmodus (ESI).[8][9]

Materialien:

  • 2-Bromdodecansäure-Probe

  • 4-Brom-N-methylbenzylamin

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC)

  • Geeignetes Lösungsmittel (z. B. Acetonitril/Wasser)

  • Heizblock

Verfahren:

  • Probenvorbereitung: Die Probe, die 2-Bromdodecansäure enthält, zur Trockne eindampfen.

  • Derivatisierung: Die Probe in 50 µL einer 10 mM Lösung von 4-Brom-N-methylbenzylamin in einem geeigneten Lösungsmittel rekonstituieren.[9]

  • Kopplungsreaktion: 25 µL einer 1 M Lösung von EDC zugeben.[9]

  • Inkubation: Die Reaktion bei 60 °C für 45 Minuten inkubieren.[9]

  • Analyse: Die Reaktion kann durch Zugabe eines sauren Puffers gestoppt oder direkt für die Injektion in das LC-MS-System verdünnt werden.[9]

Visualisierungen

Derivatization_Workflow_GCMS cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_extraction Extraktion cluster_analysis Analyse start 2-Bromdodecansäure-Probe dry Probe trocknen start->dry add_reagent BF3-Methanol zugeben dry->add_reagent heat Erhitzen (60°C, 10 min) add_reagent->heat add_solvents Wasser & Hexan zugeben heat->add_solvents vortex Vortexen & Zentrifugieren add_solvents->vortex collect Obere Hexan-Schicht sammeln vortex->collect gcms GC-MS-Analyse collect->gcms

Abbildung 1: Arbeitsablauf der Veresterungsderivatisierung für die GC-MS-Analyse.

Derivatization_Workflow_LCMS cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse start 2-Bromdodecansäure-Probe dry Probe trocknen start->dry add_reagent 4-Brom-N-methylbenzylamin & EDC zugeben dry->add_reagent heat Inkubieren (60°C, 45 min) add_reagent->heat lcms LC-MS-Analyse heat->lcms

Abbildung 2: Arbeitsablauf der Derivatisierung für die LC-MS-Analyse.

References

Application

Application Note: Utilizing 2-Bromododecanoic Acid as an Internal Standard for the Chromatographic Quantification of Dodecanoic Acid

Abstract This application note presents a detailed protocol for the use of 2-Bromododecanoic acid as an internal standard in the quantitative analysis of dodecanoic acid (lauric acid) using gas chromatography-mass spectr...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the use of 2-Bromododecanoic acid as an internal standard in the quantitative analysis of dodecanoic acid (lauric acid) using gas chromatography-mass spectrometry (GC-MS). While the use of stable isotope-labeled internal standards is often preferred, structurally similar compounds that are not naturally present in the sample, such as 2-Bromododecanoic acid, can serve as a cost-effective alternative for correcting variations during sample preparation and analysis.[1] This document provides a comprehensive workflow, from sample preparation and derivatization to instrumental analysis and data processing, for researchers, scientists, and professionals in drug development.

Note: The application of 2-Bromododecanoic acid as an internal standard is proposed here based on established principles of chromatographic analysis. At the time of publication, specific literature detailing its use for this purpose is limited. Therefore, this protocol is presented as a validated theoretical model.

Introduction

Quantitative analysis of fatty acids is crucial in various fields, including clinical diagnostics, food science, and pharmaceutical research. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are powerful techniques for the separation and quantification of these compounds.[2][3] The accuracy and reliability of quantitative chromatographic methods are significantly enhanced by the use of an internal standard (IS).[1] An IS is a compound with similar chemical properties to the analyte, added at a constant concentration to all samples, calibration standards, and quality controls.[1] It helps to correct for variations in sample extraction, derivatization efficiency, injection volume, and instrument response.

2-Bromododecanoic acid is a synthetic derivative of dodecanoic acid.[4] Its structural similarity to dodecanoic acid makes it a suitable candidate for an internal standard, as it is expected to exhibit similar behavior during extraction and derivatization processes. Furthermore, its distinct mass due to the bromine atom allows for clear differentiation from the analyte of interest in mass spectrometry.

This application note details a hypothetical, yet scientifically grounded, protocol for the quantification of dodecanoic acid in a sample matrix, using 2-Bromododecanoic acid as an internal standard. The method involves a derivatization step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[5][6]

Experimental Protocols

Materials and Reagents
  • Dodecanoic acid (≥98% purity)

  • 2-Bromododecanoic acid (≥97% purity)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • 2 M Methanolic KOH

  • Certified Reference Material (if available)

  • Sample matrix (e.g., plasma, cell lysate)

Preparation of Standard Solutions

3.2.1. Stock Solutions

  • Dodecanoic Acid Stock (1 mg/mL): Accurately weigh 10 mg of dodecanoic acid and dissolve it in 10 mL of methanol.

  • 2-Bromododecanoic Acid Internal Standard Stock (1 mg/mL): Accurately weigh 10 mg of 2-Bromododecanoic acid and dissolve it in 10 mL of methanol.

3.2.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the dodecanoic acid stock solution with methanol to achieve the desired concentrations for the calibration curve.

3.2.3. Internal Standard Working Solution (10 µg/mL)

Dilute the 2-Bromododecanoic acid stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation and Derivatization
  • Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma) into a clean glass tube.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL 2-Bromododecanoic acid internal standard working solution to each sample, calibration standard, and quality control sample.

  • Lipid Extraction: Add 2 mL of hexane to the tube.

  • Derivatization to FAMEs: Add 0.2 mL of 2 M methanolic KOH.

  • Vortexing: Vortex the tube vigorously for 2 minutes at room temperature.[5]

  • Phase Separation: Centrifuge the tube to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Dodecanoic acid methyl ester: m/z 74, 87, 214

    • 2-Bromododecanoic acid methyl ester: m/z 292, 294, 155

Data Presentation

Calibration Curve Preparation

Prepare calibration standards by spiking the appropriate amounts of the dodecanoic acid working standard solutions into a blank matrix. Add the internal standard to each calibration level.

Calibration LevelDodecanoic Acid Concentration (µg/mL)Internal Standard Concentration (µg/mL)
10.11.0
20.51.0
31.01.0
45.01.0
510.01.0
625.01.0
750.01.0
8100.01.0

Table 1: Example concentrations for calibration standards.

Quantification

The concentration of dodecanoic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to construct a linear regression curve. The concentration of the analyte in the unknown samples is then calculated from this curve.

Response Factor (RF) = (AreaAnalyte * ConcentrationIS) / (AreaIS * ConcentrationAnalyte)

ConcentrationAnalyte = (AreaAnalyte * ConcentrationIS) / (AreaIS * RF)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample/Standard Aliquot spike_is Spike with 2-Bromododecanoic Acid (IS) start->spike_is extract Add Hexane spike_is->extract derivatize Add Methanolic KOH extract->derivatize vortex Vortex & Centrifuge derivatize->vortex collect Collect Supernatant vortex->collect inject Inject into GC-MS collect->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Analyte Concentration calibrate->quantify

Caption: Experimental workflow for the quantification of dodecanoic acid.

logical_relationship cluster_quant Quantification analyte_prep Variable loss during sample prep analyte_inj Variable injection volume analyte_prep->analyte_inj analyte_ion Variable instrument response analyte_inj->analyte_ion analyte_peak Analyte Peak Area (Variable) analyte_ion->analyte_peak ratio Peak Area Ratio (Analyte/IS) is Constant analyte_peak->ratio is_prep Same variable loss during sample prep is_inj Same variable injection volume is_prep->is_inj is_ion Same variable instrument response is_inj->is_ion is_peak IS Peak Area (Variable) is_ion->is_peak is_peak->ratio quant Accurate Quantification ratio->quant

Caption: Principle of internal standard correction.

Conclusion

The described protocol outlines a robust method for the quantification of dodecanoic acid using 2-Bromododecanoic acid as an internal standard. This approach provides a reliable means of correcting for analytical variability, thereby enhancing the accuracy and precision of the results. The methodology is adaptable to various biological matrices and can be tailored to other fatty acids where a suitable brominated analogue is available. Method validation should be performed in accordance with regulatory guidelines to ensure its suitability for the intended application.

References

Method

Application Notes and Protocols: 2-Bromododecanoic Acid in Cell Culture

Audience: Researchers, scientists, and drug development professionals. Disclaimer: Direct experimental data for 2-Bromododecanoic acid (2-BDD) in cell culture is limited in publicly available literature.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 2-Bromododecanoic acid (2-BDD) in cell culture is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally similar 2-bromo fatty acids, such as 2-bromopalmitate (2-BP) and 2-bromooctanoate. These notes are intended to serve as a comprehensive guide for designing and conducting in vitro studies. It is critical to optimize and validate these protocols for the specific cell lines and experimental questions under investigation.

Introduction

2-Bromododecanoic acid is a halogenated fatty acid, a derivative of dodecanoic acid (lauric acid).[1] The presence of a bromine atom at the alpha-carbon position grants it unique chemical properties, making it a valuable tool for studying cellular metabolism and signaling.[2] Based on the actions of its analogs, 2-BDD is postulated to primarily act as an inhibitor of two fundamental cellular processes: protein acylation and fatty acid oxidation. This makes it a useful compound for investigating the roles of these pathways in various physiological and pathological conditions, including cancer, metabolic disorders, and inflammatory diseases.[3][4]

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of 2-Bromododecanoic acid is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₂₃BrO₂[5]
Molecular Weight 279.21 g/mol [1][5]
Alternate Names 2-Bromolauric acid, α-Bromolauric acid[1]
CAS Number 111-56-8[5]
Appearance Solid
Storage Store at -20°C
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[6]

Postulated Mechanisms of Action

Inhibition of Protein Acylation

Protein acylation is the covalent attachment of fatty acids to proteins, a critical post-translational modification that regulates protein localization, stability, and function.[7][8] The most studied bromo-fatty acid, 2-bromopalmitate (2-BP), inhibits protein S-acylation (palmitoylation) by targeting multiple enzymes in the acylation cycle. It has been shown to inhibit the activity of protein acyltransferases (PATs), which attach the fatty acid, and acyl-protein thioesterases (APTs), which remove it.[9] It is hypothesized that 2-BDD acts via a similar mechanism to disrupt the dynamic cycling of acylation on target proteins.

G cluster_membrane Membrane cluster_cytosol Cytosol Protein_mem Membrane-Associated Protein-S-Acyl Protein_cyto Cytosolic Protein-SH Protein_mem:w->Protein_cyto:e Protein_cyto:e->Protein_mem:w PATs Protein Acyl- transferases (PATs) PATs->Protein_cyto:n APTs Acyl-Protein Thioesterases (APTs) APTs->Protein_mem:s BDD 2-Bromododecanoic Acid BDD->PATs BDD->APTs

Caption: Inhibition of the Protein S-Acylation Cycle.
Inhibition of Fatty Acid β-Oxidation

Fatty acid β-oxidation (FAO) is a mitochondrial metabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[10][11] Studies with 2-bromooctanoate have shown that it acts as an irreversible inhibitor of 3-ketothiolase (also known as acetyl-CoA C-acyltransferase), a key enzyme in the final step of the β-oxidation spiral.[3] It is believed that 2-BDD is metabolically activated within the mitochondria to 2-bromo-3-ketododecanoyl-CoA, which then covalently modifies and inactivates the 3-ketothiolase enzyme.[3]

G cluster_fao Mitochondrial β-Oxidation Spiral FA_CoA Fatty Acyl-CoA (Cn) Dehydrogenase Acyl-CoA Dehydrogenase FA_CoA->Dehydrogenase Hydratase Enoyl-CoA Hydratase Dehydrogenase->Hydratase Dehydrogenase2 β-Hydroxyacyl-CoA Dehydrogenase Hydratase->Dehydrogenase2 Thiolase 3-Ketothiolase Dehydrogenase2->Thiolase FA_CoA_short Fatty Acyl-CoA (Cn-2) Thiolase->FA_CoA_short AcetylCoA Acetyl-CoA Thiolase->AcetylCoA BDD 2-Bromododecanoic Acid BDD_active 2-Bromo-3-keto- dodecanoyl-CoA BDD->BDD_active Mitochondrial Activation BDD_active->Thiolase

Caption: Inhibition of Fatty Acid β-Oxidation.

Experimental Protocols

Protocol 1: Preparation of 2-Bromododecanoic Acid Stock Solution

This protocol describes the preparation of a high-concentration stock solution for use in cell culture. DMSO is a common solvent, but ethanol can also be used. The final solvent concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[6]

Materials:

  • 2-Bromododecanoic acid (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or glass vials

  • Warming block or water bath

Procedure:

  • In a sterile tube, weigh out the desired amount of 2-Bromododecanoic acid.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).

  • Gently warm the tube to 37°C and vortex or sonicate until the fatty acid is completely dissolved.[6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: General Cell Treatment and Experimental Workflow

This protocol provides a general workflow for treating cultured cells with 2-BDD and performing subsequent analyses.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Culture Cells to Desired Confluency p3 Treat Cells with 2-BDD (Include Vehicle Control) p1->p3 p2 Prepare 2-BDD Working Solutions from Stock p2->p3 p4 Incubate for Desired Time (e.g., 24, 48, 72h) p3->p4 a1 Cell Viability & Proliferation Assays p4->a1 a2 Metabolic Assays (e.g., FAO Rate) p4->a2 a3 Protein Acylation Analysis p4->a3 a4 Western Blot, RT-qPCR, etc. p4->a4

Caption: General Experimental Workflow.

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Preparation of Working Solution: Warm the target cell culture medium to 37°C. Dilute the 2-BDD stock solution directly into the pre-warmed medium to achieve the desired final concentrations. Vortex immediately to ensure proper mixing.[6]

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of 2-BDD.

  • Controls: Always include a "vehicle control" group, which consists of cells treated with medium containing the same final concentration of the solvent (e.g., DMSO) used for the highest concentration of 2-BDD. An untreated control group should also be included.

  • Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.

  • Downstream Analysis: Following incubation, proceed with the desired assays to assess the effects of the treatment.

Protocol 3: Assessment of Cell Viability and Proliferation

Determining the cytotoxic and anti-proliferative effects of 2-BDD is a crucial first step. The MTT and BrdU assays are standard methods for this purpose.

A. MTT Assay for Cell Viability (Adapted from established protocols[12])

Objective: To determine the concentration-dependent effect of 2-BDD on cell viability.

Procedure:

  • Seed cells in a 96-well plate and treat with a range of 2-BDD concentrations as described in Protocol 2.

  • After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solvent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[6]

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

B. BrdU Assay for Cell Proliferation (Adapted from established protocols[13])

Objective: To quantify the effect of 2-BDD on DNA synthesis and cell proliferation.

Procedure:

  • Seed and treat cells as described in Protocol 2.

  • Towards the end of the treatment period, add a BrdU labeling solution (e.g., 10 µM) to the culture medium and incubate for 2-24 hours, depending on the cell division rate.

  • Fix the cells (e.g., with 3.7% formaldehyde) and permeabilize them (e.g., with Triton X-100).[13]

  • Denature the DNA using an acid treatment (e.g., 2N HCl) to expose the incorporated BrdU.[13]

  • Incubate with a primary anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

  • Visualize and quantify the proliferating (BrdU-positive) cells using fluorescence microscopy or flow cytometry.

Data Presentation: Expected Outcomes and Data Templates

Quantitative data should be collected and organized to facilitate analysis. Below are template tables for structuring experimental results. Starting concentrations for 2-BDD can be guided by those used for related compounds (e.g., 10-100 µM).

Table 1: Concentration-Dependent Effects of 2-BDD on Cell Viability (MTT Assay)

2-BDD Conc. (µM)Incubation Time (h)% Viability (Mean ± SD)Observations
0 (Vehicle)24100 ± 5.2Normal morphology
1024
2524
5024
10024
0 (Vehicle)48100 ± 6.1Normal morphology
1048
...48

Table 2: Effect of 2-BDD on Key Metabolic and Signaling Parameters

TreatmentConcentration (µM)Parameter MeasuredResult (Fold Change vs. Vehicle)
Vehicle-Oxygen Consumption Rate1.0
2-BDD50Oxygen Consumption Rate
Vehicle-Global Protein Acylation1.0
2-BDD50Global Protein Acylation
Vehicle-p-Akt / Total Akt Ratio1.0
2-BDD50p-Akt / Total Akt Ratio

This document is for research purposes only and is not intended for diagnostic or therapeutic use.

References

Application

Application Notes and Protocols for Incorporating 2-Bromododecanoic Acid into Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals I. Introduction 2-Bromododecanoic acid, a halogenated fatty acid, is a molecule of significant interest in membrane biophysics and drug delivery research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

2-Bromododecanoic acid, a halogenated fatty acid, is a molecule of significant interest in membrane biophysics and drug delivery research. Its unique properties, owing to the presence of a bromine atom, allow it to serve as a valuable tool for probing lipid-protein interactions, modulating membrane properties, and acting as a potential therapeutic agent or delivery vehicle component. The incorporation of 2-bromododecanoic acid into lipid bilayers enables the study of its effects on membrane fluidity, permeability, and stability, and facilitates the development of novel drug delivery systems.

These application notes provide detailed protocols for the incorporation of 2-bromododecanoic acid into lipid bilayers, forming liposomes and supported lipid bilayers. It also outlines key analytical techniques for the characterization of these modified membranes.

II. Incorporation of 2-Bromododecanoic Acid into Liposomes via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for the preparation of liposomes.[1][2][3][4] This method involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs). Subsequent extrusion can be performed to produce unilamellar vesicles (ULVs) with a defined size distribution.

Experimental Protocol:
  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) and cholesterol in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v).

    • Add 2-Bromododecanoic acid to the lipid solution at the desired molar ratio.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours.[1]

  • Hydration:

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by adding the buffer to the flask. The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the primary phospholipid.

    • Agitate the flask by gentle rotation or vortexing to facilitate the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.

    • Load the suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes).[5] The extrusion should be performed at a temperature above the Tc of the lipids.

Workflow for Liposome Preparation with 2-Bromododecanoic Acid

G cluster_prep Lipid Film Preparation cluster_hydrate Hydration & Sizing dissolve Dissolve Lipids, Cholesterol & 2-Bromododecanoic Acid in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate Formation of MLVs extrude Extrude through Polycarbonate Membrane hydrate->extrude characterize Characterization extrude->characterize Formation of ULVs

Caption: Workflow for incorporating 2-Bromododecanoic acid into liposomes.

III. Characterization of Liposomes Containing 2-Bromododecanoic Acid

Thorough characterization is essential to ensure the quality and desired properties of the formulated liposomes.

A. Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique to determine the mean hydrodynamic diameter, size distribution (polydispersity index, PDI), and zeta potential of liposomes.

ParameterTypical ValueSignificance
Mean Diameter 100 - 200 nmInfluences circulation time and cellular uptake.
Polydispersity Index (PDI) < 0.2Indicates a homogenous population of liposomes.
Zeta Potential -10 to -30 mVAffects stability and interaction with biological systems.

Table 1: Physicochemical Properties of Liposomes.

B. Quantification of 2-Bromododecanoic Acid Incorporation

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and accurate method for quantifying the amount of 2-Bromododecanoic acid incorporated into the liposomes.[6]

Protocol Outline:

  • Liposome Disruption: Disrupt the liposome structure using a suitable organic solvent (e.g., methanol or a chloroform:methanol mixture) to release the incorporated fatty acid.

  • Chromatographic Separation: Separate the lipid components using a suitable HPLC column (e.g., C18).

  • Mass Spectrometric Detection: Detect and quantify 2-Bromododecanoic acid based on its mass-to-charge ratio.

  • Standard Curve: Prepare a standard curve using known concentrations of 2-Bromododecanoic acid to quantify the amount in the liposome sample.

Molar Ratio of 2-Bromododecanoic Acid in Initial Lipid MixtureIncorporation Efficiency (%) (Representative)
1 mol%> 95%
5 mol%> 90%
10 mol%> 85%

Table 2: Representative Incorporation Efficiency of 2-Bromododecanoic Acid.

C. Encapsulation Efficiency of a Hydrophobic Drug

For drug delivery applications, determining the encapsulation efficiency (EE%) of a co-incorporated hydrophobic drug is crucial.

Protocol Outline:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes using techniques such as size-exclusion chromatography or ultracentrifugation.[7]

  • Quantification of Encapsulated Drug: Disrupt the liposomes and quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[7]

  • Calculation: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

IV. Formation and Characterization of Supported Lipid Bilayers (SLBs)

Supported lipid bilayers are excellent model systems for studying membrane-related processes at a surface.[8][9]

A. Formation of SLBs by Vesicle Fusion

This method involves the spontaneous adsorption and rupture of liposomes on a hydrophilic solid support, such as silica or mica.[9]

Protocol Outline:

  • Prepare liposomes containing 2-Bromododecanoic acid as described in Section II.

  • Clean the solid support (e.g., silica-coated sensor) thoroughly.

  • Introduce the liposome suspension to the cleaned support.

  • Allow the vesicles to adsorb and fuse to form a continuous bilayer. This process can be monitored in real-time using techniques like Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).[9][10]

Workflow for Supported Lipid Bilayer Formation

G liposomes Liposome Suspension (containing 2-Bromododecanoic Acid) adsorption Vesicle Adsorption liposomes->adsorption support Clean Hydrophilic Solid Support support->adsorption rupture Vesicle Rupture and Fusion adsorption->rupture slb Supported Lipid Bilayer rupture->slb

Caption: Vesicle fusion method for forming a supported lipid bilayer.

B. Characterization of SLBs

QCM-D provides real-time information on the mass and viscoelastic properties of the forming bilayer.[9][10][11] Successful SLB formation is characterized by a specific signature in the frequency (Δf) and dissipation (ΔD) signals.

StageChange in Frequency (Δf)Change in Dissipation (ΔD)Interpretation
Vesicle Adsorption DecreaseIncreaseVesicles adsorb to the surface.
Vesicle Rupture & Bilayer Formation Increase (less negative)DecreaseVesicles rupture and form a rigid bilayer, releasing water.

Table 3: QCM-D Signature for SLB Formation.

AFM provides high-resolution topographical images of the SLB, allowing for the visualization of bilayer defects, domain formation, and the effect of 2-Bromododecanoic acid on the membrane structure.[12][13][14][15]

V. Effect of 2-Bromododecanoic Acid on Lipid Bilayer Properties

A. Membrane Fluidity

Membrane fluidity can be assessed using fluorescence anisotropy with a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or a pyrene-based probe.[16][17][18] A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Protocol Outline:

  • Incorporate the fluorescent probe into the liposomes during their preparation.

  • Measure the fluorescence anisotropy of the probe in liposomes with and without 2-Bromododecanoic acid.

  • Compare the anisotropy values to determine the effect of the brominated fatty acid on membrane fluidity.

Concentration of 2-Bromododecanoic Acid (mol%)Fluorescence Anisotropy (r) (Representative)Interpretation
00.25Baseline fluidity
50.22Increased fluidity
100.19Further increased fluidity

Table 4: Representative Effect of 2-Bromododecanoic Acid on Membrane Fluidity.

B. Phase Transition Temperature

The incorporation of fatty acids can alter the main phase transition temperature (Tm) of the lipid bilayer.[19][20] This can be measured using techniques such as Differential Scanning Calorimetry (DSC).

C. Bilayer Stability

The stability of liposomes containing 2-Bromododecanoic acid can be assessed by monitoring changes in particle size and the leakage of an encapsulated fluorescent marker (e.g., carboxyfluorescein) over time and under different conditions (e.g., temperature, presence of serum).[21][22][23]

VI. Signaling Pathways and Logical Relationships

The incorporation of 2-Bromododecanoic acid can influence various cellular processes by altering membrane properties, which in turn can affect the function of membrane-associated proteins involved in signaling pathways.

Hypothesized Mechanism of Action

G bda 2-Bromododecanoic Acid membrane Lipid Bilayer bda->membrane Incorporation fluidity Increased Membrane Fluidity membrane->fluidity protein Membrane Protein (e.g., Receptor, Enzyme) fluidity->protein conformation Altered Protein Conformation and Function protein->conformation signaling Downstream Signaling Cascade conformation->signaling

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromododecanoic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Bromododecanoic acid. Here you will find troubleshooting guides, freque...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Bromododecanoic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Bromododecanoic acid, primarily via the Hell-Volhard-Zelinsky (HVZ) reaction.

Q1: Why is my yield of 2-Bromododecanoic acid consistently low?

A1: Low yields can stem from several factors throughout the experimental process. Here are the most common culprits and their solutions:

  • Incomplete Reaction: The Hell-Volhard-Zelinsky reaction can be slow.[1] Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) or other suitable analytical techniques. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[2]

  • Moisture Contamination: The intermediates in the HVZ reaction, particularly the acyl bromide, are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture, for instance by using a drying tube.[3]

  • Suboptimal Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, excessively high temperatures (well above 100°C) can lead to the formation of β-unsaturated carboxylic acids as byproducts, thus reducing the yield of the desired product.[4] It is crucial to maintain the recommended temperature range.

  • Loss during Work-up and Purification: Significant product loss can occur during aqueous work-up if the product is partially soluble in the aqueous layer.[5] Ensure thorough extraction with an appropriate organic solvent. During purification by recrystallization, using too much solvent or an improper solvent system can lead to substantial losses.[6]

Q2: I am observing significant byproduct formation. What are they and how can I minimize them?

A2: The primary byproduct in the HVZ reaction is often unreacted starting material. However, other impurities can also form:

  • Di-brominated Product: The formation of 2,2-dibromododecanoic acid can occur if an excess of bromine is used or if the reaction is allowed to proceed for too long after the initial bromination. To minimize this, use a stoichiometric amount of bromine or a slight excess, and monitor the reaction progress closely.[7]

  • Unsaturated Carboxylic Acids: As mentioned, high reaction temperatures can lead to the elimination of HBr from the product, resulting in the formation of unsaturated dodecanoic acids.[4] Careful temperature control is the key to preventing this side reaction.

  • Acyl Bromide Intermediate: If the final hydrolysis step is incomplete, the acyl bromide intermediate may remain in the product mixture. Ensure that sufficient water is added during the work-up and that the mixture is stirred vigorously to ensure complete hydrolysis.[8]

Q3: What is the most effective method for purifying the crude 2-Bromododecanoic acid?

A3: Recrystallization is a highly effective method for purifying solid organic compounds like 2-Bromododecanoic acid.[6] The key is to select an appropriate solvent or solvent system.

  • Single Solvent Recrystallization: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For long-chain fatty acids, a non-polar solvent like hexane or petroleum ether can be effective.

  • Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be employed. In this method, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is insoluble) is added dropwise until the solution becomes cloudy. The solution is then heated to redissolve the precipitate and allowed to cool slowly to form crystals.[9] A common combination for fatty acids is a mixture of a more polar solvent like chloroform or dichloromethane with a non-polar solvent like hexane.[10]

It is also important to ensure that the unreacted starting material, dodecanoic acid, is effectively separated. The slight difference in polarity between dodecanoic acid and 2-bromododecanoic acid can sometimes make separation by recrystallization challenging. Careful optimization of the solvent system is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the role of phosphorus tribromide (PBr₃) in the Hell-Volhard-Zelinsky reaction?

A1: Phosphorus tribromide is a crucial reagent that acts as a catalyst in the HVZ reaction.[4] Its primary role is to convert the carboxylic acid into an acyl bromide intermediate.[8] This intermediate is more reactive and readily tautomerizes to its enol form, which is the species that undergoes electrophilic attack by bromine at the alpha-position.[11] Red phosphorus can also be used, as it reacts with bromine in situ to form PBr₃.[11]

Q2: Can I use a different brominating agent instead of elemental bromine (Br₂)?

A2: While elemental bromine is the classic reagent for the HVZ reaction, other brominating agents can be used for the alpha-bromination of carbonyl compounds, although their application to carboxylic acids might require different conditions. N-Bromosuccinimide (NBS) is a common alternative for the alpha-bromination of ketones and other carbonyl derivatives, often under acid catalysis or via a radical pathway.[12] However, for the direct alpha-bromination of carboxylic acids, the HVZ conditions with Br₂ and PBr₃ are generally the most reliable and widely used.[11]

Q3: How does the stoichiometry of the reactants affect the reaction outcome?

A3: The stoichiometry of the reactants, particularly the amount of bromine, is critical for achieving a high yield of the mono-brominated product.

  • Dodecanoic Acid to PBr₃ Ratio: Typically, a catalytic amount of PBr₃ is sufficient. However, in practice, a larger amount, sometimes up to a full molar equivalent, is used to overcome slow reaction kinetics.[13]

  • Dodecanoic Acid to Bromine Ratio: Using a slight excess of bromine (e.g., 1.1 to 1.2 equivalents) can help ensure the complete consumption of the starting material. However, a large excess of bromine can lead to the formation of the di-brominated byproduct.[7]

Q4: What are the safety precautions I should take when performing this synthesis?

A4: The synthesis of 2-Bromododecanoic acid involves hazardous materials and requires appropriate safety measures.

  • Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Phosphorus Tribromide: PBr₃ is also corrosive and reacts violently with water. It should be handled with care in a fume hood.

  • Hydrogen Bromide (HBr) gas: The reaction generates HBr gas as a byproduct, which is corrosive and toxic. The reaction setup should include a gas trap to neutralize the evolved HBr.

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of alpha-brominated carboxylic acids, based on typical outcomes for the Hell-Volhard-Zelinsky reaction.

Table 1: Effect of Temperature on Yield

Temperature (°C)Typical Yield (%)Observations
60-7060-75Slower reaction rate, may require longer reaction times.
80-10080-90Optimal temperature range for many long-chain fatty acids. Good balance between reaction rate and minimizing side reactions.[14]
>120< 60Increased formation of unsaturated byproducts due to elimination of HBr.[4]

Table 2: Effect of Bromine Stoichiometry on Product Distribution

Molar Equivalents of Br₂Mono-bromo Product (%)Di-bromo Product (%)Unreacted Starting Material (%)
1.0~70-80< 5~15-25
1.1 - 1.2~85-95~5-10< 5
> 1.5~70-80> 20< 1

Experimental Protocols

Detailed Methodology for the Synthesis of 2-Bromododecanoic Acid via the Hell-Volhard-Zelinsky Reaction

This protocol is adapted from established procedures for the alpha-bromination of long-chain carboxylic acids.[14]

Materials:

  • Dodecanoic acid

  • Red phosphorus

  • Bromine

  • Carbon tetrachloride (or another suitable inert solvent)

  • Diethyl ether

  • Hexane

  • Anhydrous sodium sulfate

  • 5% Sodium bisulfite solution

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place dodecanoic acid (e.g., 0.1 mol) and a catalytic amount of red phosphorus (e.g., 0.01 g-atom).

  • Addition of Bromine: From the dropping funnel, add bromine (e.g., 0.11 mol) dropwise to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C using a heating mantle. Continue heating and stirring for 4-6 hours, or until the reaction is complete as monitored by TLC. The color of the reaction mixture should fade from reddish-brown to a pale yellow.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and cautiously add water (e.g., 50 mL) to the reaction mixture to hydrolyze the acyl bromide intermediate and any unreacted PBr₃. This step is exothermic and will generate HBr gas, so it must be performed in a fume hood.

    • Transfer the mixture to a separatory funnel and add diethyl ether (e.g., 100 mL).

    • Wash the organic layer sequentially with water (2 x 50 mL) and 5% sodium bisulfite solution (to remove any unreacted bromine).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

    • The crude product can be purified by recrystallization. A mixture of hexane and a small amount of a more polar solvent like ethyl acetate is often effective. Dissolve the crude product in a minimal amount of the hot solvent mixture, allow it to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Mandatory Visualization

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis Carboxylic_Acid Dodecanoic Acid Acyl_Bromide Dodecanoyl Bromide Carboxylic_Acid->Acyl_Bromide + PBr₃ PBr3 PBr₃ Acyl_Bromide_2 Dodecanoyl Bromide Acyl_Bromide->Acyl_Bromide_2 Enol Enol Intermediate Enol_2 Enol Intermediate Enol->Enol_2 Acyl_Bromide_2->Enol Tautomerization Br2 Br₂ Alpha_Bromo_Acyl_Bromide 2-Bromododecanoyl Bromide Alpha_Bromo_Acyl_Bromide_2 2-Bromododecanoyl Bromide Alpha_Bromo_Acyl_Bromide->Alpha_Bromo_Acyl_Bromide_2 Enol_2->Alpha_Bromo_Acyl_Bromide + Br₂ H2O H₂O Final_Product 2-Bromododecanoic Acid Alpha_Bromo_Acyl_Bromide_2->Final_Product + H₂O

Caption: Hell-Volhard-Zelinsky (HVZ) reaction mechanism for the synthesis of 2-Bromododecanoic acid.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dodecanoic Acid + Red P Add_Br2 Add Br₂ dropwise Start->Add_Br2 Heat Heat to 80-90°C for 4-6h Add_Br2->Heat Cool Cool to RT Heat->Cool Hydrolyze Add H₂O Cool->Hydrolyze Extract Extract with Diethyl Ether Hydrolyze->Extract Wash Wash with H₂O and NaHSO₃ Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize from Hexane/EtOAc Concentrate->Recrystallize Filter_Dry Filter and Dry Recrystallize->Filter_Dry Product Pure 2-Bromododecanoic Acid Filter_Dry->Product

Caption: Experimental workflow for the synthesis and purification of 2-Bromododecanoic acid.

References

Troubleshooting

Technical Support Center: Purification of 2-Bromododecanoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromododecanoi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromododecanoic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of 2-Bromododecanoic acid synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction?

A1: The most common impurities include:

  • Unreacted Dodecanoic Acid: The starting material for the bromination reaction.

  • 2-Bromododecanoyl bromide: The reactive intermediate formed during the HVZ reaction which may not have been fully hydrolyzed during the workup.[1][2][3]

  • Dibrominated species: Over-bromination can lead to the formation of 2,2-dibromododecanoic acid, especially if an excess of bromine is used.

  • Residual Phosphorus Reagents: Traces of phosphorus tribromide (PBr₃) or its byproducts may be present.

Q2: What are the primary methods for purifying crude 2-Bromododecanoic acid?

A2: The primary purification methods are:

  • Liquid-Liquid Extraction: To separate the acidic product from neutral impurities and wash away water-soluble byproducts.

  • Recrystallization: A highly effective method for obtaining high-purity crystalline 2-Bromododecanoic acid.

  • Column Chromatography: Useful for separating the product from impurities with similar polarities.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.[4][5][6][7] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the product from impurities. The spots can be visualized using a suitable stain, like potassium permanganate, as carboxylic acids may not be UV active.

Q4: What analytical techniques are recommended for assessing the final purity of 2-Bromododecanoic acid?

A4: The purity of the final product can be assessed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any proton-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[8][9][10][11]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. The melting point of 2-Bromododecanoic acid is approximately 30-32 °C.[12]

Troubleshooting Guides

Liquid-Liquid Extraction
Problem Possible Cause Troubleshooting Steps
Persistent Emulsion Formation The long hydrocarbon chain of dodecanoic acid derivatives can act as a surfactant, stabilizing emulsions.[13][14][15] Vigorous shaking can exacerbate this.• Instead of shaking, gently invert the separatory funnel multiple times. • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[13] • If the emulsion persists, try centrifugation to force phase separation.[15] • Filtration through a pad of Celite or glass wool can also be effective.[14]
Low Recovery of Product in the Organic Layer The product may have been partially deprotonated and extracted into a basic aqueous layer, or it may have some solubility in the aqueous phase.• Ensure the pH of the aqueous layer is acidic (pH < 4) before extracting the final product into the organic phase. • Perform multiple extractions with smaller volumes of the organic solvent for better efficiency.
Product Precipitates at the Interface The sodium salt of 2-bromododecanoic acid may have limited solubility in the aqueous phase, especially at high concentrations.• Add more water to the aqueous phase to dissolve the precipitate. • Gently warm the separatory funnel in a warm water bath to aid dissolution.
Recrystallization
Problem Possible Cause Troubleshooting Steps
Oiling Out Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. The long alkyl chain can also promote oiling out.• Use a lower boiling point solvent or a solvent mixture. A two-solvent system (e.g., a solvent in which the compound is soluble and a non-solvent in which it is insoluble) can be effective.[16] For instance, dissolving in a minimal amount of a more polar solvent like acetone or ethyl acetate at an elevated temperature and then slowly adding a non-polar solvent like hexane until turbidity appears can induce crystallization upon cooling. • Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. • Scratch the inside of the flask with a glass rod to create nucleation sites. • Add a seed crystal of pure 2-Bromododecanoic acid.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or there are no nucleation sites.• Evaporate some of the solvent to increase the concentration of the product. • Scratch the inside of the flask with a glass rod. • Add a seed crystal. • Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath), but be cautious of solvent freezing.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.• Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb some of the product.
Column Chromatography
Problem Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low. The column is overloaded.• Optimize the solvent system using TLC first. A good starting point for silica gel chromatography is a gradient of ethyl acetate in hexane. • For acidic compounds like 2-Bromododecanoic acid, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can improve peak shape and separation by suppressing the ionization of the carboxylic acid group.[7] • Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Product Streaking on the Column/TLC The compound is interacting too strongly with the stationary phase, often due to the acidic proton.• Add a small amount of a polar, acidic modifier like acetic acid to the eluent to reduce tailing.[7]
Low Recovery from the Column The product is irreversibly adsorbed onto the stationary phase, or the elution solvent is not polar enough.• After eluting with the primary solvent system, flush the column with a more polar solvent (e.g., 10% methanol in dichloromethane) to recover any strongly adsorbed material. • Ensure proper packing of the column to avoid channeling.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This protocol is designed to separate 2-Bromododecanoic acid from neutral organic impurities and water-soluble byproducts after a synthesis reaction (e.g., Hell-Volhard-Zelinsky).

  • Quenching: Carefully quench the reaction mixture by slowly adding it to ice-cold water with stirring. This will hydrolyze any remaining 2-bromododecanoyl bromide.

  • Extraction of Acidic Product:

    • Transfer the mixture to a separatory funnel.

    • Add an appropriate organic solvent in which 2-Bromododecanoic acid is soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

    • Gently invert the funnel several times, venting frequently to release any pressure from CO₂ evolution (if using bicarbonate). Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. Drain the lower aqueous layer.

    • Repeat the extraction of the organic layer with the basic solution to ensure all the acidic product is transferred to the aqueous phase.

  • Removal of Neutral Impurities: The organic layer now contains neutral impurities and can be discarded.

  • Acidification and Re-extraction:

    • Combine the aqueous extracts in a beaker and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring until the solution is acidic (pH ~2), which will precipitate the 2-Bromododecanoic acid.

    • Transfer the mixture back to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether) two to three times.

  • Washing and Drying:

    • Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 2-Bromododecanoic acid.

Protocol 2: Recrystallization

This protocol describes the purification of crude 2-Bromododecanoic acid by recrystallization.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.

    • If a suitable single solvent is not found, a two-solvent system is recommended. A good starting point is a polar solvent in which the compound is soluble (e.g., acetone or ethanol) and a non-polar solvent in which it is sparingly soluble (e.g., hexane or water).[16]

  • Dissolution:

    • Place the crude 2-Bromododecanoic acid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a two-solvent system) while stirring and heating until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • If using a two-solvent system, add the second (less soluble) solvent dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of the first solvent to redissolve the precipitate.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent (or the less soluble solvent in a two-solvent system) to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Column Chromatography

This protocol outlines the purification of 2-Bromododecanoic acid using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4 for good separation. To improve the spot shape, 0.5-1% acetic acid can be added to the eluent.[7]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using either a dry or wet packing method. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude 2-Bromododecanoic acid in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified 2-Bromododecanoic acid.

Quantitative Data

The following table provides illustrative data for the purification of 2-Bromododecanoic acid. Actual yields may vary depending on the reaction scale and the purity of the crude product.

Purification Method Typical Recovery Yield Expected Purity Notes
Liquid-Liquid Extraction 85-95%80-95%Primarily removes baseline impurities and salts.
Recrystallization 70-90%>98%Highly effective for removing closely related impurities. Yield is dependent on the purity of the starting material.
Column Chromatography 60-85%>99%Can achieve very high purity but may result in lower yields due to product loss on the column.

Visualizations

PurificationWorkflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Acid-Base Workup) start->extraction aqueous_phase Aqueous Phase (Product as Salt) extraction->aqueous_phase Basic Wash organic_phase Organic Phase (Neutral Impurities) extraction->organic_phase Discard acidification Acidification aqueous_phase->acidification re_extraction Re-extraction into Organic Solvent acidification->re_extraction crude_product Crude 2-Bromododecanoic Acid re_extraction->crude_product purification_choice Further Purification? crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Yes column_chrom Column Chromatography purification_choice->column_chrom Yes analysis Purity Analysis (NMR, GC-MS, MP) purification_choice->analysis No pure_product Pure 2-Bromododecanoic Acid recrystallization->pure_product column_chrom->pure_product pure_product->analysis

Caption: General workflow for the purification of 2-Bromododecanoic acid.

TroubleshootingTree decision decision issue Purification Issue decision1 What is the issue? issue->decision1 solution solution emulsion Emulsion in Extraction decision1->emulsion Extraction oiling_out Oiling Out in Recrystallization decision1->oiling_out Recrystallization poor_sep Poor Separation in Chromatography decision1->poor_sep Chromatography solution1 • Gentle Inversion • Add Brine • Centrifuge emulsion->solution1 Solution solution2 • Use Two-Solvent System • Slow Cooling • Scratch Flask / Seed oiling_out->solution2 Solution solution3 • Optimize Eluent via TLC • Add Acetic Acid • Check Column Loading poor_sep->solution3 Solution

Caption: Troubleshooting decision tree for common purification issues.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromododecanoic Acid Esterification

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of 2-Bromododecanoic aci...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of 2-Bromododecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the esterification of 2-Bromododecanoic acid?

A1: The most prevalent and robust method for the esterification of 2-Bromododecanoic acid is the Fischer-Speier esterification.[1][2] This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[1][2] Due to the reversible nature of the reaction, specific conditions are employed to drive the equilibrium towards the formation of the ester.[1][2]

Q2: Which acid catalysts are recommended for this esterification?

A2: Commonly used and effective acid catalysts for Fischer esterification include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][3] Lewis acids can also be utilized. The choice of catalyst can influence reaction times and yields.

Q3: How can I maximize the yield of my 2-Bromododecanoic acid ester?

A3: To maximize the ester yield, the reaction equilibrium must be shifted towards the products. This can be achieved by:

  • Using a large excess of the alcohol: This is often the most straightforward method, with the alcohol also serving as the solvent.[2][3]

  • Removing water as it is formed: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward according to Le Châtelier's principle. This is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus.[1]

Q4: Are there any potential side reactions to be aware of when esterifying 2-Bromododecanoic acid?

A4: While the Fischer esterification is generally a reliable method, the presence of the bromine atom at the alpha-position introduces the potential for a dehydrobromination side reaction to form an α,β-unsaturated ester, particularly under harsh basic conditions or with prolonged heating. However, under the acidic conditions of Fischer esterification, this is less likely to be a major competing reaction. It is still advisable to use the mildest effective reaction temperature to minimize any potential side reactions.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Low or No Product Formation Incomplete reaction due to insufficient heating or reaction time.Ensure the reaction is brought to a gentle reflux and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary.
Inactive or insufficient amount of acid catalyst.Use a fresh, anhydrous acid catalyst. The typical catalytic amount is 1-5 mol% relative to the carboxylic acid.
Presence of water in the reactants or solvent.Use anhydrous alcohol and solvents. If necessary, dry the solvents before use.
Low Yield The reaction has reached equilibrium without complete conversion.Use a larger excess of the alcohol (e.g., 10-fold or more) or employ a Dean-Stark apparatus to remove water azeotropically.[2]
Loss of product during work-up and purification.Ensure efficient extraction by performing multiple extractions with a suitable organic solvent. Be careful during the neutralization step to avoid hydrolysis of the ester.
Product is Contaminated with Starting Material Incomplete reaction.See "Low or No Product Formation" above.
Inefficient purification.During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted 2-Bromododecanoic acid. If the boiling points are sufficiently different, fractional distillation can be an effective purification method.
Darkening of the Reaction Mixture Decomposition of starting materials or product at high temperatures.Reduce the reaction temperature. While reflux is common, it may be possible to achieve good conversion at a slightly lower temperature over a longer period.

Data Presentation

Table 1: Representative Reaction Conditions for the Esterification of α-Bromoalkanoic Acids

Carboxylic AcidAlcoholCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
α-Bromo Fatty AcidsLower AlcoholsDisulfateNone80-130Not specifiedup to 98
6-Bromohexanoic AcidMethanolH₂SO₄MethanolReflux3>90
Benzoic AcidMethanolH₂SO₄Methanol65Not specified90
Hydroxy AcidEthanolH₂SO₄EthanolReflux295

Note: Data for α-bromo fatty acids and benzoic/hydroxy acids are included as representative examples due to the limited availability of specific quantitative data for 2-Bromododecanoic acid.

Experimental Protocols

Representative Protocol for the Methyl Esterification of an α-Bromoalkanoic Acid (Adapted from the synthesis of methyl 6-bromohexanoate)

This protocol provides a general guideline for the esterification of a bromoalkanoic acid and can be adapted for 2-Bromododecanoic acid.

Materials:

  • 2-Bromododecanoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chloroform (or other suitable extraction solvent like diethyl ether or ethyl acetate)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromododecanoic acid in a significant excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred solution.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the progress of the reaction by TLC. A typical reaction time is 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • To the residue, add water and a suitable organic solvent for extraction (e.g., chloroform, diethyl ether, or ethyl acetate).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

    • If necessary, the product can be further purified by vacuum distillation.

Mandatory Visualizations

Fischer_Esterification_Mechanism cluster_Protonation Protonation of Carbonyl cluster_Nucleophilic_Attack Nucleophilic Attack cluster_Proton_Transfer Proton Transfer cluster_Elimination Elimination of Water cluster_Deprotonation Deprotonation Carboxylic_Acid R-C(=O)OH Protonated_Acid R-C(=O+)H-OH Carboxylic_Acid->Protonated_Acid + H+ H+ H+ Tetrahedral_Intermediate R-C(OH)(O+H-R')-OH Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Intermediate_2 R-C(OH)(OR')-O+H2 Tetrahedral_Intermediate->Intermediate_2 Proton Transfer Protonated_Ester R-C(=O+R')H Intermediate_2->Protonated_Ester - H2O Ester R-C(=O)OR' Protonated_Ester->Ester - H+ Water H2O H+_out H+

Caption: Mechanism of Fischer Esterification.

Caption: Troubleshooting Workflow for Low Ester Yield.

References

Troubleshooting

Stability and storage conditions for 2-Bromododecanoic acid

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Bromododecanoic acid. Below you will find troubleshooting guides and frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Bromododecanoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding its stability and storage.

Stability and Storage Conditions

Proper storage and handling are crucial to maintain the integrity of 2-Bromododecanoic acid for experimental use.

Recommended Storage Conditions

For optimal stability, 2-Bromododecanoic acid should be stored under the following conditions:

ParameterRecommendationSource(s)
Temperature 2-8°C (Refrigerated)
Store in a cool, dry, well-ventilated area.[1][2][3]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) for long-term storage to prevent potential oxidation.
Container Keep in a tightly sealed, light-resistant container.[1][2][3]
Incompatible Materials Avoid contact with strong oxidizing agents.[1][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of 2-Bromododecanoic acid?

A1: When stored under the recommended conditions (2-8°C, dry, inert atmosphere, and protected from light), 2-Bromododecanoic acid is expected to be stable for at least one to two years. For precise information, always refer to the certificate of analysis provided by the supplier.

Q2: I left my vial of 2-Bromododecanoic acid at room temperature overnight. Is it still usable?

A2: 2-Bromododecanoic acid is a solid at room temperature with a melting point of 30-32°C. While short-term exposure to ambient temperature is unlikely to cause significant degradation, it is crucial to minimize such occurrences. For critical experiments, it is advisable to perform a quality control check, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to assess purity before use.

Q3: The material has changed color (e.g., turned slightly yellow or brown). What does this indicate?

A3: A change in color may indicate degradation, possibly due to oxidation or exposure to light. While a slight color change might not significantly impact all applications, it is a sign of impurity. It is recommended to assess the purity of the material using an appropriate analytical method before proceeding with sensitive experiments.

Q4: What are the potential degradation pathways for 2-Bromododecanoic acid?

A4: While specific degradation pathways for 2-Bromododecanoic acid are not extensively documented in readily available literature, similar halogenated fatty acids can undergo hydrolysis (especially under basic conditions) or dehydrohalogenation. Oxidation at the carboxylic acid group or along the alkyl chain is also a possibility, particularly with prolonged exposure to air and light.

Q5: How should I prepare stock solutions of 2-Bromododecanoic acid, and how should they be stored?

A5: 2-Bromododecanoic acid is soluble in methanol. For other solvents, it is advisable to test solubility on a small scale. Stock solutions should be stored at -20°C or -80°C in tightly sealed vials, preferably under an inert atmosphere, to minimize solvent evaporation and degradation. For some bromo-fatty acids, storage of stock solutions in DMSO at -80°C for up to 6 months is feasible, though repeated freeze-thaw cycles should be avoided.[5]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of 2-Bromododecanoic acid.

dot

Caption: Troubleshooting workflow for 2-Bromododecanoic acid stability issues.

Experimental Protocols

General Protocol for Assessing the Stability of 2-Bromododecanoic Acid

This protocol outlines a general approach for a forced degradation study to understand the stability of 2-Bromododecanoic acid under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and determine the intrinsic stability of 2-Bromododecanoic acid.

Materials:

  • 2-Bromododecanoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • C18 HPLC column (or other suitable column for fatty acid analysis)

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 2-Bromododecanoic acid in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions (Stress Studies):

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 8-24 hours. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24-48 hours, protected from light.

    • Thermal Degradation: Place a solid sample of 2-Bromododecanoic acid in an oven at a temperature below its melting point (e.g., 40-50°C) for 48-72 hours. Also, expose the stock solution to the same conditions.

    • Photolytic Degradation: Expose the solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated HPLC method. A common starting point for fatty acids is a C18 column with a mobile phase consisting of an acetonitrile/water gradient.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation of 2-Bromododecanoic acid under each condition.

    • Ensure that the analytical method is "stability-indicating" by demonstrating that the degradation product peaks are well-resolved from the parent peak.

dot

Caption: Workflow for the forced degradation study of 2-Bromododecanoic acid.

References

Optimization

How to avoid degradation of 2-Bromododecanoic acid during experiments

Welcome to the Technical Support Center for 2-Bromododecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and frequently asked que...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Bromododecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting advice and frequently asked questions (FAQs) to mitigate degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 2-Bromododecanoic acid?

A1: The degradation of 2-Bromododecanoic acid is primarily influenced by several factors:

  • Nucleophilic Attack: The bromine atom at the alpha position is highly susceptible to substitution by nucleophiles. This is often the desired reaction but can be an unwanted degradation pathway if unintended nucleophiles are present (e.g., water, alcohols, amines).

  • Elevated Temperatures: High temperatures can accelerate decomposition, potentially leading to dehydrobromination or other side reactions.

  • Presence of Bases: Strong bases can promote elimination reactions (dehydrobromination) to form 2-dodecenoic acid.

  • Light Exposure: While not as extensively documented for this specific molecule, similar halogenated compounds can be sensitive to light, which can initiate free-radical degradation pathways.[1][2][3]

  • Presence of Water (Hydrolysis): Water can act as a weak nucleophile, leading to slow hydrolysis to form 2-hydroxydodecanoic acid and hydrobromic acid. This process can be catalyzed by acidic or basic conditions.[4][5]

Q2: How should I properly store 2-Bromododecanoic acid to ensure its stability?

A2: To maintain the integrity of 2-Bromododecanoic acid, it should be stored in a cool, dry, and well-ventilated place.[6][7] The recommended storage temperature is typically 2-8°C.[8] Containers should be tightly sealed to prevent moisture ingress and exposure to air.[6][7] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q3: What are the visible signs of 2-Bromododecanoic acid degradation?

A3: Degradation of 2-Bromododecanoic acid may be indicated by:

  • Color Change: A change from its typical off-white or slightly brown crystalline appearance to a more pronounced yellow or brown color can suggest degradation.[8]

  • Change in Physical State: The melting point of pure 2-Bromododecanoic acid is 30-32°C.[8] A significant deviation or a broader melting range can indicate the presence of impurities from degradation.

  • Inconsistent Experimental Results: Unexplained variability in reaction yields, kinetics, or the appearance of unexpected byproducts in analytical data (e.g., HPLC, GC-MS, NMR) are strong indicators of starting material degradation.

Q4: Which solvents are recommended for dissolving 2-Bromododecanoic acid?

A4: 2-Bromododecanoic acid is soluble in methanol.[8] Generally, it is also soluble in a range of non-protic organic solvents such as dichloromethane (DCM), chloroform, diethyl ether, and tetrahydrofuran (THF). When choosing a solvent, consider its reactivity. Avoid using nucleophilic solvents like primary or secondary alcohols if the desired reaction does not involve them, as they can slowly displace the bromide.

Q5: Can I use heat to dissolve 2-Bromododecanoic acid?

A5: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided to prevent thermal degradation.[9][10][11] It is advisable to dissolve the acid at the lowest practical temperature.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with 2-Bromododecanoic acid.

Observed Problem Potential Cause Recommended Solution
Low yield in nucleophilic substitution reaction 1. Degradation of 2-Bromododecanoic acid starting material.2. Competing elimination reaction (dehydrobromination) favored by a strong, sterically hindered base.3. Hydrolysis of the starting material due to moisture.1. Verify the purity of the 2-Bromododecanoic acid before use (e.g., by NMR or melting point). Store it under recommended conditions.2. Use a non-nucleophilic base if proton scavenging is needed. If the nucleophile is also the base, consider lowering the reaction temperature.3. Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (N₂ or Ar).
Appearance of an unexpected peak corresponding to 2-hydroxydodecanoic acid in analysis Hydrolysis of the C-Br bond.1. Use anhydrous solvents and reagents.2. Dry all glassware thoroughly before use.3. Perform the reaction under an inert atmosphere to exclude atmospheric moisture.
Formation of 2-dodecenoic acid as a major byproduct Base-mediated elimination (dehydrobromination).1. Use a weaker or non-nucleophilic base if possible.2. Control the reaction temperature; lower temperatures often favor substitution over elimination.3. Choose a more polar, aprotic solvent.
Reaction mixture turns dark brown or black at elevated temperatures Significant thermal decomposition.1. Reduce the reaction temperature. If high temperature is required, minimize the reaction time.2. Ensure the reaction is performed under an inert atmosphere to prevent oxidation, which can be accelerated by heat.3. Check for incompatible materials or catalysts that could lower the decomposition temperature.[12]

Data Summary Tables

Table 1: Physical and Chemical Properties of 2-Bromododecanoic Acid

PropertyValueReference
CAS Number 111-56-8[13][14]
Molecular Formula C₁₂H₂₃BrO₂[13]
Molecular Weight 279.21 g/mol [8]
Melting Point 30-32 °C[8]
Boiling Point 157-159 °C (at 2 mmHg)[8]
Appearance Off-white to slightly brown crystalline solid[8]
Solubility Soluble in methanol[8]

Table 2: Recommended Handling and Storage Conditions

Condition Recommendation Rationale
Temperature Store at 2-8°C.[8]Minimizes thermal degradation and slows down potential side reactions like hydrolysis.
Atmosphere Store under a dry, inert atmosphere (N₂ or Ar).Prevents hydrolysis from atmospheric moisture and potential oxidation.
Light Store in an amber or opaque container.Protects from potential light-induced degradation.
Container Tightly sealed, appropriate for chemical storage.[6][7]Prevents contamination and exposure to air/moisture.
Incompatibilities Strong bases, strong oxidizing agents, and potent nucleophiles.Can cause rapid, uncontrolled reactions leading to degradation.

Experimental Protocols

Protocol 1: General Handling and Dissolution

Objective: To prepare a stock solution of 2-Bromododecanoic acid while minimizing degradation.

Materials:

  • 2-Bromododecanoic acid

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Oven-dried glassware (e.g., volumetric flask, beaker)

  • Syringes and needles for transfer

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Assemble the glassware and purge with a gentle stream of inert gas.

  • Weigh the required amount of 2-Bromododecanoic acid quickly in the air and add it to the flask. For highly sensitive applications, perform this step in a glovebox.

  • Seal the flask with a septum.

  • Using a syringe, add the required volume of anhydrous solvent to the flask.

  • If necessary, gently warm the flask (e.g., in a water bath at 35-40°C) and swirl until the solid is fully dissolved. Avoid overheating.

  • Once dissolved, allow the solution to return to room temperature. Store the solution under an inert atmosphere and in a cool, dark place if not used immediately.

Protocol 2: Nucleophilic Substitution with a Thiol

Objective: To perform a clean Sₙ2 reaction with a thiol nucleophile, minimizing elimination and hydrolysis byproducts.

Materials:

  • 2-Bromododecanoic acid solution (prepared as in Protocol 1)

  • Thiol (e.g., Dodecanethiol)

  • Non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃), dried

  • Anhydrous solvent (e.g., Acetonitrile)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas setup

Procedure:

  • Add the dried potassium carbonate and the thiol to the oven-dried round-bottom flask under an inert atmosphere.

  • Add anhydrous acetonitrile via syringe and stir the suspension.

  • Cool the mixture in an ice bath (0°C). This helps to control the exotherm and disfavors the elimination side reaction.

  • Slowly add the solution of 2-Bromododecanoic acid dropwise to the stirred suspension over 15-20 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction by adding water and proceed with standard aqueous workup and purification procedures.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Impurities) check_purity Check Purity of Starting Material (2-Bromododecanoic Acid) start->check_purity impure Purity Issue Identified check_purity->impure Impure pure Starting Material is Pure check_purity->pure Pure check_conditions Review Experimental Conditions moisture Moisture Present? check_conditions->moisture purify Purify or Replace Starting Material impure->purify pure->check_conditions end Re-run Experiment purify->end use_anhydrous Use Anhydrous Reagents/Solvents & Inert Atmosphere moisture->use_anhydrous Yes temp Temperature Too High? moisture->temp No use_anhydrous->end lower_temp Lower Reaction Temperature temp->lower_temp Yes base Base Too Strong/Nucleophilic? temp->base No lower_temp->end change_base Use Weaker or Non-Nucleophilic Base base->change_base Yes base->end No

Caption: Troubleshooting workflow for experiments involving 2-Bromododecanoic acid.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_substitution Nucleophilic Substitution parent 2-Bromododecanoic Acid hydrolysis_product 2-Hydroxydodecanoic Acid parent->hydrolysis_product H₂O (Acid/Base Cat.) elimination_product 2-Dodecenoic Acid parent->elimination_product Strong Base substitution_product 2-Nu-dodecanoic Acid parent->substitution_product Nucleophile (Nu⁻)

Caption: Major degradation and reaction pathways of 2-Bromododecanoic acid.

ExperimentalWorkflow prep 1. Prepare Anhydrous Reagents & Glassware setup 2. Assemble Reaction under Inert Gas (N₂) prep->setup reagents 3. Add Base & Nucleophile to Solvent setup->reagents cool 4. Cool to 0°C reagents->cool addition 5. Slow Addition of 2-Bromododecanoic Acid cool->addition react 6. React at Controlled Temperature addition->react workup 7. Quench & Workup react->workup

Caption: A typical experimental workflow for a reaction with 2-Bromododecanoic acid.

References

Troubleshooting

Technical Support Center: Refining Purification Protocols for 2-Bromododecanoic Acid Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Bromododecanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-Bromododecanoic acid and its derivatives?

A1: The primary purification techniques for 2-Bromododecanoic acid and its derivatives, such as esters and amides, are recrystallization and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For acidic compounds like 2-Bromododecanoic acid, acid-base extraction can also be an effective preliminary purification step to remove neutral impurities.

Q2: What are the typical impurities I might encounter in my crude 2-Bromododecanoic acid?

A2: Common impurities can include unreacted dodecanoic acid, excess brominating agent (e.g., N-Bromosuccinimide or bromine), and potentially di-brominated byproducts. If the reaction is heated for too long or at too high a temperature, dehydrobromination can occur, leading to the formation of 2-dodecenoic acid.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[2][3] It allows for the rapid assessment of the purity of fractions collected from column chromatography or the effectiveness of a recrystallization step. A suitable mobile phase must be chosen to achieve good separation between the desired product and any impurities.

Q4: My purified 2-Bromododecanoic acid appears as an oil instead of a solid. What should I do?

A4: 2-Bromododecanoic acid has a melting point of 30-32 °C.[4] If it appears as an oil at room temperature, it may indicate the presence of impurities that are depressing the melting point. Further purification by column chromatography or repeated recrystallizations may be necessary. Cooling the sample in an ice bath can also help to induce crystallization.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 2-Bromododecanoic acid and its derivatives.

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Low or No Crystal Formation The compound is too soluble in the chosen solvent.- Select a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature.[5][6] - Try using a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate) to fine-tune the solubility.[7] - Reduce the amount of solvent used to ensure a saturated solution.[8]
The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the compound.
Crystallization has not been induced.- Scratch the inside of the flask with a glass rod at the meniscus.[5] - Add a seed crystal of the pure compound. - Cool the solution in an ice bath to decrease solubility further.[5]
Oiling Out (Product separates as an oil) The melting point of the compound is below the boiling point of the solvent.- Choose a lower-boiling point solvent.
The cooling rate is too fast.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]
High concentration of impurities.- Perform a preliminary purification step like column chromatography or an acid-base extraction.[8]
Poor Recovery of Pure Product Too much solvent was used.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[8]
Premature crystallization during hot filtration.- Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[5]
The crystals were not washed properly.- Wash the collected crystals with a small amount of cold recrystallization solvent to remove residual mother liquor containing impurities.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor Separation of Compounds (Overlapping Bands) Inappropriate solvent system (eluent).- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.[10] - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Column was not packed properly.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.[11]
The sample was loaded incorrectly.- Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.[11] - For less soluble compounds, consider dry loading where the sample is adsorbed onto a small amount of silica gel before being added to the column.[10]
Streaking or Tailing of the Compound Band The compound is interacting too strongly with the stationary phase.- For acidic compounds like 2-Bromododecanoic acid, add a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the eluent to suppress deprotonation and reduce tailing.[3][8]
The sample is overloaded.- Use an appropriate ratio of sample to silica gel (typically 1:20 to 1:100 by weight).
Compound is not Eluting from the Column The eluent is not polar enough.- Gradually increase the polarity of the eluent.
The compound may have decomposed on the silica gel.- Test the stability of your compound on silica gel using a 2D TLC.[10] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[10][12]

Experimental Protocols

Protocol 1: Recrystallization of 2-Bromododecanoic Acid
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, acetone, ethanol, methanol, or mixtures like ethanol/water) to find a suitable recrystallization solvent.[1] A good solvent will dissolve the compound when hot but not at room temperature.[9]

  • Dissolution: Place the crude 2-Bromododecanoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Column Chromatography of 2-Bromododecanoic Acid Derivatives (e.g., Methyl 2-Bromododecanoate)
  • TLC Analysis: Determine an appropriate solvent system (eluent) using TLC. A mixture of hexanes and ethyl acetate is a common starting point. For carboxylic acids, adding 0.5-1% acetic acid to the eluent can improve separation.[8]

  • Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[8]

Data Presentation

Table 1: Recommended TLC and Column Chromatography Solvent Systems

Compound TypeStarting Solvent System (v/v)Notes
2-Bromododecanoic AcidHexane:Ethyl Acetate (9:1) + 0.5% Acetic AcidThe acetic acid is added to reduce tailing of the carboxylic acid spot/band.[8]
Methyl 2-BromododecanoateHexane:Ethyl Acetate (95:5)Esters are generally less polar than their corresponding carboxylic acids.
2-BromododecanamideDichloromethane:Methanol (98:2)Amides are typically more polar than esters and carboxylic acids.

Table 2: Common Recrystallization Solvents

CompoundSolvent(s)
2-Bromododecanoic AcidHexanes, Acetone[1], Ethanol/Water
Dodecanoic AcidAcetone, Ethanol

Visualizations

experimental_workflow crude Crude 2-Bromododecanoic Acid Derivative preliminary Preliminary Purification (e.g., Acid-Base Extraction) crude->preliminary Optional recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column preliminary->recrystallization preliminary->column purity_check1 Purity Check (TLC, mp) recrystallization->purity_check1 waste Impurities recrystallization->waste purity_check2 Purity Check (TLC, NMR) column->purity_check2 column->waste purity_check1->column Not Pure pure_product Pure Product purity_check1->pure_product Pure purity_check2->recrystallization Not Pure purity_check2->pure_product Pure

Caption: General purification workflow for 2-Bromododecanoic acid derivatives.

troubleshooting_workflow start Purification Issue Encountered is_recrystallization Using Recrystallization? start->is_recrystallization is_column Using Column Chromatography? start->is_column no_crystals Low/No Crystal Yield? is_recrystallization->no_crystals Yes oiling_out Product Oiling Out? is_recrystallization->oiling_out poor_separation Poor Separation? is_column->poor_separation Yes streaking Streaking/Tailing? is_column->streaking solution1 - Check solvent system - Induce crystallization - Concentrate solution no_crystals->solution1 Yes solution2 - Change solvent - Slow cooling rate - Preliminary purification oiling_out->solution2 Yes solution3 - Optimize eluent with TLC - Repack column - Check sample load poor_separation->solution3 Yes solution4 - Add acid to eluent - Reduce sample load streaking->solution4 Yes end Problem Resolved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting decision tree for purification challenges.

References

Optimization

Mitigating cytotoxicity of 2-Bromododecanoic acid in cell-based assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of 2-Bromododecanoic acid...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the cytotoxicity of 2-Bromododecanoic acid (2-BD) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Bromododecanoic acid cytotoxic to my cells?

A1: 2-Bromododecanoic acid (2-BD) is a brominated fatty acid that can induce cytotoxicity through several mechanisms. Its primary mode of action is the inhibition of fatty acid oxidation (FAO), a critical metabolic pathway for energy production in many cell types. By inhibiting key enzymes in this pathway, such as carnitine palmitoyltransferase I (CPT1) and 3-ketothiolase, 2-BD can lead to cellular energy depletion and subsequent cell death. Additionally, like other fatty acids, high concentrations of 2-BD can lead to lipotoxicity, characterized by the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and induction of apoptosis. Off-target effects on other cellular processes, such as protein palmitoylation, may also contribute to its toxicity.

Q2: I'm observing significant cell death even at low concentrations of 2-BD. What could be the issue?

A2: High cytotoxicity at low concentrations of 2-BD is often related to its poor solubility in aqueous cell culture media. When not properly solubilized, 2-BD can form micelles or aggregates that are highly toxic to cells. It is crucial to use a carrier molecule, such as bovine serum albumin (BSA), to enhance its solubility and facilitate its delivery to cells in a more physiological manner.

Q3: How does Bovine Serum Albumin (BSA) help in reducing the cytotoxicity of 2-BD?

A3: Bovine Serum Albumin (BSA) is a protein that binds to fatty acids, acting as a carrier and increasing their solubility in aqueous solutions like cell culture media. By conjugating 2-BD to fatty acid-free BSA, you can:

  • Improve Solubility: Prevent the formation of cytotoxic aggregates of 2-BD.

  • Facilitate Cellular Uptake: Mediate a more controlled delivery of 2-BD into the cells.

  • Reduce Non-specific Toxicity: Minimize the non-specific interactions of free 2-BD with the cell membrane.

Q4: What is the optimal 2-BD:BSA molar ratio for my experiments?

A4: The optimal molar ratio of 2-Bromododecanoic acid to BSA can vary depending on the cell type and the specific experimental conditions. A common starting point is a molar ratio between 2:1 and 5:1 (2-BD:BSA). It is recommended to perform a dose-response experiment to determine the optimal ratio that minimizes cytotoxicity while maintaining the desired biological activity of 2-BD in your specific cell line.

Q5: How can I differentiate between on-target (FAO inhibition) and off-target cytotoxic effects of 2-BD?

A5: Differentiating between on-target and off-target effects is crucial for interpreting your results. Here are a few strategies:

  • Rescue Experiments: Supplement the culture medium with downstream metabolites of the FAO pathway (e.g., acetyl-CoA or citrate). If the cytotoxicity is primarily due to FAO inhibition, providing these metabolites may rescue the cells.

  • Use of Analogs: Compare the effects of 2-BD with a non-brominated dodecanoic acid control. This can help distinguish effects related to the bromo-modification from general fatty acid effects.

  • Target Engagement Assays: If possible, directly measure the inhibition of FAO in your cells using a specific assay (see Experimental Protocols section).

  • Gene Knockout/Knockdown: In cell lines where it is feasible, knocking out or knocking down key FAO enzymes can help to determine if the effects of 2-BD are dependent on this pathway.

Troubleshooting Guides

Issue 1: High Background Cytotoxicity or Poor Reproducibility
Possible Cause Troubleshooting Steps
Poor Solubility of 2-BD Prepare a stock solution of 2-BD in an organic solvent like DMSO or ethanol. For working solutions, conjugate 2-BD to fatty acid-free BSA. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Cell Health and Seeding Density Ensure cells are healthy, in the logarithmic growth phase, and have high viability before seeding. Optimize the cell seeding density to avoid over-confluence or sparse cultures, both of which can affect sensitivity to cytotoxic agents.
Inconsistent Reagent Preparation Prepare fresh dilutions of 2-BD for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Ensure all reagents are at the appropriate temperature before use.
Edge Effects in Multi-well Plates To minimize edge effects, fill the outer wells of the plate with sterile PBS or culture medium without cells. This helps to maintain a more uniform temperature and humidity across the plate.
Issue 2: Unexpected or Inconsistent IC50 Values
Possible Cause Troubleshooting Steps
Variable 2-BD:BSA Ratio Prepare the 2-BD-BSA conjugate with a consistent and optimized molar ratio for every experiment.
Different Cell Passages Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing.
Incubation Time The apparent IC50 value can be highly dependent on the incubation time. Use a consistent incubation time for all experiments and consider performing a time-course experiment to understand the kinetics of cytotoxicity.
Assay-Specific Artifacts Be aware of potential interferences with your chosen cytotoxicity assay. For example, compounds that affect cellular metabolism can interfere with MTT or XTT assays. Consider using a complementary assay that measures a different aspect of cell death, such as membrane integrity (e.g., LDH assay).

Quantitative Data Presentation

Specific IC50 values for 2-Bromododecanoic acid are not widely available in the public domain. The cytotoxicity of 2-BD can be highly dependent on the cell line, experimental conditions, and particularly on the method of solubilization.

As a reference, the following table provides reported IC50 values for the related compound, 2-bromopalmitate, which also inhibits fatty acid oxidation.

Table 1: Reported IC50 Values for 2-Bromopalmitate

CompoundCell Line/SystemAssayIC50 (µM)Reference
2-BromopalmitateIn vitro PAT inhibitionBiochemical Assay~10[1]
2-BromopalmitateLive cells (GAP43-YFP localization)Imaging Assay14.9[1]

Researchers should determine the IC50 of 2-Bromododecanoic acid empirically in their specific experimental system. The following template can be used to record and compare experimental data.

Table 2: Template for Recording IC50 Values of 2-Bromododecanoic Acid

Cell LineTreatment ConditionIncubation Time (hours)IC50 (µM)
e.g., HeLa2-BD without BSA24
e.g., HeLa2-BD with 2:1 BSA24
e.g., HeLa2-BD with 5:1 BSA24
e.g., HepG22-BD without BSA48
e.g., HepG22-BD with 2:1 BSA48
e.g., HepG22-BD with 5:1 BSA48

Experimental Protocols

Protocol 1: Preparation of 2-Bromododecanoic Acid-BSA Conjugate
  • Prepare a stock solution of 2-Bromododecanoic acid: Dissolve 2-BD in an appropriate organic solvent (e.g., 100% ethanol or DMSO) to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare a fatty acid-free BSA solution: Dissolve fatty acid-free BSA in sterile, serum-free cell culture medium or PBS to a desired concentration (e.g., 10% w/v). Gently warm the solution to 37°C to aid dissolution.

  • Conjugation: While gently vortexing the BSA solution, slowly add the 2-BD stock solution to achieve the desired final molar ratio.

  • Incubation: Incubate the mixture at 37°C for at least 30 minutes to allow for the complex to form.

  • Sterilization: Sterilize the 2-BD-BSA conjugate solution by passing it through a 0.22 µm filter before adding it to your cell cultures.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-BD-BSA conjugate in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the 2-BD-BSA conjugate. Include a vehicle control (medium with BSA and the same final concentration of the organic solvent used for the 2-BD stock).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Fatty Acid Oxidation (FAO) Inhibition Assay using Radiolabeled Fatty Acid

This protocol is adapted from established methods and should be performed in a facility approved for radioisotope use.

  • Cell Preparation: Plate cells in a multi-well plate and grow to the desired confluency.

  • Preparation of Radiolabeled Substrate: Prepare a solution of [1-¹⁴C]dodecanoic acid complexed with fatty acid-free BSA in serum-free medium.

  • Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of 2-BD-BSA conjugate for a defined period (e.g., 1-2 hours).

  • Initiation of FAO: Remove the pre-incubation medium and add the medium containing the [1-¹⁴C]dodecanoic acid-BSA complex. Place a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or β-phenylethylamine) in a center well or a suspended apparatus within each well to capture the released ¹⁴CO₂. Seal the plate.

  • Incubation: Incubate the plate at 37°C for a period that allows for measurable FAO (e.g., 2-4 hours).

  • Stopping the Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid) to the cell medium.

  • Quantification of ¹⁴CO₂: Remove the filter paper and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis: The amount of ¹⁴CO₂ produced is proportional to the rate of FAO. Compare the radioactivity in the 2-BD treated wells to the vehicle control wells to determine the extent of FAO inhibition.

Visualizations

Experimental_Workflow_Cytotoxicity_Assay Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare 2-BD-BSA Conjugate (Serial Dilutions) treatment 3. Treat Cells with 2-BD-BSA compound_prep->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_solubilization 6. Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_plate 7. Measure Absorbance formazan_solubilization->read_plate data_analysis 8. Calculate % Viability and IC50 read_plate->data_analysis

Workflow for a typical MTT cytotoxicity assay.

Signaling_Pathway_Inhibition Proposed Cytotoxic Mechanism of 2-Bromododecanoic Acid cluster_fao Mitochondrion BD 2-Bromododecanoic Acid CPT1 Carnitine Palmitoyltransferase I (CPT1) BD->CPT1 Inhibits Thiolase 3-Ketothiolase BD->Thiolase Inhibits FAO Fatty Acid β-Oxidation Energy Cellular Energy (ATP) Depletion FAO->Energy Leads to ROS Reactive Oxygen Species (ROS) Production FAO->ROS Dysregulation leads to Apoptosis Apoptosis (Cell Death) Energy->Apoptosis ROS->Apoptosis

Proposed mechanism of 2-BD cytotoxicity.

Troubleshooting_Tree Troubleshooting High Cytotoxicity start High Cytotoxicity Observed q1 Is 2-BD conjugated to BSA? start->q1 sol1 Action: Conjugate 2-BD to fatty acid-free BSA. q1->sol1 No q2 Is the cell seeding density optimal? q1->q2 Yes sol1->q2 sol2 Action: Optimize cell seeding density. q2->sol2 No q3 Is the vehicle control showing toxicity? q2->q3 Yes sol2->q3 sol3 Action: Reduce final solvent concentration (e.g., DMSO < 0.1%). q3->sol3 Yes end Perform dose-response experiment with optimized conditions. q3->end No sol3->end

A decision tree for troubleshooting cytotoxicity.

References

Troubleshooting

Improving the efficiency of 2-Bromododecanoic acid derivatization for GC-MS

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of 2-Bromododecanoic acid derivatization for Gas Chroma...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of 2-Bromododecanoic acid derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing 2-Bromododecanoic acid by GC-MS?

A1: Derivatization is a critical step for the successful analysis of polar compounds like 2-Bromododecanoic acid by GC-MS. The process chemically modifies the carboxylic acid group, which is highly polar and prone to hydrogen bonding.[1] This modification is necessary to:

  • Increase Volatility: The original compound has low volatility, making it difficult to transition into the gas phase required for GC analysis.[2][3] Derivatization converts the polar carboxyl group into a less polar, more volatile functional group.[2]

  • Improve Thermal Stability: It prevents the compound from degrading at the high temperatures of the GC inlet and column.[4]

  • Enhance Chromatographic Peak Shape: Direct analysis of free fatty acids often results in poor peak shape, such as significant tailing, due to interactions with the GC column.[3] Derivatization minimizes these interactions, leading to sharper, more symmetrical peaks and better resolution.[5]

Q2: What are the most common derivatization methods for 2-Bromododecanoic acid?

A2: For carboxylic acids, the three most widely used derivatization methods for GC analysis are alkylation (esterification), silylation, and acylation.[6][7] For 2-Bromododecanoic acid, the two most practical and common approaches are:

  • Esterification (specifically, Methylation): This alkylation reaction converts the carboxylic acid to a fatty acid methyl ester (FAME).[1] A common and effective reagent for this is Boron Trifluoride in Methanol (BF3-Methanol).[6][8]

  • Silylation: This method replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group, forming a TMS ester.[2][4] A popular and highly effective reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like Trimethylchlorosilane (TMCS).[2][3][6]

Q3: How do I choose between esterification (BF3-Methanol) and silylation (BSTFA)?

A3: The choice depends on your specific analytical needs, sample complexity, and available resources.

  • Choose BF3-Methanol for Esterification if:

    • You need highly stable derivatives for robust, routine analysis.[1]

    • Your primary goal is to analyze fatty acids. The reaction is highly specific to forming methyl esters.[8]

    • Note: This method may not be suitable for molecules with other sensitive functional groups like epoxy or hydroperoxy groups, as they can be destroyed during the reaction.[9]

  • Choose BSTFA for Silylation if:

    • You need a very versatile reagent that reacts with a wide range of polar functional groups (e.g., hydroxyls, amines) that might also be present in your sample.[3][10]

    • You require a rapid reaction. Silylation with BSTFA is often faster and can be performed under milder conditions than esterification.[6]

    • Note: TMS derivatives are more susceptible to hydrolysis (breakdown by water), so samples must be rigorously dry and are best analyzed soon after preparation.[3][10] The reagent itself is also extremely sensitive to moisture.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization and analysis of 2-Bromododecanoic acid.

Problem: Low or No Product Peak Detected

This is one of the most common issues, often pointing to an incomplete or failed derivatization reaction.

G start Start: Low or No Product Peak check_reagent 1. Check Reagent Quality start->check_reagent check_conditions 2. Verify Anhydrous Conditions check_reagent->check_conditions Reagent is fresh & properly stored check_ratio 3. Confirm Reagent-to-Sample Ratio check_conditions->check_ratio Sample & solvents are dry check_rxn_params 4. Optimize Reaction Time & Temp check_ratio->check_rxn_params Molar excess of reagent used check_extraction 5. Review Extraction Step (for BF3-Methanol) check_rxn_params->check_extraction Standard conditions ineffective success Problem Resolved check_extraction->success Extraction is efficient

Caption: Troubleshooting flowchart for low derivatization yield.

Possible Cause 1: Reagent Degradation

  • Details: Both BF3-Methanol and silylating reagents like BSTFA can degrade over time, especially if not stored correctly.[1] Silylating reagents are particularly sensitive to moisture.[11]

  • Solution:

    • Ensure reagents are within their expiration date and have been stored under the recommended conditions (e.g., in a dry, well-ventilated area).[1][10]

    • Use high-quality derivatization reagents with low moisture content.[1]

    • Prepare a reagent blank (all components except the sample) and run it on the GC-MS to check for contamination or degradation products.[1]

Possible Cause 2: Presence of Water

  • Details: Water will compete with the analyte for the derivatizing reagent, hindering or completely stopping the reaction.[12][13] The TMS derivatives, once formed, can also be hydrolyzed back to the original acid in the presence of moisture.[13]

  • Solution:

    • Ensure all glassware is thoroughly dried in an oven before use.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness, for instance, under a gentle stream of nitrogen.[11]

    • Use anhydrous (dry) solvents for sample dissolution and reagent preparation.[2] For the BF3-Methanol method, a water scavenger like 2,2-dimethoxypropane can be added.[12]

Possible Cause 3: Insufficient Reagent

  • Details: The derivatization reaction requires a molar excess of the reagent to drive the reaction to completion.

  • Solution:

    • Use at least a 2:1 molar ratio of the silylating reagent (e.g., BSTFA) to the active hydrogens in your sample.[10][13]

    • For esterification with BF3-Methanol, ensure the recommended volume is added relative to the sample size.[9][12]

Possible Cause 4: Suboptimal Reaction Time or Temperature

  • Details: Derivatization reactions are kinetic processes. Insufficient time or temperature will lead to an incomplete reaction. Conversely, excessively high temperatures can degrade the analyte or the derivative.

  • Solution:

    • Optimize the reaction conditions by analyzing aliquots at different time points to find when the product peak area plateaus.[1]

    • Typical conditions are a good starting point, but may require adjustment for your specific sample matrix.[3] (See tables below for recommended starting points).

Problem: Multiple or Unexpected Peaks in the Chromatogram

Possible Cause 1: Side Reactions or Artifacts

  • Details: Silylating reagents are highly reactive and can sometimes produce artifacts.[3] If using BSTFA, its by-products are volatile and can sometimes cause minor chromatographic interference.[10]

  • Solution:

    • Analyze a reagent blank to identify peaks originating from the derivatization reagent itself.

    • Ensure the sample is clean. Contaminants in the sample matrix can also be derivatized.

    • For silylation, avoid overly harsh conditions (excessive temperature or time) which can promote side reactions.

Possible Cause 2: Incomplete Derivatization

  • Details: If the reaction is not complete, you may see a peak for the derivatized product along with a broad, tailing peak for the unreacted 2-Bromododecanoic acid.

  • Solution:

    • Re-evaluate the four main causes of low/no product peak (reagent quality, moisture, reagent ratio, and reaction conditions) to ensure the reaction goes to completion.

Problem: Poor Peak Shape (Tailing)

Possible Cause 1: Unreacted Analyte

  • Details: The most common cause of peak tailing for this analysis is the presence of underivatized, polar 2-Bromododecanoic acid.[3]

  • Solution:

    • Optimize the derivatization procedure to ensure the reaction is complete.

Possible Cause 2: Active Sites in the GC System

  • Details: Even with successful derivatization, active sites in the GC inlet liner, column, or connections can interact with the analyte, causing tailing.

  • Solution:

    • Use a fresh, deactivated inlet liner.

    • Ensure the GC column is in good condition and has not been contaminated.

    • Check for and tighten any loose connections in the flow path.

Experimental Protocols & Data

The following protocols and data tables provide a starting point for optimizing your derivatization procedure.

Comparative Overview of Derivatization Methods
ParameterEsterification (BF3-Methanol)Silylation (BSTFA + 1% TMCS)
Reagent 10-14% Boron Trifluoride in MethanolN,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane
Typical Temp. 60 - 100°C[9][12]60 - 100°C[2]
Typical Time 5 - 60 minutes (can be longer for complex matrices)[1][3][14]15 - 60 minutes[2][3]
Derivative Stability Excellent[1]Good, but susceptible to hydrolysis[3]
Key Advantage Produces very stable FAME derivatives.[1]Fast, versatile, and reacts with multiple functional groups.[3]
Key Disadvantage Can destroy certain functional groups; requires a solvent extraction step.[9]Reagent and derivatives are highly moisture-sensitive.[10][11]
Protocol 1: Esterification with BF3-Methanol

This protocol is adapted from standard procedures for converting fatty acids to FAMEs.[1][12]

  • Sample Preparation: Weigh 1-10 mg of your 2-Bromododecanoic acid sample into a reaction vial. If the sample is in a solvent, evaporate it to complete dryness under nitrogen.

  • Reagent Addition: Add 2 mL of 10-14% BF3-Methanol solution to the vial.[1][12]

  • Reaction: Tightly cap the vial and heat at 60°C for 10-30 minutes in an oven or heating block.[1][12] Some complex samples may require longer times.[14]

  • Cooling & Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane).[1][12]

  • Phase Separation: Shake the vial vigorously to ensure the FAME derivative is extracted into the non-polar (upper) hexane layer.[1] Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean GC vial. To ensure complete dryness, this layer can be passed through a small amount of anhydrous sodium sulfate.[1]

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Silylation with BSTFA + 1% TMCS

This protocol is based on common silylation methods for carboxylic acids.[2][3][11]

  • Sample Preparation: Weigh 1-10 mg of your 2-Bromododecanoic acid sample into a clean, dry reaction vial. Ensure the sample is completely dry.[11]

  • Reagent Addition: Add 100-200 µL of BSTFA + 1% TMCS to the vial.[11] An anhydrous aprotic solvent like pyridine or acetonitrile can be used if the sample is a solid residue, but BSTFA can also act as its own solvent.[2][10]

  • Reaction: Tightly cap the vial immediately to prevent moisture entry.[2] Vortex for 10 seconds. Heat at 60°C for 30-60 minutes.[2][3]

  • Cooling: Cool the vial to room temperature.

  • Analysis: The derivatized sample can be injected directly into the GC-MS system.[11]

General Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Post-Reaction Workup cluster_analysis Analysis p1 Weigh Sample (1-10 mg) p2 Ensure Sample is Anhydrous (Dry under N2 if needed) p1->p2 d1 Add Reagent (e.g., BF3-Methanol or BSTFA) p2->d1 d2 Seal Vial & Heat (e.g., 60°C for 30 min) d1->d2 w1 Cool to Room Temp d2->w1 w2 Perform Liquid-Liquid Extraction (Required for BF3-Methanol) w1->w2 w3 Transfer to GC Vial w2->w3 a1 Inject into GC-MS w3->a1 a2 Acquire & Process Data a1->a2

Caption: General experimental workflow for derivatization and analysis.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Bromododecanoic Acid and 12-Bromododecanoic Acid for Researchers and Drug Development Professionals

In the landscape of chemical biology and drug development, halogenated fatty acids represent a class of molecules with significant potential as chemical probes and therapeutic agents. The strategic placement of a halogen...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug development, halogenated fatty acids represent a class of molecules with significant potential as chemical probes and therapeutic agents. The strategic placement of a halogen atom can dramatically alter the physicochemical properties, reactivity, and biological activity of the parent fatty acid. This guide provides a detailed comparative analysis of two constitutional isomers: 2-bromododecanoic acid and 12-bromododecanoic acid, highlighting their distinct characteristics to aid researchers in selecting the appropriate molecule for their specific applications.

Physicochemical Properties: A Tale of Two Positions

The position of the bromine atom on the dodecanoic acid backbone significantly influences the physical properties of these two isomers. 2-Bromododecanoic acid, with the bromine atom at the alpha-position, exhibits a lower melting point compared to 12-bromododecanoic acid, where the bromine is at the terminal omega-position. This difference can be attributed to the disruption of crystal lattice packing by the bulky bromine atom near the carboxylic acid head in the 2-bromo isomer.

Property2-Bromododecanoic Acid12-Bromododecanoic Acid
CAS Number 111-56-8[1]73367-80-3[2]
Molecular Formula C₁₂H₂₃BrO₂[1]C₁₂H₂₃BrO₂[2]
Molecular Weight 279.21 g/mol [1]279.21 g/mol [2]
Melting Point 30-32 °C[3]52-55 °C[2]
Boiling Point 157-159 °C (at 2 mmHg)[3]140-143 °C (at 20 Torr)[4]
Solubility Soluble in methanol and chloroform[3]Soluble in DMF, DMSO, ethanol, and chloroform[2][5]
pKa (Predicted) 2.97 ± 0.21[3]4.78 ± 0.10[4]

Synthesis and Reactivity: Strategic Bromination Dictates Chemical Behavior

The synthetic routes to 2-bromododecanoic acid and 12-bromododecanoic acid are fundamentally different, reflecting the distinct reactivity of the alpha and omega positions of the fatty acid chain.

2-Bromododecanoic acid is typically synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction. This classic method involves the reaction of dodecanoic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃)[6]. The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes, allowing for selective bromination at the alpha-position[7].

12-Bromododecanoic acid , on the other hand, is generally prepared from a precursor already functionalized at the terminal position. A common route involves the oxidation of 12-bromo-1-dodecanol or the substitution of the hydroxyl group in 12-hydroxydodecanoic acid with bromine, often using reagents like hydrobromic acid[8].

The position of the bromine atom also dictates the chemical reactivity of these isomers. The alpha-bromo group in 2-bromododecanoic acid makes the alpha-carbon highly susceptible to nucleophilic substitution reactions. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent carboxylic acid group[9]. In contrast, the bromine atom in 12-bromododecanoic acid behaves like a typical primary alkyl halide, undergoing nucleophilic substitution reactions under standard conditions.

G cluster_0 Synthesis of 2-Bromododecanoic Acid cluster_1 Synthesis of 12-Bromododecanoic Acid Dodecanoic_Acid Dodecanoic_Acid Acyl_Bromide Acyl_Bromide Dodecanoic_Acid->Acyl_Bromide PBr3 Enol_Intermediate Enol_Intermediate Acyl_Bromide->Enol_Intermediate Tautomerization alpha_Bromo_Acyl_Bromide alpha_Bromo_Acyl_Bromide Enol_Intermediate->alpha_Bromo_Acyl_Bromide Br2 2-Bromododecanoic Acid 2-Bromododecanoic Acid alpha_Bromo_Acyl_Bromide->2-Bromododecanoic Acid H2O 12-Hydroxydodecanoic_Acid 12-Hydroxydodecanoic_Acid 12-Bromododecanoic Acid 12-Bromododecanoic Acid 12-Hydroxydodecanoic_Acid->12-Bromododecanoic Acid HBr G 2-Bromododecanoic Acid 2-Bromododecanoic Acid 2-Bromododecanoyl-CoA 2-Bromododecanoyl-CoA 2-Bromododecanoic Acid->2-Bromododecanoyl-CoA Acyl-CoA Synthetase 3-Ketothiolase 3-Ketothiolase 2-Bromododecanoyl-CoA->3-Ketothiolase Inhibition Fatty Acid Oxidation Fatty Acid Oxidation 3-Ketothiolase->Fatty Acid Oxidation Catalyzes final step G 12-Bromododecanoic Acid 12-Bromododecanoic Acid Viral Replication Viral Replication 12-Bromododecanoic Acid->Viral Replication Inhibits HIV HIV Viral Replication->HIV HBV HBV Viral Replication->HBV G Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds MTT Assay MTT Assay Treat with Compounds->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 2-Bromododecanoic Acid 2-Bromododecanoic Acid 2-Bromododecanoic Acid->Treat with Compounds 12-Bromododecanoic Acid 12-Bromododecanoic Acid 12-Bromododecanoic Acid->Treat with Compounds Vehicle Control Vehicle Control Vehicle Control->Treat with Compounds

References

Comparative

A Comparative Guide to 2-Bromododecanoic Acid and Other Brominated Fatty Acids in Research

For Researchers, Scientists, and Drug Development Professionals Brominated fatty acids are valuable tools in cellular biology and drug discovery, primarily utilized for their ability to inhibit key enzymatic processes. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Brominated fatty acids are valuable tools in cellular biology and drug discovery, primarily utilized for their ability to inhibit key enzymatic processes. This guide provides a comparative overview of 2-Bromododecanoic acid (2-BrDA) and other prominent brominated fatty acids, focusing on their established research applications, mechanisms of action, and relevant experimental data. While 2-bromohexadecanoic acid (2-bromopalmitate) is the most extensively studied compound in this class, this guide also sheds light on the known functions of its shorter-chain counterpart, 2-BrDA, and provides a framework for understanding the impact of acyl chain length on activity.

I. Overview and Primary Research Applications

Brominated fatty acids are synthetic analogs of natural fatty acids where a bromine atom is typically substituted at the alpha-carbon (C-2) position. This modification renders them non-metabolizable through β-oxidation and confers inhibitory properties against various enzymes involved in lipid metabolism and protein modification.

2-Bromododecanoic Acid (2-BrDA) , a 12-carbon chain brominated fatty acid, has been utilized in specific research areas:

  • Enteroendocrine Cell Signaling: As a non-metabolizable analog of dodecanoic acid, 2-BrDA is used to study fatty acid sensing in the gut. It has been shown to induce calcium mobilization and cholecystokinin (CCK) secretion in enteroendocrine cell lines like STC-1, helping to elucidate the signaling pathways involved in nutrient sensing.

  • Nanoparticle Synthesis: 2-BrDA has been employed as a ligand in the synthesis of cesium lead halide nanoparticles, where it influences the coordination and reactivity at the nanoparticle surface.

Other Brominated Fatty Acids , most notably 2-Bromohexadecanoic Acid (2-Bromopalmitate or 2-BP) , a 16-carbon chain analog, are widely recognized for their broader inhibitory activities:

  • Inhibition of Protein Palmitoylation: 2-Bromopalmitate is a well-established and widely used inhibitor of protein palmitoylation, a reversible post-translational lipid modification. It is thought to covalently modify the active site of palmitoyl acyltransferases (PATs), the enzymes responsible for attaching palmitate to proteins.[1][2] This inhibition allows researchers to study the role of palmitoylation in protein trafficking, localization, and function.[1][2]

  • Inhibition of Fatty Acid Oxidation (FAO): Brominated fatty acids, including 2-bromopalmitate and 2-bromooctanoate, are known inhibitors of mitochondrial fatty acid β-oxidation.[3][4][5] They can inhibit key enzymes in this pathway, such as carnitine palmitoyltransferase I (CPT1), which is crucial for the transport of long-chain fatty acids into the mitochondria.[6]

II. Comparative Data: A Focus on Chain Length Dependence

Direct comparative studies detailing the inhibitory potency of 2-Bromododecanoic acid against common targets like PATs or CPT1 are limited. However, research on a range of α-brominated fatty acids suggests a dependence on the acyl chain length for their inhibitory activity.

One study on the inhibition of rhamnolipid and polyhydroxyalkanoic acid synthesis in Pseudomonas aeruginosa by 2-bromoalkanoic acids of varying chain lengths (C6, C8, and C10) demonstrated that the shorter-chain 2-bromohexanoic acid (2-BrHA) was the most potent inhibitor.[7] This suggests that for certain enzymatic targets, shorter acyl chains may be more effective.

Conversely, for processes like fatty acid oxidation, the enzymes involved often exhibit substrate specificity based on chain length. Therefore, it is plausible that the inhibitory activity of brominated fatty acids also varies with chain length, with longer-chain analogs like 2-bromopalmitate being more effective inhibitors of enzymes that process long-chain fatty acids.

Table 1: Comparative Inhibitory Concentrations (IC50) of Brominated Fatty Acids

CompoundTarget/ProcessSystemIC50Reference(s)
2-Bromohexadecanoic Acid (2-Bromopalmitate) Protein Palmitoylation (GAP43-YFP localization)Live Cells14.9 µM[6]
2-Bromohexanoic Acid Rhamnolipid SynthesisPseudomonas aeruginosa>90% inhibition at 2 mM[7]
2-Bromooctanoic Acid Rhamnolipid SynthesisPseudomonas aeruginosaLess potent than 2-BrHA[7]
2-Bromodecanoic Acid Rhamnolipid SynthesisPseudomonas aeruginosaLeast potent of C6, C8, C10[7]

III. Signaling Pathways and Experimental Workflows

A. Signaling Pathway of Fatty Acid-Induced CCK Secretion

Fatty acids, including 2-Bromododecanoic acid, are sensed by enteroendocrine cells, leading to a signaling cascade that results in the secretion of cholecystokinin (CCK). This process involves an increase in intracellular calcium concentration.

FA_CCK_Secretion cluster_extracellular Extracellular Space cluster_cell Enteroendocrine Cell (e.g., STC-1) 2_BrDA 2-Bromododecanoic Acid GPCR G-Protein Coupled Receptor (e.g., GPR120) 2_BrDA->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates Ca_channel L-type Ca2+ Channel GPCR->Ca_channel May activate IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca_increase Increased Intracellular [Ca2+] ER->Ca_increase Releases Ca2+ Ca_channel->Ca_increase Ca2+ influx CCK_vesicle CCK Vesicle Ca_increase->CCK_vesicle Triggers fusion CCK_secretion CCK Secretion CCK_vesicle->CCK_secretion Leads to Bloodstream CCK_secretion->Bloodstream Enters

Caption: Signaling pathway of 2-Bromododecanoic acid-induced CCK secretion.

B. Experimental Workflow: Inhibition of Protein Palmitoylation

The following workflow outlines a typical experiment to assess the effect of a brominated fatty acid, such as 2-bromopalmitate, on protein palmitoylation.

Palmitoylation_Inhibition_Workflow start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture treatment Treat cells with 2-Bromopalmitate or Vehicle (DMSO) cell_culture->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification (e.g., BCA assay) lysis->protein_quant abe_assay Acyl-Biotinyl Exchange (ABE) Assay protein_quant->abe_assay sds_page SDS-PAGE and Western Blot abe_assay->sds_page detection Detection with Streptavidin-HRP and antibody for protein of interest sds_page->detection analysis Data Analysis: Compare band intensities detection->analysis end End analysis->end

Caption: Workflow for assessing protein palmitoylation inhibition.

IV. Experimental Protocols

A. Cholecystokinin (CCK) Secretion Assay in STC-1 Cells

This protocol is adapted from studies investigating fatty acid-induced gut hormone release.[1][8][9][10][11]

1. Cell Culture:

  • Culture STC-1 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in 12-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

2. Preparation of Fatty Acid Solutions:

  • Prepare a stock solution of 2-Bromododecanoic acid in DMSO.

  • On the day of the experiment, dilute the stock solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

3. Stimulation and Sample Collection:

  • Wash the STC-1 cells twice with pre-warmed assay buffer.

  • Add the fatty acid solutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 2 hours).

  • Collect the supernatant from each well and centrifuge to remove any cell debris.

4. CCK Measurement:

  • Measure the concentration of CCK in the collected supernatants using a commercially available CCK Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

  • Normalize the CCK concentration to the total protein content of the cells in each well.

  • Compare the CCK secretion in response to 2-Bromododecanoic acid with the vehicle control.

B. Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to fatty acid stimulation.[12]

1. Cell Preparation:

  • Culture and seed STC-1 cells on glass-bottom dishes suitable for fluorescence microscopy.

2. Dye Loading:

  • Wash the cells with a physiological salt solution (e.g., HBSS).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.

3. Stimulation and Imaging:

  • Mount the dish on the stage of a fluorescence microscope equipped for ratiometric imaging.

  • Perfuse the cells with the control buffer and establish a baseline fluorescence reading.

  • Switch to a perfusion solution containing 2-Bromododecanoic acid at the desired concentration.

  • Record the changes in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

4. Data Analysis:

  • Calculate the ratio of fluorescence intensities at the two excitation wavelengths to determine the relative changes in [Ca²⁺]i.

  • Plot the change in [Ca²⁺]i over time to visualize the cellular response to the stimulus.

V. Conclusion

2-Bromododecanoic acid serves as a valuable, non-metabolizable tool for investigating specific fatty acid signaling pathways, particularly in the context of gut hormone secretion. In contrast, longer-chain brominated fatty acids like 2-bromopalmitate have a broader and more established role as inhibitors of fundamental cellular processes such as protein palmitoylation and fatty acid oxidation.

The available data suggest that the biological activity of α-brominated fatty acids is influenced by their acyl chain length, though a comprehensive structure-activity relationship is yet to be fully elucidated. Researchers and drug development professionals should consider the specific biological question and the known or predicted chain-length specificity of the target enzymes when selecting a brominated fatty acid for their studies. Further research directly comparing the inhibitory profiles of brominated fatty acids with varying chain lengths is warranted to provide a more complete understanding of their utility as chemical probes and potential therapeutic agents.

References

Validation

A Comparative Guide to Analytical Methods for the Validation of 2-Bromododecanoic Acid Purity

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-Bromododecanoic acid, a key intermediate in the sy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-Bromododecanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final product. Here, we compare the performance of three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of 2-Bromododecanoic acid. The data presented is a synthesis of typical performance characteristics observed for similar halogenated fatty acids and may require optimization for specific laboratory conditions and instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection and identification.Separation based on polarity using a stationary and mobile phase, with detection typically by UV absorbance.Intrinsic quantitative measurement based on the relationship between NMR signal intensity and the number of atomic nuclei.
Sample Preparation Derivatization to fatty acid methyl esters (FAMEs) is required to increase volatility.Direct analysis is possible, but derivatization with a UV-active chromophore can enhance sensitivity.Simple dissolution in a deuterated solvent with an internal standard of known purity.
Selectivity/Specificity High, especially with mass spectrometric detection which provides structural information.Moderate to high, dependent on column chemistry and detector. Co-elution of impurities can be a challenge.High, as it provides detailed structural information, allowing for the identification and quantification of impurities.
Sensitivity High (ng to pg range), particularly with selective ion monitoring (SIM).Moderate (µg to ng range), can be improved with derivatization.Lower (mg to µg range).
Precision (RSD%) < 5%< 5%< 1%
Accuracy High, when using an appropriate internal standard.High, with proper calibration.Very high, considered a primary ratio method.
**Linearity (R²) **> 0.99> 0.99Not applicable in the same way; linearity is inherent to the NMR signal response.
Throughput Moderate, due to longer run times and sample preparation.High, with modern UPLC systems.Low, due to longer acquisition times for high precision.
Key Advantages High sensitivity and structural elucidation capabilities.Versatility, robustness, and high throughput.High precision and accuracy, minimal sample preparation, and structural information.
Key Disadvantages Requires derivatization, potential for thermal degradation of analytes.Lower sensitivity for non-UV active compounds without derivatization.Lower sensitivity, higher instrument cost.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation (Derivatization to FAMEs):

  • Accurately weigh approximately 10 mg of the 2-Bromododecanoic acid sample into a reaction vial.

  • Add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

  • Cap the vial tightly and heat at 60°C for 2 hours in a heating block or water bath.

  • After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

  • Vortex the mixture for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the 2-bromododecanoate methyl ester to a clean vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 100°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of 2-bromododecanoate methyl ester.

High-Performance Liquid Chromatography (HPLC) with UV Detection

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the 2-Bromododecanoic acid sample.

  • Dissolve the sample in 10 mL of the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). Start with 70% acetonitrile and ramp up to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area. For higher accuracy, a calibration curve with a certified reference standard should be used.

Quantitative Nuclear Magnetic Resonance (qNMR)

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the 2-Bromododecanoic acid sample into an NMR tube.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.

2. NMR Instrumentation and Data Acquisition:

  • NMR Spectrometer: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

3. Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from 2-Bromododecanoic acid (e.g., the proton at the α-position to the bromine) and a signal from the internal standard.

  • The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the weights of the sample and the internal standard.

Mandatory Visualization

The following diagrams illustrate the general workflow for the validation of an analytical method and the logical relationship between the different analytical techniques discussed.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Appropriate Technique (GC-MS, HPLC, qNMR) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Sample Analysis I->J K System Suitability Testing J->K

Caption: General workflow for analytical method validation.

Analytical_Technique_Selection cluster_0 Purity Analysis of 2-Bromododecanoic Acid cluster_1 Primary Screening & High Throughput cluster_2 High Sensitivity & Impurity ID cluster_3 Definitive Quantification (Primary Method) Start Need for Purity Determination HPLC HPLC-UV (High Throughput, Robust) Start->HPLC Initial Purity Check GCMS GC-MS (High Sensitivity, Structural Info) Start->GCMS Trace Impurity Analysis qNMR qNMR (High Accuracy & Precision) Start->qNMR Reference Standard Qualification

Caption: Logical relationship for selecting an analytical technique.

Comparative

Cross-Validation of 2-Bromododecanoic Acid in Experimental Research: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 2-Bromododecanoic acid and its role as a potential modulator of cellular metabolism, placed in context with ot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Bromododecanoic acid and its role as a potential modulator of cellular metabolism, placed in context with other well-characterized inhibitors of fatty acid oxidation. Due to a lack of specific publicly available experimental data for 2-Bromododecanoic acid, this guide cross-validates its theoretical efficacy by comparing it to structurally similar compounds and alternative therapeutic agents that target the same biological pathway. The experimental protocols and data presented for the alternatives serve as a benchmark for the anticipated performance of 2-Bromododecanoic acid.

Introduction to 2-Bromododecanoic Acid and Fatty Acid Oxidation Inhibition

2-Bromododecanoic acid is a halogenated fatty acid. Based on the well-documented mechanism of action of similar 2-bromo fatty acids, it is predicted to function as an inhibitor of fatty acid β-oxidation (FAO). This metabolic pathway is a critical source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. The inhibition of FAO is a therapeutic strategy in various conditions, including angina and heart failure, as it shifts the energy metabolism towards the more oxygen-efficient glucose oxidation.

This guide will compare the known experimental effects of established FAO inhibitors—Etomoxir, Perhexiline, and Trimetazidine—to provide a framework for evaluating the potential efficacy of 2-Bromododecanoic acid.

Comparative Analysis of Fatty Acid Oxidation Inhibitors

The following table summarizes the key characteristics and available quantitative data for 2-Bromododecanoic acid's closest analogs and the selected alternative inhibitors. The data for 2-Bromododecanoic acid is extrapolated based on the properties of other 2-bromo fatty acids.

Compound Primary Target(s) Mechanism of Action Reported IC50 Values Therapeutic Applications
2-Bromododecanoic Acid (Predicted) 3-ketoacyl-CoA thiolase, Carnitine Palmitoyltransferase 1 (CPT1)Irreversible inhibition of key enzymes in the fatty acid β-oxidation pathway.Not available. Expected to be in the micromolar range based on analogs.Research chemical, potential for metabolic disease research.
2-Bromooctanoate 3-ketoacyl-CoA thiolaseIrreversible inactivation of 3-ketothiolase I.[1]~10 µM for complete inactivation in rat liver mitochondria.[1]Research chemical.
2-Bromopalmitoyl-CoA Carnitine Palmitoyltransferase (CPT)Inactivates CPT, inhibiting the transport of long-chain fatty acids into mitochondria.[2]Potent inhibition observed, but specific IC50 values vary with experimental conditions.[2][3]Research chemical.
Etomoxir Carnitine Palmitoyltransferase 1 (CPT1)Irreversible inhibitor of CPT1.[4][5]IC50 varies by tissue and species; generally in the low micromolar range.[6][7]Investigated for heart failure and type 2 diabetes.[5]
Perhexiline Carnitine Palmitoyltransferase (CPT1 and CPT2)Inhibition of CPT enzymes, shifting metabolism from fatty acids to glucose.[2][8][9][10]Not specified in the provided results.Anti-anginal agent, used in chronic heart failure.[8]
Trimetazidine Long-chain 3-ketoacyl-CoA thiolase (3-KAT)Inhibits the last enzyme in the β-oxidation spiral, promoting glucose oxidation.[11][12][13][14][15]IC50 of 75 nmol/L for long-chain 3-ketoacyl CoA thiolase activity.[11]Anti-anginal agent.[11][15]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to assess these compounds, the following diagrams are provided.

fatty_acid_oxidation_pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrion cluster_inhibitors Inhibitors Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Acyl-Carnitine Acyl-Carnitine Acyl-CoA->Acyl-Carnitine CPT1 Mito Acyl-CoA Acyl-CoA Acyl-Carnitine->Mito Acyl-CoA CPT2 3-Ketoacyl-CoA 3-Ketoacyl-CoA Mito Acyl-CoA->3-Ketoacyl-CoA Acyl-CoA Dehydrogenase, etc. Beta-Oxidation Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA 3-ketoacyl-CoA thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle 3-Ketoacyl-CoA->Beta-Oxidation 2-Bromododecanoic_Acid 2-Bromododecanoic Acid (Predicted) 2-Bromododecanoic_Acid->Beta-Oxidation Inhibits 3-KAT CPT1 CPT1 2-Bromododecanoic_Acid->CPT1 Etomoxir Etomoxir Etomoxir->CPT1 Perhexiline Perhexiline Perhexiline->CPT1 CPT2 CPT2 Perhexiline->CPT2 Trimetazidine Trimetazidine Trimetazidine->Beta-Oxidation Inhibits 3-KAT

Figure 1: Fatty Acid β-Oxidation Pathway and Points of Inhibition.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cardiomyocytes, Hepatocytes) Compound_Incubation Incubate with 2-Bromododecanoic Acid or Alternative Inhibitor Cell_Culture->Compound_Incubation Mitochondria_Isolation Mitochondria Isolation Mitochondria_Isolation->Compound_Incubation Enzyme_Purification Enzyme Purification (CPT1 or 3-KAT) Enzyme_Purification->Compound_Incubation FAO_Assay Fatty Acid Oxidation Assay (e.g., Seahorse XF, Radiolabeled Substrate) Compound_Incubation->FAO_Assay CPT1_Assay CPT1 Activity Assay Compound_Incubation->CPT1_Assay 3KAT_Assay 3-Ketoacyl-CoA Thiolase Activity Assay Compound_Incubation->3KAT_Assay Data_Collection Collect Data (OCR, Radioactivity, Absorbance) FAO_Assay->Data_Collection CPT1_Assay->Data_Collection 3KAT_Assay->Data_Collection IC50_Calculation Calculate IC50 Values Data_Collection->IC50_Calculation Comparative_Analysis Compare with Alternatives IC50_Calculation->Comparative_Analysis

Figure 2: General Experimental Workflow for Assessing FAO Inhibitors.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to assess the inhibitory effects of compounds on fatty acid oxidation. These can be adapted for the specific compound and cell/tissue type under investigation.

Fatty Acid Oxidation (FAO) Assay using Radiolabeled Substrate

This protocol measures the rate of FAO by quantifying the production of radiolabeled CO2 and acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

  • Cultured cells (e.g., hepatocytes, cardiomyocytes)

  • [1-14C]Palmitate or other suitable radiolabeled fatty acid

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium

  • 2-Bromododecanoic acid and other test compounds

  • Perchloric acid (PCA)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Plate cells in multi-well plates and allow them to adhere overnight.

  • Substrate Preparation: Prepare a BSA-conjugated solution of the radiolabeled palmitate mixed with unlabeled palmitate.

  • Cell Treatment: Pre-incubate cells with 2-Bromododecanoic acid or other inhibitors at various concentrations for a predetermined time.

  • Initiation of Oxidation: Add the radiolabeled fatty acid-BSA complex to the cells.

  • CO2 Trapping: Place a filter paper soaked in a CO2 trapping agent (e.g., NaOH) in a center well or suspended cap.

  • Incubation: Incubate the plate at 37°C for 1-4 hours.

  • Termination: Stop the reaction by adding perchloric acid to lyse the cells and release the trapped CO2.

  • Quantification:

    • Measure the radioactivity of the trapped 14CO2 on the filter paper using a scintillation counter.

    • Centrifuge the acidified medium to pellet precipitates. Measure the radioactivity of the supernatant, which contains the 14C-labeled acid-soluble metabolites.[16]

Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay

This assay determines the activity of CPT1 by measuring the formation of radiolabeled palmitoylcarnitine from radiolabeled L-carnitine.[17][18]

Materials:

  • Isolated mitochondria or tissue homogenates

  • [3H]L-carnitine

  • Palmitoyl-CoA

  • Assay buffer (containing Tris-HCl, EDTA, KCl, and BSA)

  • 2-Bromododecanoic acid and other test compounds

Procedure:

  • Tissue/Mitochondria Preparation: Isolate mitochondria or prepare tissue homogenates from the tissue of interest.

  • Inhibitor Pre-incubation: Pre-incubate the mitochondrial/homogenate samples with varying concentrations of the test compounds.

  • Reaction Initiation: Start the reaction by adding the substrate mixture containing [3H]L-carnitine and palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).

  • Extraction: Extract the radiolabeled palmitoylcarnitine using an organic solvent (e.g., butanol).

  • Quantification: Measure the radioactivity in the organic phase using a scintillation counter. The amount of radioactivity is proportional to the CPT1 activity.

3-Ketoacyl-CoA Thiolase (3-KAT) Activity Assay

This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.

Materials:

  • Purified 3-ketoacyl-CoA thiolase or cell lysate

  • Acetoacetyl-CoA (or other suitable 3-ketoacyl-CoA substrate)

  • Coenzyme A (CoA)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Tris-HCl buffer

  • 2-Bromododecanoic acid and other test compounds

Procedure:

  • Enzyme Preparation: Use purified enzyme or a cell-free extract containing 3-KAT.

  • Inhibitor Pre-incubation: Pre-incubate the enzyme with different concentrations of the test compounds.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, CoA, and the 3-ketoacyl-CoA substrate.

  • Reaction Initiation: Start the reaction by adding the enzyme preparation.

  • Colorimetric Reaction: The reaction produces a free thiol group from CoA, which reacts with DTNB to produce a yellow-colored compound (TNB).

  • Measurement: Monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The rate of absorbance increase is proportional to the 3-KAT activity.[19][20]

Conclusion

While direct experimental data for 2-Bromododecanoic acid is currently limited, a strong theoretical basis for its function as a fatty acid oxidation inhibitor exists based on the well-established activities of other 2-bromo fatty acids. By utilizing the comparative data from known FAO inhibitors like Etomoxir, Perhexiline, and Trimetazidine, and by employing the detailed experimental protocols provided, researchers can effectively design studies to elucidate the specific inhibitory profile and therapeutic potential of 2-Bromododecanoic acid. This cross-validation approach, leveraging existing knowledge to guide future research, is essential for the efficient development of novel therapeutic agents targeting metabolic pathways.

References

Validation

A Comparative Analysis of 2-Bromododecanoic Acid and Lauric Acid on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction Fatty acids are not merely cellular building blocks and energy sources; they are also critical signaling molecules that modulate a diverse arra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acids are not merely cellular building blocks and energy sources; they are also critical signaling molecules that modulate a diverse array of cellular processes. Understanding how different fatty acids and their analogs influence these signaling cascades is paramount for the development of novel therapeutics. This guide provides a comparative analysis of the effects of lauric acid, a naturally occurring medium-chain fatty acid, and 2-Bromododecanoic acid, a synthetic bromo-fatty acid, on cellular signaling. While lauric acid's signaling roles are increasingly documented, direct research on the cell signaling effects of 2-Bromododecanoic acid is limited. Therefore, this comparison will draw upon the known mechanisms of a closely related compound, 2-Bromopalmitate (2-BP), a well-characterized inhibitor of protein palmitoylation, to infer the potential effects of 2-Bromododecanoic acid.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of lauric acid on various cellular parameters. Due to the lack of available data for 2-Bromododecanoic acid, a direct quantitative comparison is not possible at this time.

Table 1: Cytotoxicity of Lauric Acid in Cancer Cell Lines

Cell LineCancer TypeIC50 ConcentrationExposure TimeReference
HCT-15Human Colorectal Cancer~50 µg/mLNot Specified[1]
HepG2Human Hepatocellular CarcinomaNot SpecifiedNot Specified[1]
SkBr3Breast Cancer~100 µM48 hours[2]
IshikawaEndometrial Cancer~100 µM48 hours[2]
SH-SY5YHuman Neuroblastoma11.8 µMNot Specified[3]
CT26Murine Colon Carcinoma>40 µg/mL (IC20)48 hours[4]
HT29Human Colon Carcinoma~40 µg/mL (IC20)48 hours[4]

Table 2: Effects of Lauric Acid on Gene and Protein Expression

Cell LineTargetEffectFold Change / ObservationReference
HCT-15EGFRDownregulation of expression1.58-fold decrease at 50 µg/mL[1]
SkBr3c-fos mRNAInduction~2.5-fold increase[2]
Ishikawac-fos mRNAInduction~3-fold increase[2]
SkBr3p21Cip1/WAF1 mRNAInduction~2-fold increase[2]
Ishikawap21Cip1/WAF1 mRNAInduction~2.5-fold increase[2]
SkBr3 & IshikawaPhospho-EGFRIncreased phosphorylationObserved[2]
SkBr3 & IshikawaPhospho-ERK1/2Increased phosphorylationObserved[2]
SkBr3 & IshikawaPhospho-c-JunIncreased phosphorylationObserved[2]

Signaling Pathways and Mechanisms of Action

Lauric Acid: A Multi-Pathway Modulator

Lauric acid has been shown to influence a variety of signaling pathways, often leading to anti-proliferative and pro-apoptotic effects in cancer cells. Key pathways affected include:

  • EGFR/ERK/AP-1 Pathway: Lauric acid can induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and downstream kinases ERK1/2 and c-Jun.[2] This activation can lead to the expression of genes like c-fos, which is a component of the AP-1 transcription factor, ultimately contributing to the induction of the cell cycle inhibitor p21Cip1/WAF1.[2]

  • Reactive Oxygen Species (ROS) Induction: A significant mechanism of lauric acid's action is the induction of oxidative stress through the generation of ROS.[5][6] This increase in ROS can, in turn, activate stress-related signaling pathways and contribute to apoptosis.[6]

  • Rho-Associated Kinase (ROCK) Pathway: In some cancer cells, lauric acid promotes the formation of stress fibers through a ROCK-mediated pathway, which plays a role in the morphological changes associated with apoptosis.[7]

  • Toll-Like Receptor 4 (TLR4) Signaling: Lauric acid has been reported to activate TLR4 signaling, which can influence metabolic processes in certain cell types.

Lauric_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ERK ERK EGFR->ERK TLR4 TLR4 ROS ROS Apoptosis Apoptosis ROS->Apoptosis c_Jun c-Jun ERK->c_Jun ROCK ROCK Stress_Fibers Stress_Fibers ROCK->Stress_Fibers Stress Fibers AP1 AP-1 c_Jun->AP1 p21 p21 AP1->p21 c_fos c-fos AP1->c_fos p21->Apoptosis Apoptosis Lauric_Acid Lauric Acid Lauric_Acid->EGFR Lauric_Acid->TLR4 Lauric_Acid->ROS Lauric_Acid->ROCK Stress_Fibers->Apoptosis

Figure 1: Simplified overview of lauric acid's signaling pathways.
2-Bromododecanoic Acid: A Potential Inhibitor of Protein Acylation

Protein palmitoylation is a reversible post-translational modification where a palmitate group is attached to a cysteine residue of a protein. This modification is crucial for the membrane localization and function of many signaling proteins. By inhibiting the enzymes responsible for palmitoylation (protein acyltransferases or PATs), 2-bromo fatty acids can disrupt these signaling pathways.[8][9]

A key target of this inhibition is the Ras family of small GTPases. Palmitoylation is essential for the proper localization of Ras proteins to the cell membrane, which is a prerequisite for their activation and downstream signaling.[8] Inhibition of Ras palmitoylation by compounds like 2-BP leads to the mislocalization of Ras and subsequent inhibition of pathways like the FGF/ERK signaling cascade.[8]

Bromododecanoic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane PATs Protein Acyltransferases (PATs) Ras_inactive Inactive Ras PATs->Ras_inactive Palmitoylates Ras_active Active Ras Ras_inactive->Ras_active Membrane Localization Downstream_Signaling Downstream Signaling (e.g., ERK Pathway) Ras_active->Downstream_Signaling Bromododecanoic_Acid 2-Bromododecanoic Acid (Hypothesized) Bromododecanoic_Acid->PATs Inhibits

Figure 2: Hypothesized mechanism of 2-Bromododecanoic acid.

Comparative Analysis

The primary difference in the mode of action between lauric acid and the hypothesized effect of 2-Bromododecanoic acid lies in their fundamental interaction with cellular signaling networks.

  • Lauric Acid as an Activator: Lauric acid generally acts as a signaling agonist or a stress-inducing molecule. It actively triggers signaling cascades, such as the EGFR and TLR4 pathways, and induces cellular responses like ROS production and apoptosis.

  • 2-Bromododecanoic Acid as a Potential Inhibitor: In contrast, 2-Bromododecanoic acid is likely to function as an antagonist of a key post-translational modification. By inhibiting protein acylation, it would not directly activate a signaling pathway but rather disrupt the function of proteins that rely on this modification for their activity and localization. This leads to a blockade of downstream signaling.

This fundamental difference suggests that while both compounds can impact cell fate, they do so through opposing mechanisms. Lauric acid "turns on" specific pathways, while 2-Bromododecanoic acid likely "turns off" others by preventing a critical modification.

Experimental Protocols

General Protocol for Fatty Acid Treatment of Cultured Cells

This protocol provides a general framework for treating cultured cells with fatty acids like lauric acid. Specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.

Materials:

  • Desired cell line (e.g., HCT-15, SkBr3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lauric acid or 2-Bromododecanoic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol or DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of Fatty Acid-BSA Complex:

    • Prepare a stock solution of the fatty acid in ethanol or DMSO.

    • In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 10% w/v).

    • While vortexing the BSA solution, slowly add the fatty acid stock solution to achieve the desired molar ratio (e.g., 3:1 to 6:1 fatty acid to BSA).

    • Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.

    • Sterile-filter the fatty acid-BSA complex solution.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • Allow cells to adhere and grow overnight.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the complete culture medium containing the desired final concentration of the fatty acid-BSA complex. Include a vehicle control (medium with BSA and the solvent used for the fatty acid stock).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, harvest the cells for analysis (e.g., MTT assay for viability, Western blotting for protein expression, real-time PCR for gene expression, flow cytometry for apoptosis).

Experimental_Workflow Start Start Prepare_FA_BSA Prepare Fatty Acid-BSA Complex Start->Prepare_FA_BSA Seed_Cells Seed Cells in Culture Plates Prepare_FA_BSA->Seed_Cells Treat_Cells Treat Cells with Fatty Acid Complex Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Analysis Downstream Analysis (e.g., Western, PCR, etc.) Harvest_Cells->Analysis End End Analysis->End

Figure 3: General workflow for fatty acid treatment of cells.

Conclusion

Lauric acid and 2-Bromododecanoic acid represent two distinct classes of fatty acids with potentially opposing effects on cell signaling. Lauric acid acts as a signaling activator and a pro-oxidant, triggering multiple pathways that can culminate in apoptosis, particularly in cancer cells. In contrast, based on evidence from related compounds, 2-Bromododecanoic acid is hypothesized to be an inhibitor of protein acylation, a mechanism that would lead to the disruption of signaling pathways dependent on this modification.

Further research is critically needed to elucidate the direct effects of 2-Bromododecanoic acid on cell signaling to validate the hypothesized mechanism and to explore its potential as a tool for studying protein acylation or as a therapeutic agent. The contrasting mechanisms of these two fatty acids highlight the remarkable diversity of signaling roles played by lipids and their analogs, offering a rich landscape for future investigation and drug discovery.

References

Comparative

A Comparative Guide to the Quantitative Analysis of 2-Bromododecanoic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of two primary mass spectrometry-based methods for the quantitative analysis of 2-Bromododecanoic acid in bio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary mass spectrometry-based methods for the quantitative analysis of 2-Bromododecanoic acid in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting the most suitable method for their specific analytical needs.

Introduction

2-Bromododecanoic acid is a halogenated fatty acid of interest in various research fields, including pharmacology and toxicology. Accurate and precise quantification of this analyte in biological samples such as plasma and tissue is crucial for pharmacokinetic studies, metabolism research, and safety assessments. The choice of analytical methodology is critical for achieving reliable results. This guide compares the established GC-MS method, which necessitates derivatization, with the highly sensitive and specific LC-MS/MS method.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like 2-Bromododecanoic acid, a derivatization step is mandatory to increase volatility and improve chromatographic performance. A common and effective derivatization method is esterification to form a fatty acid methyl ester (FAME).[1][2]

Experimental Protocol: GC-MS

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., 2-Bromoundecanoic acid).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Esterification with BF₃-Methanol)

  • To the dried extract, add 200 µL of 14% Boron Trifluoride in methanol (BF₃-Methanol).[1][3]

  • Seal the tube and heat at 60°C for 30 minutes.[3]

  • Cool the tube to room temperature.

3. Extraction of Derivatized Analyte

  • Add 500 µL of hexane and 200 µL of saturated NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • m/z for 2-Bromododecanoic acid methyl ester (theoretical): Monitor characteristic ions (e.g., fragments related to the loss of bromine and the ester group).

    • m/z for Internal Standard methyl ester.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry1 Evaporation Supernatant->Dry1 Deriv Add BF3-Methanol Dry1->Deriv Heat Incubation (60°C) Deriv->Heat LLE Liquid-Liquid Extraction (Hexane) Heat->LLE Dry2 Drying (Na2SO4) LLE->Dry2 GCMS GC-MS Analysis Dry2->GCMS

GC-MS sample preparation and analysis workflow.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it a powerful alternative for the analysis of compounds like 2-Bromododecanoic acid.[4][5] The method described here is for direct analysis without derivatization.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Tissue)

  • Homogenization: Homogenize approximately 50 mg of tissue in 500 µL of ice-cold methanol/water (80:20, v/v) containing the internal standard (e.g., ¹³C-labeled dodecanoic acid).

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Ion Source Temperature: 500°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for 2-Bromododecanoic acid: m/z 277.1 → [fragment ion]

    • MRM Transition for Internal Standard: e.g., m/z 213.2 → [fragment ion] for ¹³C-dodecanoic acid.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample IS Add Internal Standard Tissue->IS Homogenize Homogenization (Methanol/Water) IS->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporation Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute Filter Filtration Reconstitute->Filter LCMS LC-MS/MS Analysis Filter->LCMS

LC-MS/MS sample preparation and analysis workflow.

Performance Comparison

The following tables summarize the representative quantitative performance data for the GC-MS and LC-MS/MS methods for the analysis of 2-Bromododecanoic acid. These values are based on typical performance for similar analytes and should be validated for specific laboratory conditions.

Table 1: Method Validation Parameters

ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~10 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~25 ng/mL~1.5 ng/mL
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% CV) < 15%< 10%
Sample Throughput Lower (due to derivatization)Higher
Specificity GoodExcellent
Matrix Effects Less proneMore prone, requires careful management

Table 2: Comparison of Methodological Attributes

FeatureGC-MSLC-MS/MS
Derivatization MandatoryGenerally not required
Sample Preparation Time LongerShorter
Instrumentation Cost LowerHigher
Operator Expertise ModerateHigher
Suitability for Thermolabile Compounds Not suitableSuitable
Typical Biological Matrix Plasma, UrinePlasma, Tissue, Cells

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of 2-Bromododecanoic acid in biological samples.

  • GC-MS is a cost-effective and reliable method, particularly when high sensitivity is not the primary requirement. Its main drawback is the need for a time-consuming derivatization step.

  • LC-MS/MS provides superior sensitivity, specificity, and higher sample throughput, making it the method of choice for demanding applications such as low-level quantification in complex matrices like tissue. While more susceptible to matrix effects, these can be mitigated with appropriate sample preparation and the use of stable isotope-labeled internal standards.

The selection of the optimal method will depend on the specific requirements of the study, including the desired sensitivity, the sample matrix, available instrumentation, and throughput needs. For trace-level quantification and high-throughput analysis, LC-MS/MS is generally the preferred approach.

References

Validation

Benchmarking 2-Bromododecanoic Acid Against Established Enzyme Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of metabolic research and drug discovery, the inhibition of fatty acid oxidation has emerged as a critical area of investigation for variou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug discovery, the inhibition of fatty acid oxidation has emerged as a critical area of investigation for various pathologies, including metabolic syndromes and cancer. This guide provides a comparative analysis of 2-Bromododecanoic acid, a halogenated fatty acid, against well-established inhibitors of enzymes within this pathway. Due to the limited availability of direct quantitative inhibitory data for 2-Bromododecanoic acid, this comparison leverages data from structurally related 2-bromo fatty acids to provide a scientifically grounded perspective on its potential efficacy and mechanisms of action.

Executive Summary

2-Bromododecanoic acid belongs to a class of compounds known to interfere with fatty acid metabolism. Its structural analogs, such as 2-bromopalmitate and 2-bromooctanoate, have demonstrated inhibitory effects on key enzymes in fatty acid oxidation, including Carnitine Palmitoyltransferase (CPT) and 3-Ketothiolase. This guide benchmarks the potential activity of 2-Bromododecanoic acid against the established inhibitors Etomoxir, a well-characterized CPT1 inhibitor, and Hypoglycin A, a pro-toxin that ultimately inhibits acyl-CoA dehydrogenases. While direct comparative studies are lacking, this analysis provides a framework for positioning 2-Bromododecanoic acid in the context of known metabolic modulators.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the available quantitative data for the established inhibitors and provides a qualitative assessment for 2-bromo fatty acids as a proxy for 2-Bromododecanoic acid.

InhibitorTarget Enzyme(s)Reported IC50/Ki ValuesMechanism of Action
2-Bromo Fatty Acids Carnitine Palmitoyltransferase (CPT), 3-KetothiolaseData for 2-Bromododecanoic acid is not readily available. 2-Bromooctanoate completely and irreversibly inactivates 3-ketothiolase at 10 µM[1]. 2-Bromopalmitoyl-CoA is a non-competitive inhibitor of mono- and diacylglycerol acyltransferases with Ki values lower than the Km for the palmitoyl-CoA substrate[2].Likely irreversible alkylation of active site cysteine residues.[1]
Etomoxir Carnitine Palmitoyltransferase 1 (CPT1)IC50: 5-20 nM for CPT-1a[3]; 0.1 µM (human), 1 µM (guinea pig), 10 µM (rat) for β-oxidation in hepatocytes.Irreversible inhibitor of CPT1.[3][4]
Hypoglycin A Acyl-CoA Dehydrogenases (e.g., Isovaleryl-CoA dehydrogenase, Short- and Medium-Chain Acyl-CoA Dehydrogenases)Specific IC50 values are not typically reported. Its metabolite, MCPA-CoA, is a "suicide substrate" that causes irreversible inhibition.[5]Metabolized to MCPA-CoA, which irreversibly inhibits various acyl-CoA dehydrogenases.[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the context of this comparison, the following diagrams illustrate the fatty acid β-oxidation pathway and a general experimental workflow for assessing enzyme inhibition.

Fatty_Acid_Oxidation_Pathway Fatty Acid β-Oxidation Pathway cluster_mitochondria Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Acyl_Carnitine Acyl-Carnitine Acyl_CoA->Acyl_Carnitine CPT1 Mitochondrial_Acyl_CoA Mitochondrial Acyl-CoA Acyl_Carnitine->Mitochondrial_Acyl_CoA CPT2 / CACT Beta_Oxidation β-Oxidation Spiral Mitochondrial_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Etomoxir Etomoxir Acyl_CoA_to_Acyl_Carnitine_edge Acyl_CoA_to_Acyl_Carnitine_edge Etomoxir->Acyl_CoA_to_Acyl_Carnitine_edge Bromododecanoic_Acid 2-Bromododecanoic Acid (potential target) Bromododecanoic_Acid->Acyl_CoA_to_Acyl_Carnitine_edge Hypoglycin_A Hypoglycin A (metabolite) Hypoglycin_A->Beta_Oxidation

Caption: Fatty Acid β-Oxidation Pathway with points of inhibition.

Enzyme_Inhibition_Assay_Workflow Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Solution Reaction_Setup Set up reaction mixtures: - Enzyme - Buffer - Inhibitor (varying conc.) - Control (no inhibitor) Enzyme_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Solution Initiate_Reaction Initiate reaction by adding Substrate Substrate_Prep->Initiate_Reaction Inhibitor_Prep Prepare Inhibitor Stock (e.g., 2-Bromododecanoic acid) Inhibitor_Prep->Reaction_Setup Reaction_Setup->Initiate_Reaction Incubation Incubate at optimal temperature Initiate_Reaction->Incubation Measure_Activity Measure enzyme activity (e.g., spectrophotometrically) Incubation->Measure_Activity Calculate_Rates Calculate reaction rates Measure_Activity->Calculate_Rates Plot_Data Plot % inhibition vs. inhibitor concentration Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

References

Comparative

A Comparative Guide to the Bioanalytical Quantification of 2-Bromododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of bioanalytical methods for the quantification of 2-bromododecanoic acid in biological matrices, with a prim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of 2-bromododecanoic acid in biological matrices, with a primary focus on human plasma. We present a detailed protocol for a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compare its expected performance against an established alternative, Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to assist researchers in selecting and validating an appropriate analytical method for their specific needs in drug development and related research fields.

Data Presentation: A Head-to-Head Comparison of Analytical Methods

The selection of a bioanalytical method is a critical decision in the drug development process, directly impacting the quality and reliability of pharmacokinetic, toxicokinetic, and biomarker data. The following table summarizes the key performance characteristics of the proposed LC-MS/MS method and a traditional GC-MS approach for the quantification of 2-bromododecanoic acid.

Performance CharacteristicProposed LC-MS/MS MethodAlternative GC-MS Method
Linearity Range 0.5 - 500 ng/mL5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤15% (≤20% at LLOQ)≤15% (≤20% at LLOQ)
Internal Standard Stable Isotope-Labeled 2-Bromododecanoic acid (e.g., d4)Odd-chain fatty acid (e.g., Heptadecanoic acid)
Sample Preparation Protein Precipitation & Liquid-Liquid ExtractionSaponification, Extraction & Derivatization
Analysis Time per Sample ~10 minutes~20 minutes
Specificity High (based on precursor/product ion transition)Moderate to High (relies on chromatographic separation and mass spectrum)
Throughput HighModerate

Experimental Protocols

Proposed Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity, specificity, and throughput for the quantification of 2-bromododecanoic acid in plasma.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution (e.g., 2-bromododecanoic acid-d4 at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of methyl tert-butyl ether (MTBE) and 250 µL of water. Vortex for 2 minutes.

  • Centrifuge at 2,000 x g for 5 minutes to facilitate phase separation.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (80:20 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: UHPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start at 80% B, increase to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 2-Bromododecanoic acid: Precursor ion [M-H]⁻ m/z 277.1 → Product ion m/z 79.0 (Bromine isotope)

      • 2-Bromododecanoic acid-d4 (IS): Precursor ion [M-H]⁻ m/z 281.1 → Product ion m/z 79.0

    • Key MS Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This is a more traditional method that requires derivatization of the analyte to increase its volatility.

1. Sample Preparation (Saponification, Extraction, and Derivatization)

  • To 100 µL of human plasma, add 10 µL of an internal standard (IS) working solution (e.g., Heptadecanoic acid at 1 µg/mL).

  • Add 1 mL of 2% KOH in methanol. Heat at 60°C for 30 minutes to saponify the lipids.

  • Cool to room temperature and add 2 mL of 14% boron trifluoride (BF3) in methanol. Heat at 60°C for 30 minutes to form fatty acid methyl esters (FAMEs).

  • Cool and add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

2. GC-MS Conditions

  • Gas Chromatography:

    • System: Gas chromatograph with a mass selective detector

    • Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: Monitor characteristic ions for the methyl ester of 2-bromododecanoic acid and the internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described bioanalytical methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Spike with SIL-IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 lle Liquid-Liquid Extraction (MTBE) centrifuge1->lle centrifuge2 Phase Separation lle->centrifuge2 dry Evaporation centrifuge2->dry reconstitute Reconstitution dry->reconstitute lcms UHPLC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Human Plasma Sample add_is Spike with IS plasma->add_is saponify Saponification (KOH/Methanol) add_is->saponify derivatize Derivatization to FAMEs (BF3/Methanol) saponify->derivatize extract Hexane Extraction derivatize->extract gcms GC-MS Analysis extract->gcms data Data Processing & Quantification gcms->data

Validation

A Comparative Guide to Isotopic Labeling of 2-Bromododecanoic Acid for Tracer Studies

For Researchers, Scientists, and Drug Development Professionals In the intricate world of metabolic research, tracer studies are indispensable for elucidating the pathways and fluxes of endogenous and exogenous compounds...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, tracer studies are indispensable for elucidating the pathways and fluxes of endogenous and exogenous compounds. Fatty acids, central to energy metabolism and cellular signaling, are frequently studied using tracer molecules. This guide provides a comprehensive comparison of isotopically labeled 2-Bromododecanoic acid with other commonly used fatty acid tracers, offering insights into their respective advantages and disadvantages, supported by experimental data and detailed protocols.

Comparison of Fatty Acid Tracers

The choice of a tracer is critical and depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. Here, we compare 2-Bromododecanoic acid, a halogenated fatty acid, with the gold standard stable isotope-labeled fatty acids.

Table 1: Comparison of 2-Bromododecanoic Acid and Stable Isotope-Labeled Fatty Acid Tracers

Feature2-Bromododecanoic Acid (Unlabeled or Isotopically Labeled)Stable Isotope-Labeled Fatty Acids (e.g., [¹³C] or [²H]-Palmitate)
Principle The bromine atom provides a unique mass signature for detection by mass spectrometry. Can be further labeled with stable isotopes.Incorporation of heavy, non-radioactive isotopes (e.g., ¹³C, ²H) allows differentiation from endogenous molecules by mass spectrometry or NMR.[1]
Metabolic Fate The bromine atom at the α-position is expected to inhibit β-oxidation, leading to accumulation in tissues. This property can be exploited to measure fatty acid uptake and tissue retention.[2]Metabolized similarly to their endogenous counterparts, allowing for the tracing of complete metabolic pathways, including oxidation, esterification, and incorporation into complex lipids.[3]
Advantages - Potentially lower cost compared to fully labeled long-chain fatty acids.- The bromine atom can serve as a readily detectable mass tag.- Inhibition of β-oxidation allows for specific measurement of uptake and initial metabolic steps.[2]- Considered the "gold standard" as they are metabolically almost identical to the natural compounds.[4]- Enable the study of complete metabolic pathways and flux analysis.[3]- Safe for in vivo studies in humans.[5]
Disadvantages - The bromine atom may alter the fatty acid's interaction with transport proteins and enzymes, potentially affecting its metabolic behavior compared to a natural fatty acid.[4]- Limited data on the precise metabolic fate and potential off-target effects.- Higher cost, especially for uniformly labeled long-chain fatty acids.[5]- Requires sensitive and expensive analytical equipment (e.g., GC-MS, LC-MS/MS).[4]
Detection Methods Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS).GC-MS, LC-MS/MS, Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the synthesis of isotopically labeled 2-Bromododecanoic acid and a general procedure for its use in a cell-based fatty acid uptake assay.

Protocol 1: Synthesis of [1-¹³C]-2-Bromododecanoic Acid

This protocol is based on the well-established Hell-Volhard-Zelinskii reaction for the α-bromination of carboxylic acids, starting from ¹³C-labeled dodecanoic acid.[6][7]

Materials:

  • [1-¹³C]-Dodecanoic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add [1-¹³C]-Dodecanoic acid and a catalytic amount of red phosphorus.

  • Bromination: Slowly add bromine (Br₂) dropwise to the mixture at room temperature. An exothermic reaction will occur.

  • Heating: After the addition is complete, gently heat the reaction mixture to 80-90°C for 2-4 hours, or until the red color of bromine disappears.

  • Hydrolysis: Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude [1-¹³C]-2-Bromododecanoic acid.

  • Purification: Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of [2-²H]-2-Bromododecanoic Acid

This protocol involves the α-deuteration of dodecanoic acid followed by α-bromination.

Part A: α-Deuteration of Dodecanoic Acid [3]

  • Anhydride Formation: Convert dodecanoic acid to its mixed anhydride by reacting it with trifluoroacetic anhydride.

  • Isotopic Exchange: Treat the mixed anhydride with deuterotrifluoroacetic acid (D-TFA) to facilitate the exchange of the α-proton with deuterium.

  • Hydrolysis: Hydrolyze the deuterated mixed anhydride to obtain [2-²H]-dodecanoic acid.

  • Purification: Purify the deuterated acid.

Part B: α-Bromination of [2-²H]-Dodecanoic Acid

  • Follow the same procedure as in Protocol 1, starting with [2-²H]-dodecanoic acid.

Protocol 3: In Vitro Fatty Acid Uptake Assay

This protocol describes a general workflow for measuring fatty acid uptake in cultured adipocytes using an isotopically labeled tracer.[8]

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1)

  • Krebs-Ringer-HEPES (KRH) buffer containing 2% fatty acid-free BSA

  • Isotopically labeled 2-Bromododecanoic acid stock solution (complexed with BSA)

  • Unlabeled 2-Bromododecanoic acid for competition experiments

  • Phloretin (a glucose transport inhibitor)

  • Cytochalasin B (an actin polymerization inhibitor)

  • Cell lysis buffer

  • Scintillation cocktail (if using a radiolabeled tracer for comparison) or appropriate solvents for LC-MS analysis

Procedure:

  • Cell Preparation: Plate and differentiate adipocytes in multi-well plates.

  • Starvation: Before the assay, starve the cells in serum-free medium for 2 hours.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with or without inhibitors (e.g., phloretin, cytochalasin B) for 30 minutes.

  • Uptake: Initiate fatty acid uptake by adding the KRH buffer containing the isotopically labeled 2-Bromododecanoic acid. For competition experiments, also add varying concentrations of unlabeled 2-Bromododecanoic acid.

  • Termination: After a defined incubation period (e.g., 1-5 minutes), stop the uptake by aspirating the medium and washing the cells rapidly with ice-cold KRH buffer containing 0.2% BSA.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • For radiolabeled tracers: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For stable isotope-labeled tracers: Process the cell lysate for analysis by GC-MS or LC-MS/MS to determine the amount of the incorporated labeled tracer.

  • Data Analysis: Normalize the uptake data to the protein content of the cell lysate.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to fatty acid tracer studies.

Fatty_Acid_Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase ATP -> AMP + PPi CoA-SH Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-CoA->Fatty Acyl-CoA_mito CPT System Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Fatty Acyl-CoA_mito->Acyl-CoA Dehydrogenase FAD -> FADH₂ Enoyl-CoA Enoyl-CoA Acyl-CoA Dehydrogenase->Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase Enoyl-CoA->Enoyl-CoA Hydratase H₂O 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->Hydroxyacyl-CoA Dehydrogenase NAD⁺ -> NADH + H⁺ 3-Ketoacyl-CoA 3-Ketoacyl-CoA Hydroxyacyl-CoA Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase CoA-SH Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA->Acyl-CoA Dehydrogenase Re-enters cycle TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Fatty Acid Beta-Oxidation Pathway.

Experimental_Workflow Start Start Cell Culture Plate and differentiate adipocytes Start->Cell Culture Starvation Serum-starve cells for 2 hours Cell Culture->Starvation Pre-incubation Pre-incubate with/without inhibitors Starvation->Pre-incubation Uptake Assay Add labeled 2-Bromododecanoic Acid Pre-incubation->Uptake Assay Termination Stop uptake and wash cells Uptake Assay->Termination Cell Lysis Lyse cells to release contents Termination->Cell Lysis Analysis Quantify tracer by LC-MS/MS or GC-MS Cell Lysis->Analysis Data Normalization Normalize to protein content Analysis->Data Normalization End End Data Normalization->End

Caption: Experimental Workflow for Fatty Acid Uptake Assay.

Conclusion

Isotopically labeled 2-Bromododecanoic acid presents a valuable tool for specific applications in fatty acid research, particularly for dissecting uptake and initial metabolic steps due to the inhibitory effect of the α-bromo substitution on β-oxidation. However, for tracing the complete metabolic fate of a fatty acid, stable isotope-labeled natural fatty acids like palmitate remain the gold standard. The choice between these tracers should be guided by the specific biological question being addressed. The provided protocols offer a starting point for researchers to synthesize and utilize these powerful tools in their metabolic investigations.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Bromododecanoic Acid: A Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromododecanoic acid, ensuring compliance and safety in research, development, and laboratory environ...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromododecanoic acid, ensuring compliance and safety in research, development, and laboratory environments. The following procedures are designed to offer clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Essential Safety and Disposal Information

2-Bromododecanoic acid is a halogenated carboxylic acid that requires careful handling and disposal due to its irritant properties.[1][2] Improper disposal can lead to environmental contamination and potential health hazards. The primary methods of disposal involve either neutralization of small quantities for in-lab disposal (where regulations permit) or collection for disposal by a licensed waste management service.

Quantitative Data for Disposal Considerations

The following table summarizes key data for 2-Bromododecanoic acid relevant to its safe handling and disposal.

PropertyValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1][2]
Molecular Formula C12H23BrO2[1][3]
Molecular Weight 279.21 g/mol [1][3]
Recommended Neutralizing Agents Sodium Hydroxide (NaOH), Sodium Carbonate (Na2CO3), Sodium Bicarbonate (NaHCO3)
Recommended Final pH for Aqueous Waste 5.5 - 9.0 (Consult local regulations for specific limits)

Experimental Protocol: Neutralization of Small Quantities of 2-Bromododecanoic Acid

This protocol details the methodology for neutralizing small quantities (typically <10g) of 2-Bromododecanoic acid in a laboratory setting prior to disposal. This procedure should only be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Materials:

  • 2-Bromododecanoic acid waste

  • Sodium hydroxide (NaOH) solution (1 M) or Sodium bicarbonate (NaHCO3)

  • Large beaker (at least 10 times the volume of the acid waste)

  • Stir bar and stir plate

  • pH meter or pH paper

  • Ice bath

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, and chemical-resistant gloves.

Procedure:

  • Preparation: Don all required PPE. Place the large beaker containing a stir bar into an ice bath on a stir plate within a certified chemical fume hood.

  • Dilution: Slowly add the 2-Bromododecanoic acid waste to a large volume of cold water (a 1:10 acid to water ratio is recommended) in the beaker. Allow the solution to stir and cool.

  • Neutralization: While continuously stirring the diluted acid solution, slowly add the 1 M sodium hydroxide solution or solid sodium bicarbonate in small portions. The neutralization reaction is exothermic, and adding the base too quickly can cause boiling and splashing.

  • pH Monitoring: Regularly monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the base until the pH of the solution is between 5.5 and 9.0. Be aware that local regulations for drain disposal may have stricter pH requirements.

  • Disposal of Neutralized Solution: Once the pH is stable within the acceptable range, the neutralized solution may be disposed of down the drain with a copious amount of water (at least 20 parts water to 1 part neutralized solution), provided this is in accordance with local, state, and federal regulations.

  • Decontamination: All glassware and equipment used in the neutralization process should be thoroughly rinsed with water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Bromododecanoic acid.

cluster_start Start cluster_assessment Waste Assessment cluster_small_quantity Small Quantity (<10g) cluster_large_quantity Large Quantity (>10g) or Prohibited Drain Disposal start 2-Bromododecanoic Acid Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity check_regs_small Check Local Regulations for Drain Disposal assess_quantity->check_regs_small Small Quantity collect_waste Collect in a Labeled, Sealed Container assess_quantity->collect_waste Large Quantity neutralize Neutralize Acid Waste (pH 5.5-9.0) check_regs_small->neutralize Permitted check_regs_small->collect_waste Not Permitted drain_disposal Dispose Down Drain with Copious Water neutralize->drain_disposal contact_whs Contact Waste Hauler/EHS collect_waste->contact_whs professional_disposal Professional Disposal (Incineration/Landfill) contact_whs->professional_disposal

Caption: Disposal workflow for 2-Bromododecanoic acid.

Disclaimer: This guide provides general recommendations. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.

References

Handling

Personal protective equipment for handling 2-Bromododecanoic acid

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromododecanoic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromododecanoic acid, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

2-Bromododecanoic acid is classified as a substance that causes skin irritation and serious eye irritation[1]. Proper personal protective equipment (PPE) and handling protocols are mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 2-Bromododecanoic acid. The recommended equipment provides a barrier against skin and eye contact, and respiratory irritation from dust or aerosols.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][3][4] Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.[2]To prevent serious eye irritation or damage from splashes or dust.[1][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6] Gloves should be tested according to EN 374.[7]To prevent skin contact which can cause irritation.[1]
Body Protection Lab coat, chemical-resistant apron, or coveralls.[4][8][9]To protect skin and personal clothing from contamination.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.[2][7][10] A particulate filter (P1) is recommended for dust formation.[7]To prevent respiratory tract irritation from inhalation of dust or aerosols.[2][10]
Footwear Closed-toe shoes that cover the entire foot.[4]To protect against spills and falling objects.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance.

1. Preparation and Handling:

  • Ventilation: Always handle 2-Bromododecanoic acid in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or fumes.[2][10][11]

  • Pre-Handling Check: Before starting work, ensure that eyewash stations and safety showers are readily accessible and operational.[2]

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing. Do not ingest or inhale the substance.[2] Avoid the formation of dust.[2][10]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[5][11] Contaminated clothing should be removed immediately and washed before reuse.[2][11]

2. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][10]

  • Compatibility: Store away from incompatible materials.[12]

3. Spill Response:

  • Containment: For spills, sweep up the solid material and shovel it into a suitable, closed container for disposal.[2][10] Avoid generating dust during cleanup.

  • Ventilation: Ensure adequate ventilation in the spill area.[11]

  • Decontamination: Clean the affected area thoroughly after the material has been collected.

4. Disposal Plan:

  • Waste Characterization: All waste material must be disposed of in accordance with local, state, and federal regulations.

  • Containers: Dispose of the contents and container to an approved waste disposal plant.[2] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

First Aid Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]
Skin Contact Take off immediately all contaminated clothing.[11] Wash off with soap and plenty of water for at least 15 minutes.[2][13] If skin irritation persists, get medical advice/attention.[2]
Inhalation Move the person to fresh air.[2][13] If breathing is difficult or stops, provide artificial respiration or oxygen.[13] Seek medical attention if you feel unwell.[2]
Ingestion Rinse mouth with water.[10] Do NOT induce vomiting.[3] Drink plenty of water.[2] Seek medical attention if symptoms occur.[2]

Workflow for Handling 2-Bromododecanoic Acid

G Workflow for Handling 2-Bromododecanoic Acid cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Experiment & Cleanup cluster_disposal 4. Disposal & Final Steps A Assess Risks & Review SDS B Verify Fume Hood Operation A->B C Don Required PPE (Goggles, Gloves, Lab Coat) B->C D Locate Emergency Equipment (Eyewash, Shower, Spill Kit) C->D E Transfer Chemical Inside Fume Hood D->E Proceed to Handling F Weigh and Prepare for Use E->F G Perform Experiment F->G H Decontaminate Glassware & Surfaces G->H J Store Unused Chemical Properly G->J I Segregate Waste H->I K Label & Store Waste Container I->K L Arrange for Professional Disposal K->L M Remove & Dispose of PPE L->M N Wash Hands Thoroughly M->N

Caption: A workflow diagram illustrating the key procedural steps for safely handling 2-Bromododecanoic acid.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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